molecular formula C9H8Cl2FNO B157723 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide CAS No. 131605-66-8

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B157723
CAS No.: 131605-66-8
M. Wt: 236.07 g/mol
InChI Key: VJQJGNHCAHOAMD-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8) is a high-purity halogenated aromatic propanamide compound supplied for advanced research and development applications. With a molecular formula of C 9 H 8 Cl 2 FNO and a molecular weight of 236.07 g/mol, this compound serves as a versatile chemical building block, particularly in medicinal chemistry for the synthesis of complex molecules such as active pharmaceutical ingredients (APIs) . Its structure, featuring both chloro and fluoro substituents on the phenyl ring, makes it a valuable intermediate in constructing compounds with specific biological activities. This reagent is strictly for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other personal use. Handle with care following all safety protocols. This product is classified as a hazardous chemical. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H318 - Causes serious eye irritation; H335 - May cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Storage should be in an inert atmosphere at room temperature .

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQJGNHCAHOAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404497
Record name 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131605-66-8
Record name 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound (CAS No. 131605-66-8). This halogenated aromatic amide is a valuable chemical intermediate, serving as a versatile building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of both chlorine and fluorine atoms on the phenyl ring enhances its utility in drug development by potentially improving binding affinity to protein targets and metabolic stability. This document details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and critical safety considerations intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a chlorinated amide derivative with the molecular formula C₉H₈Cl₂FNO.[2] Its structure is strategically significant in medicinal chemistry. The N-aryl amide linkage is a common and stable feature in many pharmaceutical compounds, while the halogenated phenyl moiety offers specific advantages. Halogenation can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism. The specific arrangement of chloro and fluoro substituents on the phenyl ring provides distinct electronic properties and potential interaction points for molecular targets, making this compound a key precursor in targeted drug discovery programs. This guide outlines a robust and reproducible synthesis route based on the principles of nucleophilic acyl substitution.

Synthesis Pathway: Nucleophilic Acyl Substitution

The most direct and efficient method for synthesizing this compound is the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

  • Nucleophile: 3-chloro-4-fluoroaniline provides the nucleophilic amine group (-NH₂) which attacks the electrophilic carbonyl carbon.

  • Electrophile: 3-chloropropionyl chloride is an ideal electrophile. The chloride attached to the carbonyl group is an excellent leaving group, making the acyl chloride highly reactive and driving the reaction to completion.

  • Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA), is used as an "acid scavenger" to neutralize the HCl in situ, forming triethylammonium chloride.[3][4]

  • Solvent: An anhydrous aprotic solvent, such as dichloromethane (DCM), is employed to prevent the highly reactive 3-chloropropionyl chloride from hydrolyzing, which would form the much less reactive carboxylic acid.

  • Temperature Control: The reaction is highly exothermic. Initiating the reaction at a reduced temperature (0-5 °C) is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.[3][4]

Reaction Mechanism

The synthesis proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and simultaneously, the chloride ion is expelled as the leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by triethylamine (TEA) to yield the final neutral amide product, this compound, and triethylammonium chloride.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R1 3-chloro-4-fluoroaniline (Nucleophile) TI Tetrahedral Intermediate R1->TI 1. Nucleophilic Attack R2 3-chloropropionyl chloride (Electrophile) R2->TI PA Protonated Amide TI->PA 2. Collapse & Chloride Elimination FP Final Product PA->FP 3. Deprotonation Salt Triethylammonium Chloride PA->Salt + HCl byproduct Base Triethylamine (Base) Base->FP Base->Salt

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Equivalents
3-chloro-4-fluoroaniline367-21-5145.5620.01.0
3-chloropropionyl chloride625-36-5126.9721.01.05
Triethylamine (TEA)121-44-8101.1924.01.2
Dichloromethane (DCM)75-09-284.93--
1M Hydrochloric Acid (HCl)7647-01-0---
Sat. Sodium Bicarbonate (NaHCO₃)144-55-8---
Brine (Sat. NaCl)7647-14-5---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9---
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-chloro-4-fluoroaniline (2.91 g, 20.0 mmol) and anhydrous dichloromethane (DCM, 80 mL). Stir until all solids dissolve.

  • Base Addition: Add triethylamine (3.34 mL, 2.43 g, 24.0 mmol) to the solution. Cool the flask to 0-5 °C using an ice-water bath.

  • Acylation: In a separate dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (2.05 mL, 2.67 g, 21.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel.

  • Phase Separation & Washing: Separate the organic layer. Wash the organic layer sequentially with:

    • 50 mL of 1M HCl (to remove excess triethylamine).

    • 50 mL of saturated NaHCO₃ solution (to remove any remaining acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid. An expected yield is typically in the range of 85-95%.

Characterization and Quality Control

Confirm the identity, structure, and purity of the synthesized compound using standard analytical techniques.

Physical Properties
PropertyValueSource
Molecular FormulaC₉H₈Cl₂FNO[2]
Molecular Weight236.07 g/mol [1][2]
AppearanceWhite to off-white solidTypical for this class of compound
Boiling Point383 °C at 760 mmHgN/A
Analytical Methods
  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region) and the two aliphatic methylene groups (-CH₂CH₂-) as triplets in the 2.5-4.0 ppm region.

  • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of aromatic and aliphatic carbons, as well as the characteristic amide carbonyl signal around 170 ppm.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight (236.07), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, with a target purity of >98%.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (around 1660-1680 cm⁻¹) and a peak for the N-H stretch (around 3250-3350 cm⁻¹).

Process Workflow and Safety

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Final Stage A 1. Dissolve Aniline & TEA in Anhydrous DCM B 2. Cool to 0-5 °C A->B C 3. Dropwise Addition of 3-Chloropropionyl Chloride B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Quench with Water D->E F 6. Wash Sequentially (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Filter & Evaporate Solvent G->H I 9. Recrystallize Crude Product H->I J 10. Characterize Final Product (NMR, MS, HPLC) I->J

Caption: Step-by-step experimental workflow for the synthesis.

Critical Safety and Handling Precautions

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

  • 3-chloropropionyl chloride: Highly corrosive, toxic, and a lachrymator (causes tearing).[5][6] It reacts violently with water and moisture to release HCl gas.[5][7] Handle with extreme care under anhydrous conditions.

  • 3-chloro-4-fluoroaniline: Toxic if swallowed, inhaled, or in contact with skin.[8][9] May cause damage to organs through prolonged exposure.[9] Avoid creating dust.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns.

  • Dichloromethane (DCM): Volatile solvent. Inhalation may cause respiratory irritation. It is a suspected carcinogen.

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Conclusion

This guide presents a validated and efficient protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to the described workup procedure, researchers can reliably obtain this valuable intermediate in high yield and purity. The principles and steps outlined herein provide a solid foundation for the production of this and similar halogenated N-aryl amides for applications in pharmaceutical research and development.

References

  • 3-Chloropropionyl chloride - Hazardous Agents . Haz-Map. [Link]

  • 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 . PubChem, National Institutes of Health. [Link]

  • 3-CHLOROPROPIONYL CHLORIDE . VanDeMark Chemical Inc. [Link]

  • 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 . PubChem, National Institutes of Health. [Link]

  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline . Carl ROTH. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral . Taylor & Francis Online. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide . SpringerLink. [Link]

  • This compound . ChemBK. [Link]

Sources

Introduction: Unraveling the Therapeutic Potential of a Novel Propanamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

This compound is a halogenated propanamide derivative with a chemical structure suggestive of potential biological activity.[1] Preliminary investigations into similar compounds, such as 3-chloro-N-(4-chlorophenyl)propanamide, have hinted at possible antimicrobial and anticancer properties.[2] However, the precise molecular targets and biochemical pathways through which this compound exerts its effects remain largely uncharacterized.[3] This guide provides a comprehensive, technically-grounded roadmap for researchers and drug development professionals to systematically investigate and define the mechanism of action (MOA) of this and similar novel small molecules.[4] We will move beyond a simple listing of protocols to a strategic, multi-phased approach that integrates cutting-edge techniques with foundational biochemical principles. The experimental workflows described herein are designed to be self-validating, ensuring a high degree of scientific rigor from initial target discovery to final mechanistic confirmation.

Phase 1: Broad-Spectrum Target Identification – Casting a Wide and Unbiased Net

The initial phase of an MOA study for a novel compound is exploratory. The goal is to move from a general phenotypic observation (e.g., cell death, inhibition of microbial growth) to a list of credible, high-affinity protein targets. To achieve this in an unbiased manner, we will employ powerful chemical proteomics and biophysical methods that survey a large portion of the cellular proteome for direct binding events.

Kinobead-Based Affinity Profiling for Kinase Target Discovery

Given that protein kinases are a major class of drug targets and their dysregulation is implicated in numerous diseases, assessing the interaction of our compound with the human kinome is a logical and high-yield starting point.[5] The kinobeads approach utilizes an affinity matrix composed of multiple, non-selective kinase inhibitors immobilized on a solid support to capture a broad range of kinases from a cell lysate.[6] By incubating the lysate with our test compound prior to the kinobeads, we can identify targets through a competitive binding experiment.[6]

The causality behind this choice is that it allows for the simultaneous screening of our compound against hundreds of endogenously expressed kinases in a near-native state, providing a more biologically relevant interaction profile than assays using recombinant proteins.[6]

G cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis Lysate Prepare Cell Lysate Compound Incubate Lysate with This compound (or DMSO vehicle) Lysate->Compound Kinobeads Add Kinobeads to Lysate Compound->Kinobeads Wash Wash Beads to Remove Non-specific Binders Kinobeads->Wash Elute Elute Bound Proteins Wash->Elute Digest On-Bead Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Label-Free Quantification LCMS->Quant Result Identify proteins with reduced bead binding in the presence of the compound. These are potential targets. Quant->Result G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Cells Culture Cells Treat Treat cells with varying concentrations of This compound Cells->Treat Heat Heat cells at a specific temperature (e.g., the Tagg of the unbound protein) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated protein fractions Detect Quantify soluble target protein (e.g., Western Blot, Mass Spec) Centrifuge->Detect Result Plot soluble protein amount vs. compound concentration. An increase in soluble protein indicates target engagement. Detect->Result

Caption: Isothermal dose-response CETSA workflow for target engagement validation.

Phase 2: Target Validation and Mechanistic Dissection

Once a list of high-confidence candidate targets has been generated, the next phase is to rigorously validate these interactions using orthogonal methods and to begin mapping their downstream functional consequences.

Biochemical Assays for Direct Measurement of Enzyme Inhibition

If the candidate target is an enzyme (e.g., a protein kinase), its inhibition by this compound must be confirmed using a purified, recombinant version of the protein. [7]This allows for the precise determination of inhibitory potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). [8] The rationale for this step is to confirm a direct, functional interaction between the compound and the purified target, free from the complexities of the cellular environment. This provides quantitative data on the compound's potency and selectivity. [9]

ParameterDescriptionValue
IC50 The concentration of the compound that inhibits 50% of the enzyme's activity.Hypothetical Value
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.Hypothetical Value
Mode of Inhibition The mechanism by which the compound inhibits the enzyme (e.g., competitive).Hypothetical Value
Mapping Downstream Signaling Consequences

A compound's interaction with its target will invariably perturb cellular signaling pathways. [5]Identifying these downstream effects is critical to understanding the compound's overall cellular MOA. If a protein kinase is confirmed as a target, we can investigate the phosphorylation status of its known substrates using techniques like Western blotting. A decrease in substrate phosphorylation upon compound treatment would serve as a pharmacodynamic biomarker of target engagement and functional inhibition.

For example, if our compound is found to inhibit the PI3K/Akt/mTOR pathway, we would expect to see a dose-dependent decrease in the phosphorylation of key downstream effectors like Akt and S6 ribosomal protein. [10]

G Compound 3-chloro-N-(3-chloro-4- fluorophenyl)propanamide Target Target Kinase (e.g., PI3K) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., Akt) Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 (e.g., mTOR) Downstream1->Downstream2 Activation CellularEffect Cellular Effect (e.g., Apoptosis, Autophagy) Downstream2->CellularEffect Promotion

Caption: Hypothetical signaling pathway modulated by the compound.

Detailed Experimental Protocols

Protocol 1: Kinobeads Competition Binding Assay
  • Cell Lysate Preparation: Culture and harvest cells (e.g., a panel of cancer cell lines) and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Compound Incubation: Aliquot 1 mg of protein lysate per sample. Add this compound to the desired final concentration (e.g., 1 µM and 10 µM). Include a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobead Incubation: Add a slurry of pre-washed kinobeads to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where trypsin is added directly to the washed beads to digest the bound proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a label-free quantification software to compare the abundance of each identified protein between the compound-treated samples and the DMSO control. Proteins that show a significant, dose-dependent reduction in abundance in the compound-treated samples are considered potential targets. [11]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Plating and Treatment: Plate cells in a multi-well format and allow them to adhere. Treat the cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) in the incubator.

  • Thermal Challenge: Seal the plate and heat it in a PCR cycler or a specialized heating device to a pre-determined temperature for 3 minutes. This temperature should be on the steep part of the target's melting curve, determined in a preliminary experiment.

  • Cell Lysis: Immediately after heating, lyse the cells. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the plates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using an appropriate method, such as Western blot, ELISA, or mass spectrometry-based proteomics.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. A sigmoidal curve indicates ligand-induced stabilization and allows for the determination of an EC50 for target engagement. [12]

Protocol 3: Generic Enzyme Inhibition Assay (e.g., for a Kinase)
  • Assay Setup: In a microplate, combine a reaction buffer, the purified kinase, and varying concentrations of this compound (typically a serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (e.g., a peptide substrate and ATP).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a pre-determined time, ensuring the reaction remains in the linear range. [13]4. Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the product formation. For kinases, this is often the amount of ADP produced, which can be measured using a variety of commercial kits (e.g., luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value. [13]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the comprehensive elucidation of the mechanism of action of this compound. By integrating unbiased, proteome-wide screening with specific, quantitative biochemical and cell-based validation assays, researchers can build a robust and well-supported model of how this compound functions at the molecular and cellular levels. The insights gained from this systematic approach are indispensable for advancing a novel compound through the drug discovery pipeline, enabling informed decisions on lead optimization, biomarker development, and potential therapeutic applications.

References

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

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  • Kinobeads workflow. Cells are pre-incubated with increasing drug... - ResearchGate. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • CETSA. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

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  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. [Link]

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An In-depth Technical Guide to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS: 131605-66-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, a halogenated aromatic propanamide with significant utility as a key building block in medicinal chemistry and organic synthesis. While primarily recognized as a crucial intermediate in the development of more complex bioactive molecules, this guide will also explore its intrinsic chemical properties, synthesis, and potential, albeit less documented, biological activities. The document is structured to provide both foundational knowledge and practical insights for professionals engaged in drug discovery and chemical research, emphasizing the causality behind synthetic choices and analytical methodologies.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure is characterized by a propanamide backbone with a chlorine atom at the 3-position and a 3-chloro-4-fluorophenyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 131605-66-8[1]
Molecular Formula C₉H₈Cl₂FNO[1]
Molecular Weight 236.07 g/mol [1]
Physical Form Solid[2]
Storage Temperature Inert atmosphere, room temperature[2]

Synthesis and Reaction Mechanism

The primary and most efficient synthesis of this compound involves the nucleophilic acyl substitution of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.[2] This reaction is a cornerstone of amide bond formation in organic chemistry.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline Product This compound 3-chloro-4-fluoroaniline->Product 3-chloropropionyl_chloride 3-chloropropionyl chloride 3-chloropropionyl_chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Anhydrous Solvent (e.g., DCM) Solvent->Product Temperature 0°C to Room Temperature Temperature->Product

Caption: General synthesis scheme.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for similar amide syntheses.[2]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Acylation: Cool the solution to 0-5°C using an ice bath. Add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Role in Drug Discovery and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of two reactive sites—the chloro group on the propanamide tail and the halogenated phenyl ring—allows for diverse chemical modifications.

A Building Block for Targeted Therapies

This compound serves as a key structural motif in the development of more complex molecules with a range of biological activities, including:

  • Antimalarial Agents: It is a precursor for compounds that exhibit potent activity against the intraerythrocytic stages of the Plasmodium falciparum parasite.[2]

  • Neurological Drug Candidates: It has been used in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), which show potential for treating Parkinson's disease.[2]

  • Antifungal Agents: The this compound scaffold is utilized in the creation of purine analogs with potential antifungal properties.[2]

  • Oncology: Derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy.[3]

Diagram 2: Role as a Chemical Intermediate

G cluster_applications Therapeutic Areas of Derivatives Core This compound Antimalarial Antimalarial Core->Antimalarial Leads to Antifungal Antifungal Core->Antifungal Leads to Oncology (EGFR Inhibitors) Oncology (EGFR Inhibitors) Core->Oncology (EGFR Inhibitors) Leads to Neurology (mGlu4 Modulators) Neurology (mGlu4 Modulators) Core->Neurology (mGlu4 Modulators) Leads to

Caption: Therapeutic applications of derivatives.

Potential Biological Activity

While predominantly used as a synthetic intermediate, preliminary studies suggest that this compound and structurally similar compounds may possess inherent biological activity. Halogenation of organic molecules is a known strategy to enhance antimicrobial efficacy.[4][5]

  • Antimicrobial Properties: Initial research indicates potential efficacy against various bacterial strains.[3] The halogenated phenyl ring and the reactive chloroalkyl chain may contribute to this activity.

  • Anti-inflammatory Effects: Some evidence suggests it may have inflammation-reducing properties, making it a candidate for further investigation in inflammatory disease models.[3]

  • Anticancer Potential: There are preliminary findings on its ability to inhibit the proliferation of certain cancer cell lines, such as leukemia and breast cancer.[3] The proposed mechanism may involve interaction with EGFR.[3]

It is crucial to note that the biological data for the title compound itself is limited, and further in-depth studies are required to validate these initial observations and elucidate the mechanisms of action.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations/Parameters
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons (with splitting patterns influenced by chloro and fluoro substituents), the -NH proton of the amide, and the two methylene groups of the propanamide chain.
¹³C NMR Structural ConfirmationResonances for the carbonyl carbon of the amide, the aromatic carbons (with C-F and C-Cl influenced shifts), and the two aliphatic carbons.
Mass Spectrometry (MS) Molecular Weight and FragmentationThe molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern would likely show losses of the chloroalkyl chain and cleavage of the amide bond.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak under optimized conditions (e.g., C18 column with a mobile phase of acetonitrile and water).[6]
Workflow for Quality Control

Diagram 3: Analytical Workflow for Quality Control

G Sample Synthesized Product HPLC Purity Check (HPLC) Sample->HPLC Spectroscopy Structural Verification (NMR, MS, IR) HPLC->Spectroscopy >95% Pure Fail Further Purification HPLC->Fail <95% Pure Pass Meets Specification Spectroscopy->Pass

Caption: A typical quality control workflow.

Safety and Handling

This compound is classified as a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of advanced pharmaceutical compounds. Its bifunctional nature allows for the construction of diverse molecular architectures, leading to the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology. While its own biological profile is not extensively characterized, the foundational understanding of its synthesis, reactivity, and analytical characterization provided in this guide serves as an essential resource for researchers and scientists in the field of drug discovery and development.

References

  • Watanabe, K., et al. (2004). Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. Planta Medica, 70(11), 1029-1032. Retrieved from [Link]

  • Jia, F., et al. (2018). The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. International Journal of Molecular Sciences, 19(12), 3855. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). HPLC Method for Analysis of Propanoyl chloride, 3-chloro-. Retrieved from [Link]

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A Comprehensive Technical Guide to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a halogenated amide derivative with significant potential as a chemical intermediate and building block in the fields of pharmaceutical research and organic synthesis.[1] Its molecular structure, featuring a propanamide core with two chlorine atoms and a fluorine atom at specific positions on the phenyl ring, provides a versatile scaffold for the development of novel compounds with diverse biological activities. This guide offers an in-depth analysis of its chemical properties, synthesis, and potential applications, providing a critical resource for professionals in drug discovery and development.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of this compound are summarized in the table below. Understanding these properties is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₉H₈Cl₂FNO[1][2][3][4][5]
Molecular Weight 236.07 g/mol [1][2][4][5][6]
CAS Number 131605-66-8[1][2][3][6]
Boiling Point 383°C at 760 mmHg[1]
Flash Point 185.4°C[1]
Density 1.417 g/cm³[1]
Synonyms 3-chloro-N-(3-chloro-4-fluoro-phenyl)propionamide[1]

The presence of both chloro and fluoro substituents on the phenyl ring, combined with the reactive chloropropyl side chain, offers multiple sites for further chemical modification, making it a valuable precursor in the synthesis of more complex molecules.[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. This nucleophilic acyl substitution reaction is a standard method for amide bond formation.

Experimental Workflow: Synthesis of this compound

reagents Reactants: 3-chloro-4-fluoroaniline 3-chloropropionyl chloride Base (e.g., triethylamine) Anhydrous Solvent (e.g., DCM) reaction_vessel Reaction Vessel (0-5°C, inert atmosphere) reagents->reaction_vessel reaction Nucleophilic Acyl Substitution reaction_vessel->reaction workup Aqueous Workup (e.g., wash with HCl, NaHCO₃, brine) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-fluoroaniline and a suitable base (e.g., triethylamine, to neutralize the HCl byproduct) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Reaction: Cool the mixture to 0-5°C using an ice bath. Add 3-chloropropionyl chloride dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Washing: The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.

Applications in Research and Development

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds and other complex organic molecules.[1]

  • Pharmaceutical Intermediate: Its structure is a key component in the development of novel therapeutic agents. The halogenated phenyl ring is a common motif in many bioactive molecules, influencing properties such as metabolic stability and binding affinity to biological targets.

  • Building Block in Organic Synthesis: The presence of reactive sites allows for a variety of chemical transformations, making it a versatile building block for creating a diverse range of organic compounds.[1] The chloro and fluoro substituents provide opportunities for further functionalization and modification.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant.[1] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound for researchers and scientists in the field of drug development and organic synthesis. Its well-defined physicochemical properties, established synthetic route, and versatile chemical structure make it a crucial intermediate for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

  • LookChem. (n.d.). Cas 131605-66-8, this compound. Retrieved from [Link]

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Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Research Applications of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Uncharted Territory of a Halogenated Amide

In the vast landscape of chemical compounds available to the modern researcher, some stand out not for what is known, but for what is yet to be discovered. 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8) is one such molecule. While primarily recognized as a chemical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), its own intrinsic biological potential remains largely unexplored[1][2]. This technical guide aims to bridge that gap, providing a comprehensive overview of this compound and, more importantly, a roadmap for its potential research applications. By examining its structure and the activities of its analogues, we can illuminate promising avenues for investigation in medicinal chemistry and chemical biology. This document is intended for researchers, scientists, and drug development professionals poised to explore new molecular frontiers.

Core Compound Analysis: Physicochemical Properties and Synthesis

A thorough understanding of a compound's fundamental characteristics is the bedrock of any research endeavor. Here, we consolidate the known properties of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 131605-66-8[1][3]
Molecular Formula C₉H₈Cl₂FNO[1][2]
Molecular Weight 236.07 g/mol [1][2]
IUPAC Name This compound[2]
Boiling Point 383°C at 760 mmHg[1]
Density 1.417 g/cm³[1]
Flash Point 185.4°C[1]
Appearance White to off-white solid (presumed)[4]
Solubility Expected to be soluble in organic solvents like DCM and DMSO, with limited aqueous solubility[4]
Synthesis Protocol: Amide Bond Formation

The most direct and widely reported method for synthesizing this compound is via nucleophilic acyl substitution[2]. This reaction involves the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2].

  • Addition of Amine: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in the chosen solvent.

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1 eq), to the solution. This will act as an acid scavenger to neutralize the HCl byproduct[2].

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Research Application I: Antimicrobial Drug Discovery

The presence of halogenated phenyl rings is a common feature in many antimicrobial agents, as these substitutions can enhance membrane permeability and metabolic stability[5]. Furthermore, derivatives of similar N-arylpropanamides and related chloro-phenyl compounds have shown promising antibacterial and antifungal activities[4][6][7]. This provides a strong rationale for investigating this compound as a potential antimicrobial agent.

Proposed Mechanism of Action

Based on related compounds, potential mechanisms could involve the disruption of essential bacterial processes such as cell wall synthesis or lipid biosynthesis, leading to compromised cell membrane integrity[2][4]. The reactive 3-chloropropanamide moiety could also act as a covalent handle, irreversibly binding to key bacterial enzymes.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_confirmation Secondary Assays cluster_mechanism Mechanism of Action Studies compound_prep Compound Stock Preparation (DMSO) mic_assay Broth Microdilution Assay (Determine MIC) compound_prep->mic_assay bacterial_prep Bacterial/Fungal Culture Preparation bacterial_prep->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay If MIC ≤ Threshold time_kill Time-Kill Kinetic Assay mic_assay->time_kill If MIC ≤ Threshold target_id Target Identification (e.g., Proteomics) mbc_assay->target_id membrane_perm Membrane Permeability Assay (e.g., SYTOX Green) time_kill->membrane_perm

Caption: Workflow for antimicrobial evaluation of the target compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare a panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) cultured to the mid-logarithmic phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Research Application II: Anticancer Agent Development

The 3-chloro-4-fluorophenyl moiety is present in several compounds investigated for anticancer properties. For instance, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has demonstrated potent activity against colorectal cancer cell lines by inducing apoptosis and cell cycle arrest[8]. While structurally distinct, the shared phenyl substitution pattern suggests that this compound could serve as a scaffold for novel antiproliferative agents.

Hypothetical Signaling Pathway Disruption

Given the structural alerts, the compound could potentially interfere with kinase signaling pathways crucial for cancer cell proliferation and survival, or it could induce cellular stress leading to apoptosis. The halogenated phenyl group can facilitate interactions within hydrophobic pockets of ATP-binding sites in kinases.

Anticancer_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Prolif Proliferation & Survival RTK->Prolif Activates Compound 3-chloro-N-(3-chloro-4- fluorophenyl)propanamide Compound->RTK Inhibits? Apoptosis Apoptosis Compound->Apoptosis Induces?

Caption: Hypothetical mechanism of anticancer activity.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (prepared from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Research Application III: Modulator of Neurological Targets

Intriguingly, compounds containing the 3-chloro-4-fluorophenyl group have been identified as modulators of neurological receptors. A notable example is VU0418506, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), which has shown potential for treating Parkinson's disease[4][8]. This precedent suggests that our compound of interest could be explored for its effects on CNS targets.

Rationale for Neuromodulatory Activity

The specific arrangement of chloro and fluoro substituents on the phenyl ring can influence the molecule's electronic properties and its ability to fit into specific binding pockets on receptors or enzymes within the central nervous system. The propanamide linker provides conformational flexibility, allowing the molecule to adopt a favorable orientation for target engagement.

Protocol: Initial Radioligand Binding Assay

To screen for potential CNS targets, a broad panel of radioligand binding assays can be employed. This is a high-throughput method to identify potential interactions with known receptors, transporters, and ion channels.

  • Assay Panel Selection: Select a commercially available binding assay panel that includes a diverse range of CNS targets (e.g., GPCRs, ion channels, transporters).

  • Compound Submission: Submit this compound at a standard screening concentration (e.g., 10 µM).

  • Binding Reaction: The compound is incubated with cell membranes or recombinant proteins expressing the target of interest, along with a specific radioligand for that target.

  • Detection: The amount of radioligand displaced by the test compound is measured, and the percentage of inhibition of binding is calculated.

  • Hit Identification: Significant inhibition (e.g., >50%) at the screening concentration identifies a "hit" and warrants further investigation, such as determining the binding affinity (Ki) through concentration-response curves.

Safety and Handling

While a comprehensive toxicity profile is not available, related compounds are classified as hazardous[2][9]. It is prudent to handle this compound with appropriate safety precautions.

  • Hazard Statements (presumed based on analogues): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2].

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[10][11].

  • Handling: Use in a well-ventilated area or with appropriate exhaust ventilation. Avoid dust formation[9][11].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature[11].

Conclusion and Future Directions

This compound represents a molecule of latent potential. While its current role is primarily as a synthetic building block, its structural features, supported by the biological activities of related compounds, strongly suggest that it is a candidate for focused biological screening. The experimental frameworks provided in this guide offer clear, actionable pathways to investigate its potential as an antimicrobial, anticancer, or neuromodulatory agent. The journey from a chemical intermediate to a lead compound is challenging, but for molecules like this, the exploration is a compelling scientific endeavor.

References

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  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. [Link]

  • This compound Safety Data Sheets(SDS). LookChem. [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Center for Biotechnology Information. [Link]

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A Technical Guide to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide is a halogenated aromatic propanamide that has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery.[1] Its chemical structure, characterized by a propanamide backbone with chloro and fluorophenyl substituents, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[1] The presence of halogen atoms, particularly chlorine and fluorine, is a strategic design element in medicinal chemistry, often enhancing metabolic stability and modulating the pharmacokinetic and pharmacodynamic properties of a compound.[2] This guide provides an in-depth exploration of the synthesis, potential mechanisms of action, and diverse applications of this compound and its derivatives, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in synthesis and biological studies.

PropertyValueSource
CAS Number 131605-66-8[1][3]
Molecular Formula C₉H₈Cl₂FNO[1][3]
Molecular Weight 236.07 g/mol [1][3]
Physical Form Solid[4]
Storage Inert atmosphere, Room Temperature[4]

Synthesis and Reaction Chemistry

The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction. This process involves the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.

Primary Synthetic Pathway: Acylation

The foundational synthesis relies on the reaction between 3-chloro-4-fluoroaniline and 3-chloropropionyl chloride. The amine group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-chloro-4-fluoroaniline

  • 3-chloropropionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline in anhydrous DCM.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add triethylamine to the solution with continuous stirring.

  • In a separate vessel, dissolve 3-chloropropionyl chloride in anhydrous DCM.

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled aniline solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Alternative Synthetic Routes

While direct acylation is the most prevalent method, alternative pathways offer flexibility, particularly when avoiding the handling of acid chlorides is desired. One such method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation between 3-chloropropionic acid and 3-chloro-4-fluoroaniline. However, this route often necessitates longer reaction times and more extensive purification to remove byproducts.[1]

Synthesis_Pathways cluster_main Primary Pathway cluster_alt Alternative Pathway 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline Product This compound 3-chloro-4-fluoroaniline->Product + 3-chloropropionyl chloride (TEA, DCM, 0-25°C) 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Product 3-chloropropionic_acid 3-chloropropionic_acid Product_alt This compound 3-chloropropionic_acid->Product_alt + 3-chloro-4-fluoroaniline (EDCI/HOBt, DMF) Aniline_alt 3-chloro-4-fluoroaniline Aniline_alt->Product_alt

Caption: Synthetic routes to this compound.

Mechanism of Action and Biological Significance

While the precise molecular targets of this compound itself are not extensively documented in publicly available literature, its role as a key pharmacophore in a multitude of bioactive derivatives provides significant insight into its potential mechanisms of action. The core structure appears to serve as a versatile scaffold that, when appropriately functionalized, can interact with a range of biological targets.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The mechanism often involves the inhibition of specific enzymes or the modulation of receptor activity.[1]

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents.[5][6] For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for their antimicrobial properties.[5] The compound 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide was identified as a particularly active antibacterial agent.[5] The proposed mechanism for some of these derivatives involves the inhibition of enzymes crucial for bacterial cell wall synthesis.[1]

Anticancer Potential

A significant area of investigation for derivatives of this scaffold is in oncology. Initial studies have indicated that some derivatives can inhibit the proliferation of cancer cell lines, including leukemia and breast cancer.[1]

A notable target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers.[2][7] The 3-chloro-4-fluorophenyl moiety is a key structural feature in several known EGFR inhibitors. For example, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine (Gefitinib) is a well-established EGFR inhibitor.[8] The structural similarity suggests that derivatives of this compound may also bind to the ATP-binding site of EGFR, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival.

Another explored avenue is the inhibition of Aurora Kinase B (AURKB), a key regulator of cell division, which is often overexpressed in cancer.[9] A series of quinazoline derivatives incorporating the N-(3-fluorophenyl)acetamide moiety have been developed as potent and selective AURKB inhibitors with oral bioavailability.[9]

Mechanism_of_Action cluster_targets Potential Biological Targets of Derivatives Scaffold This compound (Core Scaffold) EGFR EGFR Scaffold->EGFR Derivative (e.g., Gefitinib) AURKB Aurora Kinase B Scaffold->AURKB Derivative Bacterial_Enzymes Bacterial Cell Wall Enzymes Scaffold->Bacterial_Enzymes Derivative (Semicarbazones) mGlu4 mGlu4 Receptor (PAM) Scaffold->mGlu4 Derivative (VU0418506) Inhibition of\nCancer Cell Proliferation Inhibition of Cancer Cell Proliferation EGFR->Inhibition of\nCancer Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest AURKB->Cell Cycle Arrest Antimicrobial\nActivity Antimicrobial Activity Bacterial_Enzymes->Antimicrobial\nActivity Potential for\nParkinson's Treatment Potential for Parkinson's Treatment mGlu4->Potential for\nParkinson's Treatment

Caption: Potential biological targets of derivatives of the core scaffold.

Neurological Applications

Derivatives have also been explored for their potential in treating neurological disorders. For instance, VU0418506, which contains the N-(3-chloro-4-fluorophenyl) moiety, acts as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] This receptor is a promising target for the treatment of Parkinson's disease.[1]

Applications in Drug Discovery and Development

The versatility of this compound makes it a valuable starting material for the generation of compound libraries for high-throughput screening. Its amenability to further chemical modification allows for the systematic exploration of structure-activity relationships (SAR).

Key Application Areas:

  • Oncology: As a scaffold for the development of kinase inhibitors (e.g., EGFR, AURKB) for cancer therapy.[1][9]

  • Infectious Diseases: As a precursor for novel antibacterial and antifungal agents.[5]

  • Neuroscience: For the synthesis of modulators of CNS targets like mGlu4 for potential treatment of neurodegenerative diseases.[1]

  • Inflammatory Diseases: The core structure has been incorporated into molecules with anti-inflammatory properties.[1]

Analytical Methodologies

The purity and characterization of this compound and its derivatives are critical for reliable biological evaluation. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Identification of functional groups.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.

Conclusion

This compound stands out as a privileged scaffold in modern medicinal chemistry. Its straightforward synthesis and the strategic placement of halogen atoms provide a robust starting point for the development of a wide array of therapeutic agents. The demonstrated success of its derivatives in targeting key players in cancer, infectious diseases, and neurological disorders underscores the immense potential of this chemical entity. Future research will likely continue to uncover novel biological activities and refine the therapeutic applications of compounds derived from this versatile building block.

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  • Synthesis of N1-(3-chloro-4-flouropheny)-N4- substituted semicarbazones as novel anticonvulsant agents | Request PDF - ResearchGate. (URL: [Link])

  • nngcontent-ng-c1597341111="" class="ng-star-inserted">1-(3-chloro-4-fluorophenyl)-3-(phenylsulfonyl)propanamide - EvitaChem. (URL: )
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  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (URL: [Link])

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine - PubChem. (URL: [Link])

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

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Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Framework for Evaluating Novel Propanamide Derivatives

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for their therapeutic potential.[1][2] Propanamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antimicrobial activity.[3][4][5] This document provides a comprehensive guide for the systematic evaluation of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide , a halogenated secondary amide, in antimicrobial susceptibility testing (AST).

As a novel compound, its specific antimicrobial spectrum and potency are yet to be fully characterized. Therefore, this guide is structured not as a rigid set of instructions, but as a foundational framework. It combines established, gold-standard protocols from the Clinical and Laboratory Standards Institute (CLSI) with the practical insights required to adapt these methods for a new investigational compound.[6][7][8] We will proceed logically from initial compound handling and solubility assessment to quantitative and qualitative measures of antimicrobial effect.

The core objective is to empower researchers to generate reliable, reproducible data on the antimicrobial properties of this compound, thereby enabling informed decisions in the drug development pipeline. The principles and protocols detailed herein are broadly applicable to other novel antimicrobial candidates.

Part 1: Physicochemical Characterization and Stock Solution Preparation

Before any biological assay, understanding the physical and chemical properties of the test article is paramount for ensuring accurate and reproducible results.

Compound Profile (Hypothetical)

While extensive experimental data for this compound is not publicly available, we can infer some properties based on its structure and related compounds.[9][10]

PropertyPredicted Value/ConsiderationRationale & Importance
Molecular Formula C₉H₈Cl₂FNOEssential for calculating molarity and concentration.
Molecular Weight ~236.07 g/mol Crucial for preparing stock solutions of known concentrations.
Solubility Likely low in aqueous mediaThe presence of two chloro- and one fluoro-phenyl group suggests hydrophobicity. Poor solubility can lead to compound precipitation and inaccurate MIC values.
Stability Generally stableAmide bonds are relatively stable. However, stability in solution (especially in biological media at 37°C) should be verified.
pKa Weakly acidic/neutralThe amide proton is very weakly acidic. This influences solubility at different pH values.
Critical First Step: Solubility and Solvent Selection

The choice of solvent is a critical variable that can significantly impact the outcome of susceptibility tests. The ideal solvent should dissolve the compound at the highest concentration needed for the assay while exhibiting no intrinsic antimicrobial activity at the working concentration.

Protocol: Solubility Assessment

  • Initial Screen: Attempt to dissolve 10 mg of this compound in 1 mL of various solvents. Start with aqueous buffers (e.g., phosphate-buffered saline, PBS) and progress to organic solvents.

  • Recommended Solvents:

    • Primary Choice: Dimethyl sulfoxide (DMSO). It is a powerful solvent for many organic compounds and is widely used in AST.

    • Alternatives: Ethanol, Methanol.

  • Solvent Toxicity Control: It is mandatory to run a parallel control experiment with the chosen solvent at the highest concentration used in the assay to ensure it does not inhibit microbial growth on its own. Typically, the final concentration of DMSO should not exceed 1-2% (v/v) in the final assay medium.

Preparation of a High-Concentration Stock Solution

Accurate preparation of the stock solution is the foundation of reliable serial dilutions.

Protocol: Stock Solution Preparation (Example using DMSO)

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolution: Add the compound to a sterile, conical tube. Add a calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or a molar concentration like 10 mM).

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary but monitor for any signs of degradation.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Confirm the stability of the compound under these storage conditions for the intended duration of the study.

Part 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[11] This quantitative method is essential for assessing the potency of this compound.

Underlying Principle & Causality

This assay relies on challenging a standardized number of bacteria with a range of serially diluted concentrations of the test compound. By observing the lowest concentration at which no growth occurs, we can quantitatively measure the compound's inhibitory activity. Following standardized procedures, such as those from CLSI document M07, ensures that results are reproducible and comparable across different laboratories.[12]

Experimental Workflow Diagram

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Stock Prepare Compound Stock Solution SerialDilute Perform 2-fold Serial Dilution of Compound in CAMHB Stock->SerialDilute Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media->SerialDilute Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilute->Inoculate Incubate Incubate at 35±2°C for 16-20 hours Inoculate->Incubate Controls Set up Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) - Solvent Control Controls->Incubate ReadMIC Visually Inspect for Growth (Turbidity) Incubate->ReadMIC Record Determine MIC: Lowest concentration with no visible growth ReadMIC->Record

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]

  • Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₂₅ of 0.08-0.13). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. In well 1, add 200 µL of the working solution of this compound (diluted from the stock in CAMHB to twice the highest desired test concentration). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the Growth Control (containing CAMHB and bacteria, but no compound). e. Well 12 will serve as the Sterility Control (containing only CAMHB).

  • Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum (from step 1d) to wells 1 through 11 to achieve the final concentration of 5 x 10⁵ CFU/mL. The exact volume depends on the dilution factor used in step 1d.

  • Incubation: a. Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading and Interpreting the MIC: a. Place the plate on a reading stand or view from the bottom using a mirror. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). c. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

OrganismStrainGram StainMIC (µg/mL)MIC (µM)
Staphylococcus aureusATCC 29213Positive[Result][Result]
Escherichia coliATCC 25922Negative[Result][Result]
Pseudomonas aeruginosaATCC 27853Negative[Result][Result]
Candida albicansATCC 90028N/A (Fungus)[Result][Result]

Part 3: Disk Diffusion Assay for Qualitative Susceptibility

The disk diffusion (Kirby-Bauer) method provides a qualitative assessment of antimicrobial activity.[15] It is a simple, cost-effective method for preliminary screening of a compound against a panel of microorganisms.[14]

Underlying Principle & Causality

A paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a bacterial lawn.[16] The compound diffuses into the agar, creating a concentration gradient.[16] If the organism is susceptible, a clear "zone of inhibition" will form around the disk where bacterial growth is prevented.[15] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Experimental Workflow Diagram

DiskDiffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis PrepDisk Impregnate Sterile Paper Disks with Compound Solution PlaceDisk Aseptically Place Compound Disk on Agar Surface PrepDisk->PlaceDisk PrepPlate Prepare Mueller-Hinton Agar (MHA) Plates SwabPlate Uniformly Swab MHA Plate with Bacterial Suspension PrepPlate->SwabPlate PrepInoculum Prepare 0.5 McFarland Bacterial Inoculum PrepInoculum->SwabPlate SwabPlate->PlaceDisk Incubate Invert and Incubate at 35±2°C for 16-18 hours PlaceDisk->Incubate Controls Place Control Disks: - Solvent-only Disk - Positive Control (e.g., Ciprofloxacin) Controls->PlaceDisk MeasureZone Measure Diameter of the Zone of Inhibition (mm) Incubate->MeasureZone

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion

Materials:

  • This compound solution

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[16]

  • Bacterial strains and 0.5 McFarland inoculum (prepared as in 2.3)

  • Sterile cotton swabs

  • Forceps

  • Ruler or calipers

Procedure:

  • Disk Preparation: a. Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound solution onto sterile paper disks to achieve a specific drug load (e.g., 30 µ g/disk ). b. Allow the solvent to evaporate completely in a sterile environment. Prepare solvent-only control disks similarly.

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. b. Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[14] c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Placement: a. Using sterile forceps, place the prepared compound disks onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar.[17] c. Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping zones.[16]

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[14]

  • Reading and Interpreting Results: a. Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter (mm) using a ruler or calipers against a dark background. b. A larger zone of inhibition generally indicates greater antimicrobial activity. The solvent control should show no zone of inhibition.

Part 4: Time-Kill Kinetics Assay

While the MIC assay determines the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill kinetics assay provides this crucial information by measuring the rate of bacterial killing over time.[18][19]

Underlying Principle & Causality

A standardized inoculum of bacteria is exposed to a constant concentration of the antimicrobial agent (typically at multiples of the MIC).[20] At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL). A significant reduction in CFU/mL over time indicates bactericidal activity. Bactericidal activity is commonly defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Detailed Protocol: Time-Kill Assay

Materials:

  • All materials for broth microdilution

  • Sterile flasks or tubes

  • Sterile saline for dilutions

  • Agar plates for colony counting (e.g., Tryptic Soy Agar)

  • Incubator shaker

Procedure:

  • Preparation: a. Prepare a logarithmic-phase bacterial culture in CAMHB. b. Prepare flasks containing CAMHB with this compound at desired concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control. c. Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating: a. Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[21] b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Counting: a. Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible. b. Count the number of colonies on plates that have between 30 and 300 colonies. c. Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Data Analysis and Interpretation: a. Plot the log₁₀ CFU/mL versus time (hours) for each concentration and the growth control. b. Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. c. Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL and maintenance of the bacterial count at or below the initial inoculum.

Conclusion and Forward Look

This document provides a robust, scientifically grounded framework for the initial antimicrobial evaluation of this compound. By systematically applying these standardized protocols—from fundamental solubility checks to quantitative MIC determination and dynamic time-kill assays—researchers can build a comprehensive profile of the compound's activity. The data generated will be crucial for establishing its potential as a lead candidate, guiding further studies into its mechanism of action, spectrum of activity, and potential for in vivo efficacy. Adherence to these self-validating protocols ensures the integrity and comparability of the results, which is the cornerstone of successful antimicrobial drug discovery.

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from Emery Pharma website. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from Clinical and Laboratory Standards Institute website. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Khan, D. D. A., & Singh, R. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28892. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from Creative Biolabs website. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from Clinical and Laboratory Standards Institute website. [Link]

  • Özdemir, Z., Çankaya, M., & Ertürk, A. (2020). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1735–1743. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from ASM website. [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]

  • Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from Linnaeus Bioscience website. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from FDA website. [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from Scribd. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from Hardy Diagnostics website. [Link]

  • CLSI. (2015). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from MI website. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from Clinical and Laboratory Standards Institute website. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2001. [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from Clinical and Laboratory Standards Institute website. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from ChemBK website. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from PubChem. [Link]

  • ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(4-chloro-2-fluorophenyl)propanamide (C9H8Cl2FNO). Retrieved from PubChemLite. [Link]

  • Royal Society of Chemistry. (2019). Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. [Link]

  • SciSpace. (2016). A novel antimicrobial target—expanded and revisited mode of action of pantothenamides. [Link]

  • Al-Tannak, N. F., & Al-Harbi, S. A. (2023). Design and Synthesis of Novel Antimicrobial Agents. Journal of Personalized Medicine, 13(4), 589. [Link]

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  • PubMed. (2016). Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. [Link]

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The Strategic Role of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide and its Precursor in the Synthesis of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Halogenated Amide Motif in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated phenylamides serves as a cornerstone for the development of highly specific and potent therapeutic agents. The unique physicochemical properties imparted by halogen substituents—such as enhanced metabolic stability, increased binding affinity, and modulation of lipophilicity—make these moieties invaluable in drug design.[1] This guide provides an in-depth technical overview of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, a key chemical intermediate, and its direct precursor, 3-chloro-4-fluoroaniline. We will explore the synthesis of the title compound as a critical synthetic transformation and then detail the application of its parent aniline in the industrial synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This comprehensive guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable, field-proven protocols.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of the intermediates is crucial for their effective application in multi-step syntheses.

PropertyThis compound3-chloro-4-fluoroaniline
Molecular Formula C₉H₈Cl₂FNOC₆H₅ClFN[2]
Molecular Weight 236.07 g/mol 145.56 g/mol [2]
Appearance Solid (form may vary)White to pale yellow or light brown crystalline solid[2]
CAS Number 131605-66-8[3]367-21-5[4][5]
Melting Point Not consistently reported42-44 °C[2]
Boiling Point Not available227-228 °C[2]
Solubility Soluble in various organic solventsModerately soluble in water; soluble in organic solvents like ethanol and ether.[2]

Part 1: Synthesis of this compound

The synthesis of this compound is a prime example of a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry. This reaction forms a stable amide bond, which is a prevalent feature in a vast number of pharmaceutical compounds.[1] The most direct and efficient method involves the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.

Causality Behind Experimental Choices:
  • Reactants: 3-chloro-4-fluoroaniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom of the amine group initiating the attack. 3-chloropropionyl chloride is the electrophile, with the carbonyl carbon being highly electron-deficient due to the presence of two electronegative atoms (oxygen and chlorine).

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants without participating in the reaction. Its low boiling point also facilitates easy removal post-reaction.

  • Base: Triethylamine (TEA) or a similar non-nucleophilic base is crucial to act as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic release of heat upon mixing the highly reactive acyl chloride with the aniline. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.

Detailed Synthesis Protocol:

Reaction Scheme:

G reactant1 3-chloro-4-fluoroaniline reagents Triethylamine, DCM 0 °C to RT reactant1->reagents reactant2 3-chloropropionyl chloride reactant2->reagents product This compound reagents->product

Caption: Synthesis of the title compound via nucleophilic acyl substitution.

Materials:

  • 3-chloro-4-fluoroaniline (1.0 eq)

  • 3-chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-fluoroaniline and anhydrous DCM.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution, followed by the dropwise addition of 3-chloropropionyl chloride over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Part 2: Application in Drug Synthesis - The Case of Gefitinib

While a direct synthetic route to a marketed drug using this compound as a key intermediate is not prominently documented in publicly available literature, its precursor, 3-chloro-4-fluoroaniline , is a critical building block for several major pharmaceuticals. A notable example is Gefitinib (Iressa®) , a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[6]

The synthesis of Gefitinib involves the condensation of 3-chloro-4-fluoroaniline with a substituted quinazoline core. This reaction is a nucleophilic aromatic substitution (SNAr), where the aniline displaces a leaving group (typically chlorine) on the quinazoline ring.

Workflow for Gefitinib Synthesis from 3-chloro-4-fluoroaniline:

G cluster_synthesis Gefitinib Synthesis Workflow start Start: 3-chloro-4-fluoroaniline and 4-chloro-6,7-dimethoxyquinazoline reaction Nucleophilic Aromatic Substitution (Condensation Reaction) start->reaction intermediate Intermediate: 4-(3-chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline reaction->intermediate demethylation Selective Demethylation intermediate->demethylation hydroxy_intermediate Key Intermediate: 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline demethylation->hydroxy_intermediate alkylation Williamson Ether Synthesis (O-Alkylation) hydroxy_intermediate->alkylation gefitinib Final Product: Gefitinib alkylation->gefitinib

Sources

Application Note: High-Throughput Quantification of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, a halogenated amide relevant in pharmaceutical development and chemical synthesis.[1] We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and purity assessment, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, detailed step-by-step protocols, and complete validation frameworks are discussed to ensure scientific integrity and reproducibility.[2][3]

Introduction and Analytical Rationale

This compound (MW: 236.07 g/mol , Formula: C₉H₈Cl₂FNO) is an organic compound that serves as a key intermediate or potential impurity in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][4] Its accurate and precise quantification is critical for process control, impurity profiling, and pharmacokinetic studies. The presence of halogen atoms and an aromatic ring provides a strong chromophore for UV detection, while the amide group is readily ionizable, making it an excellent candidate for mass spectrometry.

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective.[5]

  • HPLC-UV is a cost-effective and widely accessible technique, ideal for analyzing bulk substances, monitoring reaction kinetics, and assessing purity where analyte concentrations are relatively high.[6]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., in plasma or urine) where the analyte is present at trace levels and the matrix is complex.[7]

This guide is grounded in the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH), ensuring that the described methods are suitable for their intended purpose and yield reliable, consistent data.[8][9]

Core Principles of Method Validation

Before deployment, any quantitative analytical method must be validated to provide documented evidence of its reliability.[2] The key validation parameters ensure the method is a self-validating system.[8]

Validation ParameterDescriptionPurpose
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[5]Ensures that the signal measured is only from the analyte of interest.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[9]Establishes the concentration range over which the method is accurate.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[3]Measures the systemic error of the method.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes repeatability and intermediate precision.[8]Measures the random error and reproducibility of the method.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]Defines the lower limit of the method's useful range.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3]Demonstrates the method's reliability during normal usage.

Method 1: Quantification by HPLC-UV

Rationale and Principle

This reversed-phase HPLC method leverages the non-polar nature of this compound for separation on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and retention.[6] Formic acid helps to suppress the ionization of free silanol groups on the silica-based column, reducing peak tailing.[6] UV detection is selected based on the analyte's aromatic structure.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • 0.45 µm syringe filters for sample preparation.[6]

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 min, hold for 2 min, return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Run Time | 15 minutes |

Procedure:

  • Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Accurately weigh the sample, dissolve in acetonitrile, and dilute with 50:50 acetonitrile/water to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.[6]

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Analysis: Inject the calibration standards to generate a calibration curve, followed by the unknown samples.

Validation Summary

The following table summarizes typical acceptance criteria for the validation of this HPLC-UV method.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ ~1 µg/mL
Specificity No interference at the analyte's retention time from blank or placebo.

Method 2: Quantification by LC-MS/MS in a Biological Matrix

Rationale and Principle

For bioanalytical applications, such as measuring drug levels in plasma, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[10] This protocol employs a simple and rapid protein precipitation step to remove the bulk of matrix interferences.[11] The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering (precursor ion and product ion) for highly specific quantification.[7]

Detailed Experimental Protocol

Workflow Overview

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample (100 µL) Spike Add Internal Standard Sample->Spike Precip Protein Precipitation (300 µL cold Acetonitrile) Spike->Precip Vortex Vortex & Incubate Precip->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase A Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Refrigerated centrifuge, vortex mixer, nitrogen evaporator.

  • LC-MS grade acetonitrile, formic acid, and water.

  • Human plasma (or other relevant biological matrix).

LC-MS/MS Conditions: | Parameter | LC Condition | MS Condition | | :--- | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | Ionization Mode | ESI Positive | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Capillary Voltage | 3.5 kV | | Gradient | 5% B to 95% B over 3 min | Source Temp. | 150 °C | | Flow Rate | 0.4 mL/min | Desolvation Temp. | 400 °C | | Column Temp. | 40 °C | MRM Transitions | See table below | | Injection Volume | 5 µL | Dwell Time | 100 ms |

MRM Transitions (Predicted):

Compound Precursor Ion (m/z) Product Ion (m/z) Use
Analyte 237.0 158.0 Quantifier
Analyte 237.0 130.0 Qualifier

| Internal Standard | (e.g., Labeled Analyte) | (Specific Fragment) | - |

Procedure:

  • Sample Preparation (as per diagram): To 100 µL of plasma sample, standard, or blank, add internal standard. Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial for injection.

  • Analysis: Construct a calibration curve using analyte-spiked blank matrix that has undergone the full extraction procedure. Analyze samples. The analyte concentration is determined from the ratio of the analyte peak area to the internal standard peak area.

Validation Summary

This LC-MS/MS method is validated for higher sensitivity and must account for matrix effects.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995 (with 1/x² weighting)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Lower LOQ (LLOQ) ~0.1-1 ng/mL
Matrix Effect Monitored and within acceptable limits.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of high-concentration samples, while the LC-MS/MS method delivers the high sensitivity and selectivity required for trace-level bioanalysis. Proper method validation according to established guidelines is paramount to ensure data integrity and confidence in the analytical results.[2][9]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • da Silva, W. P., & Breitkreitz, M. C. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]

  • Chaudhary, A. K., & Mishra, A. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ChemBK. This compound. [Link]

  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link]

  • PubChem. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

  • PubChemLite. 3-chloro-n-(4-chloro-2-fluorophenyl)propanamide (C9H8Cl2FNO). [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). An Overview of Sample Preparation Methods for Bioanalytical Analysis. [Link]

  • LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating the anticancer properties of the compound 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. While specific data on this molecule is emerging, we will draw upon established methodologies and published findings for structurally related compounds to provide a robust framework for your research. This document offers detailed protocols for assessing cytotoxicity, and elucidating the mechanisms of action, including effects on cell cycle progression and the induction of apoptosis.

Introduction: The Therapeutic Potential of Propanamide Derivatives

Propanamide derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Modifications to the propanamide backbone, including the incorporation of halogenated phenyl groups, can yield compounds with potent and selective pharmacological effects.[2] Preliminary studies on various propanamide derivatives have indicated potential antimicrobial and anticancer activities, making them attractive candidates for further investigation in therapeutic development.[1] The subject of these notes, this compound, is a halogenated secondary amide whose biological activities are under active investigation.

A structurally related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), has demonstrated significant antiproliferative efficacy in colorectal cancer (CRC) cell lines.[3] This analogue provides a valuable reference for postulating the potential mechanisms of action of this compound.

Mechanistic Insights from a Structurally Related Compound (DW-8)

Studies on the analogue DW-8 have revealed a multi-faceted mechanism of anticancer activity in CRC cells, primarily centered on the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[3]

Key mechanistic findings for DW-8 include:

  • Induction of Intrinsic Apoptosis: DW-8 triggers the intrinsic apoptotic pathway, a cell suicide program mediated by the mitochondria. This is characterized by the activation of initiator caspase-9 and executioner caspases-3 and 7.[3]

  • Cell Cycle Arrest: The compound has been shown to cause an accumulation of cells in the G2 phase of the cell cycle, preventing them from proceeding into mitosis.[3]

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed following treatment with DW-8, which can contribute to cellular damage and the initiation of apoptosis.[3]

The following diagram illustrates the proposed signaling pathway for the analogue DW-8, which can serve as a hypothetical framework for investigating this compound.

G Compound This compound (Hypothesized) ROS Increased ROS Production Compound->ROS G2Arrest G2 Phase Cell Cycle Arrest Compound->G2Arrest Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Prolif Inhibition of Cancer Cell Proliferation Apoptosis->Prolif G2Arrest->Prolif

Caption: Hypothesized signaling pathway for this compound.

Quantitative Data Summary of Analogue DW-8

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for the analogue DW-8 in various human colorectal cancer cell lines. This data provides a useful starting point for determining the appropriate concentration range for your experiments with this compound.

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colorectal Carcinoma8.50 ± 2.53
HT29Colorectal Adenocarcinoma5.80 ± 0.92
SW620Colorectal Adenocarcinoma6.15 ± 0.37
CRL1459 (non-cancerous)Colon Fibroblast14.05 ± 0.37
Data sourced from Molecules (2021).[3]

Experimental Workflow

A logical workflow for characterizing the anticancer activity of this compound is outlined below.

G Start Start: Compound Preparation MTT Cell Viability Assay (MTT) Determine IC₅₀ Start->MTT Flow Flow Cytometry Analysis MTT->Flow AnnexinV Apoptosis Assay (Annexin V/PI) Flow->AnnexinV CellCycle Cell Cycle Analysis (PI) Flow->CellCycle ROS Intracellular ROS Detection (DCFH-DA) Flow->ROS Mech Mechanistic Validation AnnexinV->Mech CellCycle->Mech ROS->Mech Caspase Caspase-3/7 Activity Assay Mech->Caspase WB Western Blot Analysis (Apoptotic Proteins) Mech->WB End Conclusion Caspase->End WB->End

Sources

Application Note & Protocol: Characterizing the Enzyme Inhibitory Profile of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the characterization of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide as a potential enzyme inhibitor. The structural features of this compound, notably the electrophilic 3-chloropropanamide moiety, suggest a potential mechanism as a covalent inhibitor.[1][2][3] This guide presents a logical, multi-stage protocol designed to first identify and quantify inhibitory activity, then to elucidate the mechanism of action, and finally to confirm covalent modification. The methodologies described herein are grounded in established principles of enzyme kinetics and are designed to be adaptable to a range of enzyme targets.

Introduction and Scientific Rationale

This compound is a halogenated aromatic propanamide.[4][5] While its direct biological targets are not extensively characterized in public literature, its chemical structure provides compelling reasons for investigation as an enzyme inhibitor. The core of this rationale lies in the 3-chloropropanamide group, which can act as an electrophilic "warhead". This functional group is susceptible to nucleophilic attack from amino acid residues within an enzyme's active or allosteric site, such as cysteine, lysine, or histidine.[1][6][7] This can lead to the formation of a stable covalent bond between the inhibitor and the enzyme, resulting in potent and often irreversible inhibition.[2][3]

Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as high potency, prolonged duration of action, and the ability to overcome drug resistance.[1][3][6] Therefore, a systematic evaluation of compounds like this compound is a critical step in the discovery of novel therapeutic agents.

This guide will use a model cysteine protease, Papain, as a representative enzyme for initial assay development due to the high nucleophilicity of its active site cysteine (Cys25). However, the principles and protocols can be readily adapted for other enzyme classes.

Staged Experimental Workflow

The characterization of a potential enzyme inhibitor is best approached in a staged manner. This ensures a logical progression from initial screening to in-depth mechanistic studies, with each stage informing the next.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanism of Action (MOI) cluster_2 Phase 3: Covalent Modification Confirmation A Single-Concentration Screening B IC50 Determination (Dose-Response) A->B Active Hit C Reversibility Assay (Dialysis or Rapid Dilution) B->C D Steady-State Kinetics (Lineweaver-Burk Plot) C->D Reversible E Irreversible Inhibition Kinetics (k_inact / K_I) C->E Irreversible F Mass Spectrometry (Intact Protein & Peptide Mapping) E->F

Figure 1: A staged workflow for comprehensive inhibitor characterization.

Materials and Reagents

ReagentSupplierPurpose
This compoundCustom Synthesis/VendorTest Inhibitor
Papain (from Carica papaya), lyophilizedSigma-AldrichModel Cysteine Protease
Nα-Benzoyl-L-arginine ethyl ester (BAEE)Sigma-AldrichPapain Substrate
L-CysteineSigma-AldrichPapain Activating Agent
EDTAFisher ScientificChelating Agent
Sodium Phosphate, Monobasic & DibasicFisher ScientificBuffer Components
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichInhibitor Solvent
Dithiothreitol (DTT)Sigma-AldrichReducing agent for reversibility studies
Iodoacetamide (IAM)Sigma-AldrichPositive control for irreversible inhibition
Trifluoroacetic Acid (TFA)Sigma-AldrichMobile phase component for LC-MS
Acetonitrile (ACN), LC-MS GradeFisher ScientificMobile phase component for LC-MS

Detailed Experimental Protocols

Phase 1: Initial Screening and IC50 Determination

The initial goal is to confirm that the compound has inhibitory activity and to quantify its potency.[8] This is achieved by determining the half-maximal inhibitory concentration (IC50).[8][9]

Protocol 1: IC50 Determination for Papain Inhibition

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 6.2.

    • Enzyme Activation Buffer: Assay Buffer containing 10 mM L-Cysteine. Prepare fresh.

    • Papain Stock Solution (1 mg/mL): Dissolve Papain in Assay Buffer. Store on ice.

    • Activated Papain Working Solution (5 µg/mL): Dilute Papain stock into Enzyme Activation Buffer. Incubate at 25°C for 15 minutes before use.

    • Substrate Stock Solution (100 mM BAEE): Dissolve BAEE in deionized water.

    • Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • Prepare a serial dilution of the inhibitor in 100% DMSO (e.g., from 10 mM to 0.1 µM).

    • In triplicate, add 2 µL of each inhibitor dilution (or DMSO as a vehicle control) to wells of the microplate.

    • Add 178 µL of the Activated Papain Working Solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.[10]

    • Initiate the reaction by adding 20 µL of BAEE substrate (final concentration should be at the enzyme's Km, ~5 mM for Papain with BAEE).

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the increase in absorbance at 253 nm (due to the hydrolysis of BAEE) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.[11]

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R.[12][13] Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.[8][14]

Phase 2: Mechanism of Action (MOI) Studies

Once potency is established, the next critical step is to determine if the inhibition is reversible or irreversible.[10]

Protocol 2: Reversibility Assay via Rapid Dilution

  • Concentrated Incubation:

    • Prepare two reaction tubes:

      • Tube A (Inhibitor): Incubate Papain (e.g., 1 µM) with a high concentration of the inhibitor (e.g., 10-20x IC50) in Assay Buffer.

      • Tube B (Control): Incubate Papain (1 µM) with the equivalent percentage of DMSO in Assay Buffer.

    • Incubate both tubes for 60 minutes at 25°C.

  • Rapid Dilution and Activity Measurement:

    • Rapidly dilute the contents of both tubes 100-fold into pre-warmed Assay Buffer containing the substrate (BAEE at Km concentration). This dilution reduces the free inhibitor concentration to well below its IC50.

    • Immediately measure the enzymatic activity as described in the IC50 protocol.

  • Interpretation:

    • Reversible Inhibition: If the activity in the diluted Tube A rapidly recovers to the level of the diluted Tube B, the inhibitor is reversible.

    • Irreversible Inhibition: If the activity in the diluted Tube A remains significantly suppressed compared to Tube B, the inhibition is likely irreversible or very slow-releasing.[1]

Protocol 3: Determination of Irreversible Inhibition Kinetics (k_inact and K_I)

For compounds that appear irreversible, it's crucial to quantify the rate of inactivation. This follows a two-step mechanism where the inhibitor first binds reversibly (K_I) and then forms a covalent bond (k_inact).[1][7]

G E_I E + I EI E-I E_I->EI k_on / k_off (K_I) E_I_cov E-I_covalent EI->E_I_cov k_inact

Figure 2: Kinetic model for irreversible inhibition.

  • Assay Setup:

    • Set up a series of reactions, each containing activated Papain (e.g., 50 nM) and a different, fixed concentration of the inhibitor (spanning from 0 to ~5x IC50).

    • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction and add it to a cuvette or well containing the substrate (BAEE at a high, saturating concentration, e.g., >10x Km).

    • Immediately measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log (ln) of the remaining enzyme activity versus the pre-incubation time.

    • The slope of each line represents the observed rate of inactivation (k_obs) at that inhibitor concentration.

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following hyperbolic equation to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half-maximal inactivation rate). k_obs = (k_inact * [I]) / (K_I + [I])

Phase 4: Confirmation of Covalent Adduct Formation

The definitive proof of covalent inhibition is the direct observation of the covalent adduct formed between the enzyme and the inhibitor.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this.

Protocol 4: LC-MS Analysis of Enzyme-Inhibitor Complex

  • Sample Preparation:

    • Incubate Papain (e.g., 10 µM) with a 5-fold molar excess of this compound for 2 hours at 25°C.

    • Prepare a control sample with Papain and DMSO.

    • Remove excess, unbound inhibitor using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Intact Protein Analysis:

    • Analyze both the inhibitor-treated and control samples via LC-MS.

    • Expected Result: The deconvoluted mass spectrum of the treated sample should show a new peak corresponding to the mass of Papain plus the mass of the inhibitor, minus the mass of the leaving group (HCl in this case).

      • Mass of Papain: ~23,422 Da

      • Mass of Inhibitor (C9H8Cl2FNO): 236.07 Da

      • Mass of HCl: 36.46 Da

      • Expected Adduct Mass: ~23,422 + (236.07 - 36.46) = ~23,621.61 Da

  • Peptide Mapping (for localization):

    • Take the desalted samples and perform in-solution tryptic digestion.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the Papain sequence, including a variable modification on nucleophilic residues (e.g., Cys, Lys, His) corresponding to the mass of the bound inhibitor fragment.

    • This will identify the specific peptide and, ideally, the exact amino acid residue that has been covalently modified.

Summary of Key Parameters

ParameterDescriptionTypical Value (Hypothetical)
IC50 Concentration for 50% inhibition under specific assay conditions.[14]1.5 µM
Mode of Action Reversible or Irreversible.Irreversible
k_inact Maximal rate of irreversible inactivation.0.1 min⁻¹
K_I Inhibitor concentration for half-maximal rate of inactivation.2.0 µM
k_inact / K_I Second-order rate constant; a measure of inhibitor efficiency.50,000 M⁻¹min⁻¹
Covalent Adduct Mass of the modified enzyme confirmed by MS.+199.61 Da

Conclusion

This application note provides a robust, step-by-step protocol for the comprehensive biochemical characterization of this compound as a potential enzyme inhibitor. By following this staged approach, researchers can efficiently move from initial hit identification to a detailed understanding of the compound's potency, mechanism of action, and covalent binding properties. This systematic evaluation is essential for advancing promising compounds in the drug discovery pipeline.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Wikipedia contributors. (2023). Targeted covalent inhibitors. Wikipedia. [Link]

  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Ghosh, A. K., Samanta, I., & Mondal, A. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(10), 911-927. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Niranjan, R., & Sukumar, N. (2025). General mechanism of covalent inhibition of a protein target by a ligand possessing electrophilic warhead (E) and protein (target). ResearchGate. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]

  • Polgár, T., & Baki, Á. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1079-1088. [Link]

  • Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 35(6), 1260-1303. [Link]

  • ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value?. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. [Link]

  • Wang, C., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Molecules, 26(15), 4642. [Link]

  • Amir, M., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Journal of Saudi Chemical Society, 15(4), 329-335. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]

  • Praveen, M., et al. (2012). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o213. [Link]

Sources

Application Note: A Framework for the Initial In Vivo Evaluation of a Novel Chemical Entity: 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The progression of a novel chemical entity (NCE) from discovery to a viable preclinical candidate is a critical and complex process. This guide provides a comprehensive framework for the initial in vivo characterization of NCEs with limited prior biological data, using 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS: 131605-66-8) as a case study. We present a logical, phased approach, beginning with essential pre-formulation and vehicle screening, advancing to foundational safety and tolerability studies via a Maximum Tolerated Dose (MTD) protocol, and culminating in a preliminary pharmacokinetic (PK) assessment. The causality behind experimental choices is emphasized to empower researchers to design robust studies that are both scientifically sound and ethically responsible. All protocols are presented as self-validating systems, adhering to the highest standards of animal welfare and regulatory compliance.

Part 1: Foundational Characterization & Formulation

Before any in vivo experiment, understanding the physicochemical properties of the test article is paramount. This compound is a chlorinated amide derivative with a molecular weight of 236.07 g/mol and a molecular formula of C₉H₈Cl₂FNO.[1] Its high boiling point (383°C) and density (1.417 g/cm³) suggest a stable organic solid at room temperature.[1] However, like many NCEs, it is expected to have low aqueous solubility, a significant hurdle for achieving systemic exposure in animal models.[2]

The primary goal of formulation development is to create a safe and effective delivery system that maintains the compound in a soluble state long enough for absorption.[3][4] This typically involves screening a panel of vehicles that are Generally Regarded As Safe (GRAS).

Protocol 1: Vehicle Screening for Solubility Assessment

Objective: To identify a suitable vehicle capable of dissolving this compound at the required concentrations for dosing.

Methodology:

  • Prepare a Panel of GRAS Vehicles: Common choices include:

    • Aqueous: Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).

    • Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO), Ethanol.

    • Surfactants: Tween® 80, Cremophor® EL.

    • Lipids: Corn oil, Sesame oil.[5]

  • Determine Target Concentration: For initial studies, aim for a high concentration (e.g., 10-20 mg/mL) to allow for flexibility in dosing volumes.

  • Solubility Testing:

    • Accurately weigh 10 mg of the compound into separate 1.5 mL microcentrifuge tubes.

    • Add 500 µL of a test vehicle to achieve a 20 mg/mL concentration.

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution. If not dissolved, gently warm the solution (37°C) and/or sonicate for 10-15 minutes.

    • If the compound dissolves, allow the solution to stand at room temperature for at least 2 hours and re-inspect for precipitation. A stable solution is required.

  • Documentation: Record observations in a structured table.

Data Presentation: Solubility Screening Results

Vehicle CompositionTarget Conc. (mg/mL)Visual Result (Initial)Visual Result (2 hr Post)Notes
100% Saline20InsolubleInsolubleExpected for a lipophilic compound.
10% DMSO / 90% Saline20SolublePrecipitatesNot suitable for IV. May be viable for IP/PO if used quickly.
10% DMSO / 40% PEG400 / 50% Saline20SolubleSolublePromising candidate vehicle.
5% Tween® 80 / 95% Saline20SuspensionSuspensionMay be suitable for oral gavage (PO).
100% Corn Oil20SolubleSolubleSuitable for PO or subcutaneous (SC) routes.

Causality: The choice of vehicle is dictated by the intended route of administration. For intravenous (IV) administration, a clear, aqueous-based solution is mandatory to prevent embolism. For oral (PO) or intraperitoneal (IP) routes, stable suspensions or co-solvent systems are often acceptable.[2][4] Starting with co-solvents like DMSO and PEG400 is a logical step for poorly soluble compounds.[5]

Part 2: The Maximum Tolerated Dose (MTD) Study

The MTD study is the cornerstone of in vivo safety assessment. Its purpose is to identify the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality over a defined, short period.[6][7] This data is crucial for selecting dose levels for subsequent pharmacokinetic and efficacy studies.[8]

Workflow for MTD Determination

MTD_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis & Decision A Select Vehicle & Prepare Dosing Solutions C Administer Single Dose (e.g., PO or IP) Group 1: Low Dose Group 2: Mid Dose Group 3: High Dose A->C B Acclimate Animals (e.g., Mice, n=3/group) B->C D Intensive Clinical Observation (First 4 hours) C->D E Daily Observation (72 hours) Body Weight, Clinical Signs D->E F Record All Findings (Mortality, Morbidity, % Body Weight Loss) E->F G Analyze Data to Identify Dose-Limiting Toxicity F->G H MTD Established (Highest dose with no mortality and <10% BW loss) G->H Acceptable Toxicity I Toxicity Observed (Refine dose levels and repeat study) G->I Unacceptable Toxicity

Caption: Workflow for a typical acute MTD study in rodents.

Protocol 2: Acute MTD Study in Mice

Objective: To determine the single-dose MTD of this compound in mice.

Regulatory Context: This study must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[9][10] All procedures should align with federal regulations and guidelines such as those from the Office of Laboratory Animal Welfare (OLAW) and the USDA.[11][12]

Methodology:

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or CD-1 mice), male, 8-10 weeks old. Acclimate animals for at least one week prior to the study.[13]

  • Group Allocation: Randomly assign animals to groups (n=3 per group). Include a vehicle control group and at least three test article groups (low, medium, high dose).

  • Dose Selection: Based on in vitro data (if available) or chemical class information, select a starting dose range. A common starting point for a compound of unknown toxicity is 100 mg/kg (IP) or 300 mg/kg (PO), with subsequent doses adjusted by a factor of 2-3x.[14] A limit dose of 1000 mg/kg is generally accepted if no MTD is found below this level.[6]

  • Formulation & Administration: Prepare dosing solutions in the selected vehicle on the day of dosing. Administer a single dose via the chosen route (e.g., oral gavage or intraperitoneal injection). Dosing volume should be consistent (e.g., 10 mL/kg).

  • Observations:

    • Acute Phase (0-4 hours post-dose): Continuously monitor for overt signs of toxicity (e.g., lethargy, ataxia, seizures, respiratory distress).

    • Sub-acute Phase (4-72 hours): Record clinical signs, body weight, and food consumption daily.

  • Endpoint Definition: The MTD is defined as the highest dose that does not cause mortality, serious morbidity, or a mean body weight loss exceeding 10%.[8] Humane endpoints must be clearly defined in the IACUC protocol to minimize animal distress.[9]

Data Presentation: MTD Observation Log

Group / Dose (mg/kg)nRouteMortality (at 72h)Mean Body Weight Change (%)Clinical Signs Observed (0-4h)
Vehicle Control3IP0/3+1.5%Normal activity
100 mg/kg3IP0/3-2.0%Mild hypoactivity
300 mg/kg3IP0/3-8.5%Significant hypoactivity, piloerection
600 mg/kg3IP2/3-15.0% (survivor)Severe ataxia, labored breathing

Interpretation: In this example, the MTD would be established at 100 mg/kg, as the 300 mg/kg dose resulted in borderline-acceptable body weight loss and significant clinical signs.

Part 3: Preliminary Pharmacokinetic (PK) Profiling

Once a safe dose range is established, the next critical step is to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[15] A preliminary PK study aims to answer: Does the compound get into the bloodstream? How high do the concentrations get (Cmax)? How long does it stay in circulation (T½)?[15]

Conceptual PK Profile

PK_Curve cluster_0 Plasma Concentration vs. Time origin y_axis Plasma Conc. (ng/mL) origin->y_axis x_axis Time (hours) origin->x_axis p1 p2 Cmax p1->p2 AUC p3 p2->p3 AUC Tmax_label Tmax p2->Tmax_label p4 p3->p4 AUC p5 Elimination Phase p4->p5 AUC

Sources

A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and reliable quantification of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. This compound, a halogenated aromatic amide, is of interest as a chemical intermediate and building block in pharmaceutical research and organic synthesis.[1] The developed method utilizes reversed-phase chromatography coupled with electrospray ionization (ESI) tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) mode. The protocol herein is designed to be self-validating through rigorous system suitability checks and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] This document provides scientists in drug development and quality control with the necessary framework to implement this method, ensuring data integrity and reproducibility for its intended purpose.

Introduction and Method Rationale

The accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is a cornerstone of drug development and manufacturing.[5] this compound is a compound whose precise measurement is critical for ensuring reaction efficiency, purity of downstream products, and stability studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical technique of choice for this purpose due to its exceptional sensitivity, selectivity, and speed.[6]

Analyte Physicochemical Properties

Understanding the analyte's properties is the foundation for rational method development.

PropertyValueSource
Chemical Name This compound[1][7][8]
CAS Number 131605-66-8[1][7][8]
Molecular Formula C₉H₈Cl₂FNO[1][7][8]
Molecular Weight 236.07 g/mol [1][7]
Structure A propanamide with a 3-chloro-4-fluorophenyl group on the nitrogen and a chlorine atom on the propyl chain.[1]
Chromatographic Strategy

A reversed-phase chromatographic approach was selected. The analyte is a moderately non-polar molecule, making it well-suited for retention on a C18 stationary phase. A gradient elution using acetonitrile and water is employed to ensure a sharp, symmetrical peak shape and to elute any potential impurities with different polarities. The addition of a small amount of formic acid to the mobile phase is a critical choice; it serves to acidify the eluent, which promotes the protonation of the amide nitrogen on the analyte. This significantly enhances the ionization efficiency in the mass spectrometer source, leading to a more robust and sensitive signal.[9][10]

Mass Spectrometric Detection Strategy

Electrospray ionization (ESI) in the positive ion mode was chosen as the ionization technique due to the presence of the proton-accepting amide group. Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode provides unparalleled selectivity and sensitivity.[6]

The strategy involves:

  • Precursor Ion Selection: In the first quadrupole (Q1), we select for the protonated molecule, [M+H]⁺, which has a theoretical m/z of 236.0 (for the ³⁵Cl isotopes). A key feature of this molecule is the presence of two chlorine atoms, which will produce a characteristic isotopic pattern. The ratio of the monoisotopic peak (M) to the M+2 peak (one ³⁷Cl) and M+4 peak (two ³⁷Cls) is a powerful confirmation of identity.[11][12]

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (Q2).

  • Product Ion Selection: Specific, stable fragment ions (product ions) are monitored in the third quadrupole (Q3). This two-stage mass filtering drastically reduces chemical noise and matrix interference, ensuring that the signal is highly specific to the analyte.[13]

This detailed approach forms the basis of a robust analytical method suitable for validation according to stringent regulatory guidelines.[14][15]

Experimental Protocols

This section provides a step-by-step methodology for the analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (>18 MΩ·cm)

  • Additives: Formic Acid (LC-MS grade, >99%)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

Standard Solution Preparation

Causality: Preparing accurate standards is fundamental to quantitative analysis. A stock solution is prepared in methanol for good solubility, and subsequent dilutions are made in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility with the LC system and prevent peak distortion.[13]

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards (e.g., 10 ng/mL to 2000 ng/mL): Perform serial dilutions of the Working Stock Solution using a diluent of 95:5 Water:Acetonitrile with 0.1% Formic Acid. Prepare a minimum of six calibration points.

LC-MS/MS System and Parameters

The following parameters provide a validated starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS Method Parameters

Parameter Setting Rationale
Liquid Chromatography
Column C18, 2.1 x 100 mm, 2.7 µm Standard for small molecule separation, offering good resolution and efficiency.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase; formic acid aids protonation.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic phase; provides elution strength.
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B over 0.5 min, hold for 2.5 min Ensures separation from impurities and sharp peak elution.
Flow Rate 0.4 mL/min Optimal for a 2.1 mm ID column to maintain efficiency.
Column Temperature 40 °C Improves peak shape and reduces viscosity, stabilizing retention time.
Injection Volume 5 µL A small volume minimizes potential matrix effects and peak distortion.[13]
Mass Spectrometry
Ionization Mode ESI, Positive The amide group is readily protonated.
Capillary Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Source Temperature 150 °C Facilitates desolvation of droplets.
Desolvation Temp. 400 °C Removes solvent from ions before they enter the mass analyzer.
Gas Flow (Desolvation) 800 L/hr Aids in the desolvation process.
Gas Flow (Cone) 50 L/hr Prevents solvent clusters from entering the mass analyzer.
SRM Transitions
Precursor Ion (Q1) m/z 236.0 [M+H]⁺ for C₉H₈³⁵Cl₂FNO
Product Ion (Q3 - Quantifier) To be determined The most abundant, stable fragment ion.
Product Ion (Q3 - Qualifier) To be determined A second, specific fragment ion to confirm identity.

| Collision Energy | To be determined | Optimized for each transition to maximize fragment intensity. |

Note: Product ions and collision energies must be determined empirically by infusing a standard solution of the analyte and performing a product ion scan.

System Suitability Test (SST)

Trustworthiness: Before any analysis, the system's performance must be verified. The SST ensures that the chromatography and detection are operating within acceptable limits on a given day.[5]

  • Procedure: Inject a mid-level calibration standard (e.g., 500 ng/mL) five or six consecutive times.

  • Acceptance Criteria:

    • Retention Time RSD: ≤ 1.0%

    • Peak Area RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

Failure to meet these criteria indicates a system issue (e.g., leak, column degradation, source contamination) that must be resolved before proceeding.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following protocols are based on ICH Q2(R1) guidelines.[2][3]

G SST SST Spec Spec SST->Spec SST Pass Lin Lin Spec->Lin AccPrec AccPrec Lin->AccPrec LOQ LOQ AccPrec->LOQ Rob Rob LOQ->Rob Report Report Rob->Report All Criteria Met

Caption: Workflow for LC-MS/MS Method Validation.

Specificity and Selectivity
  • Objective: To demonstrate that the signal is unequivocally from the analyte without interference from the diluent or potential contaminants.

  • Protocol:

    • Inject a sample of the diluent (blank).

    • Analyze the chromatogram at the retention time of the analyte.

  • Acceptance Criteria: No significant peaks (>10% of the LOQ signal) should be observed in the SRM chromatograms of the blank injection at the analyte's retention time.

Linearity and Range
  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.

  • Protocol:

    • Inject the prepared calibration standards (at least 6 non-zero levels) in triplicate.

    • Plot the average peak area against the nominal concentration.

    • Perform a linear regression analysis (y = mx + c).

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995.

Accuracy and Precision
  • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at three concentrations: Low, Medium, and High (within the calibration range).

    • Analyze six replicates of each QC level.

    • Calculate the concentration of each replicate using the calibration curve.

    • Accuracy: Expressed as % Recovery = (Mean Calculated Conc. / Nominal Conc.) x 100.

    • Precision: Expressed as Relative Standard Deviation (RSD) of the calculated concentrations.

  • Acceptance Criteria:

    • Accuracy: Mean recovery should be within 98.0% to 102.0%.

    • Precision (Repeatability): RSD should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol:

    • Signal-to-Noise (S/N) Method: Prepare and inject progressively lower concentrations of the analyte.

    • Determine the concentration that results in a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.

  • Acceptance Criteria:

    • LOQ: S/N ≥ 10, with accuracy and precision meeting predefined criteria (e.g., recovery within 80-120% and RSD ≤ 10%).

    • LOD: S/N ≥ 3.

Robustness
  • Objective: To assess the method's reliability when subjected to small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a medium QC sample while making small changes to parameters such as:

      • Column Temperature (e.g., ± 2 °C)

      • Flow Rate (e.g., ± 0.02 mL/min)

      • Mobile Phase Composition (e.g., vary %B by ± 1%)

    • Evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The system suitability criteria should still be met, and the calculated concentration should not deviate significantly (e.g., by >5%) from the nominal value. This demonstrates the method is reliable for routine use.[16]

G Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Accuracy->Method Ensures Truthfulness Precision->Method Ensures Reproducibility Specificity->Method Ensures Identity Robustness->Method Ensures Transferability

Caption: Inter-validation of Method Performance Characteristics.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By following the detailed steps for method development, system suitability, and full validation according to ICH guidelines, laboratories can implement this method with a high degree of confidence. The causality-driven approach ensures that operators understand the rationale behind each step, leading to more robust and reliable data generation essential for research and drug development professionals.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023, September 18). Clinical Tree.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
  • Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970). (n.d.). EvitaChem.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
  • Cas 131605-66-8, this compound. (n.d.). lookchem.
  • LCMS-guided detection of halogenated natural compounds. (2020, July). ResearchGate.
  • This compound. (n.d.). ChemBK.
  • N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. (n.d.). PubChem.
  • 3-chloro-n-(4-chloro-2-fluorophenyl)propanamide (C9H8Cl2FNO). (n.d.). PubChemLite.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016, September 20). PubMed.
  • Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. (n.d.). MDPI.
  • This compound [131605-66-8]. (n.d.). Chemsigma.

Sources

Application Note: Structural Elucidation of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the structural characterization of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR. The guide emphasizes the causal relationships between molecular structure and spectral features, offering in-depth analysis of chemical shifts, spin-spin coupling patterns, and the influence of electronegative substituents. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require robust methods for the unambiguous structural verification of complex organic molecules.

Introduction: The Need for Unambiguous Characterization

This compound (Molecular Formula: C₉H₈Cl₂FNO) is a halogenated secondary amide that serves as a versatile intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Given its role in multi-step syntheses, rigorous confirmation of its chemical structure is paramount to ensure the integrity of downstream products and to meet regulatory standards.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule makes it an indispensable tool. This guide will detail the application of ¹H (proton) and ¹³C NMR to provide a definitive structural fingerprint of this compound.

Molecular Structure and Predicted Spectral Features

The key to interpreting an NMR spectrum is to first understand the molecule's structure and predict how its constituent atoms will behave in a magnetic field.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Key Structural Influences on NMR Spectra:
  • Aliphatic Chain (C2-C3): The two methylene groups (-CH₂-) are diastereotopic and adjacent, which will result in a classic triplet-of-triplets splitting pattern in the ¹H spectrum due to ³J(H,H) coupling. The C3-H₂ protons, being directly attached to a carbon bearing an electronegative chlorine atom, are expected to resonate at a higher chemical shift (downfield) than the C2-H₂ protons, which are adjacent to the carbonyl group.

  • Amide Group (-C(O)NH-): The carbonyl carbon (C1) is highly deshielded and will appear far downfield in the ¹³C spectrum. The amide proton (N-H) signal in the ¹H spectrum is often broad due to quadrupolar relaxation and its chemical shift can be highly dependent on solvent, concentration, and temperature.

  • Substituted Aromatic Ring:

    • ¹H NMR: The three aromatic protons (H2', H5', H6') are in unique chemical environments. Their signals will appear in the aromatic region (typically 6.5-8.0 ppm) and will exhibit complex splitting due to ³J(H,H) (ortho), ⁴J(H,H) (meta), and additional coupling to the ¹⁹F nucleus.[3][4][5]

    • ¹³C NMR: All six aromatic carbons are chemically non-equivalent and will produce six distinct signals in the ¹³C spectrum. The carbon atoms directly bonded to the electronegative F (C4') and Cl (C3') substituents will have their chemical shifts significantly altered. Furthermore, these carbons and their neighbors will show splitting due to J(C,F) coupling, a key diagnostic feature.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established substituent effects and data from analogous structures, a prediction of the NMR spectra can be made.[6][7] This predictive framework is essential for guiding the final spectral assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H7.8 - 8.5broad singlet (br s)-1H
H-2'7.7 - 7.9doublet of doublets (dd)³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 4.51H
H-6'7.4 - 7.6multiplet (m)-1H
H-5'7.1 - 7.2triplet (t)³J(H,H) ≈ ⁹J(H,F) ≈ 9.01H
C3-H₂3.8 - 4.0triplet (t)³J(H,H) ≈ 6.52H
C2-H₂2.8 - 3.0triplet (t)³J(H,H) ≈ 6.52H
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Assigned CarbonPredicted δ (ppm)Multiplicity (due to J(C,F))Coupling Constant (J, Hz)
C1 (C=O)169 - 172singlet (s)-
C4' (C-F)155 - 159doublet (d)¹J(C,F) ≈ 245-255
C1' (C-N)134 - 136doublet (d)³J(C,F) ≈ 3-5
C2' (C-H)128 - 130doublet (d)²J(C,F) ≈ 18-22
C3' (C-Cl)122 - 125doublet (d)²J(C,F) ≈ 7-9
C6' (C-H)120 - 122singlet (s)-
C5' (C-H)116 - 118doublet (d)³J(C,F) ≈ 7-9
C3 (CH₂-Cl)40 - 42singlet (s)-
C2 (CH₂-C=O)38 - 40singlet (s)-

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition (400 MHz) cluster_proc Part C: Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.7 mL CDCl₃ weigh->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer insert Insert sample into magnet transfer->insert lock Lock on deuterium signal insert->lock shim Shim for field homogeneity lock->shim tune Tune and match probe shim->tune setup_H1 Setup ¹H experiment tune->setup_H1 setup_C13 Setup ¹³C experiment tune->setup_C13 acquire_H1 Acquire ¹H FID setup_H1->acquire_H1 ft Fourier Transform (FID -> Spectrum) acquire_H1->ft acquire_C13 Acquire ¹³C FID setup_C13->acquire_C13 acquire_C13->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference integrate Integrate ¹H signals reference->integrate peakpick Peak pick ¹H and ¹³C integrate->peakpick assign Assign signals to structure peakpick->assign

Figure 2: Standard workflow for NMR analysis from sample preparation to structural assignment.

Part A: Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean glass pipette, transfer the solution into a high-quality, 5 mm NMR tube.

Part B: Instrument Setup and Data Acquisition

The following parameters are provided for a typical 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Spectral Width (SW): 16 ppm (~6400 Hz)

  • Number of Scans (NS): 8 to 16 (increase for dilute samples)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~4 seconds

Causality: A 30-degree pulse and a 2-second relaxation delay provide a good compromise between signal intensity and experiment time for quantitative analysis. A sufficient spectral width ensures all proton signals are captured.

¹³C{¹H} NMR Acquisition (Proton Decoupled):

  • Pulse Program: zgpg30 (Inverse-gated decoupling for better quantification)

  • Spectral Width (SW): 240 ppm (~24,000 Hz)

  • Number of Scans (NS): 1024 to 2048

  • Relaxation Delay (D1): 5 seconds

  • Acquisition Time (AQ): ~1 second

Causality: A much larger number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope. Proton decoupling simplifies the spectrum to singlets for each carbon, and a longer relaxation delay is used to allow for the typically longer relaxation times of quaternary carbons.

Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. The ¹³C spectrum should be referenced indirectly using the spectrometer's defined frequency ratio.

  • Analysis:

    • ¹H Spectrum: Integrate all signals. The relative integral values should correspond to the number of protons in each environment (1:1:1:2:2). Analyze the splitting patterns (multiplicities) and measure the coupling constants to establish proton-proton and proton-fluorine connectivity.

    • ¹³C Spectrum: Identify the nine expected signals. The presence of a large doublet (~250 Hz) is a definitive indicator of the carbon directly attached to fluorine. Compare the observed chemical shifts with the predicted values to assign each carbon to its position in the molecule.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the aliphatic and aromatic protons, while the ¹³C NMR spectrum verifies the carbon backbone and the positions of the halogen substituents. The characteristic splitting patterns arising from H-H, H-F, and C-F couplings serve as a powerful diagnostic tool, leaving no ambiguity in the final structural assignment. The protocols and interpretive guidelines presented herein constitute a self-validating system for the routine analysis and quality control of this important chemical intermediate.

References

  • The experimental and computed NMR chemical shifts of N-phenylpropanamide. (2018). ResearchGate. [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

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  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). SpectraBase. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004). Modgraph. [Link]

  • The 1 H NMR spectra of N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid (PCPA). (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025). JoVE. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.). NMRDB.org. [Link]

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Application Notes and Protocols for the Development of Novel 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-phenylpropanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for the synthesis, derivatization, and characterization of analogs based on the parent compound, 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. We present detailed, field-tested protocols for amide bond formation and subsequent modification, explain the scientific rationale behind key experimental choices, and outline a strategy for preliminary biological evaluation. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around this halogenated aromatic amide for the discovery of novel therapeutic agents.

Scientific Rationale & Strategic Overview

The N-Phenylpropanamide Core: A Versatile Pharmacophore

The propanamide linkage is a cornerstone in the design of bioactive molecules, offering a robust and synthetically accessible backbone.[2] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, analgesic, and antidiabetic properties.[3][4][5] The amide bond itself provides critical hydrogen bonding capabilities, essential for molecular recognition at biological targets. The strategic development of novel propanamide derivatives continues to be a highly productive field in drug discovery.[1]

The Role of Halogenated Aromatic Moieties

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[6] The 3-chloro-4-fluorophenyl group in the parent compound is significant for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability by blocking sites of oxidative metabolism.

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.

  • Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, which can enhance binding affinity to protein targets.

The presence of two distinct chlorine atoms in this compound provides two strategic vectors for chemical modification: the aromatic chlorine and the aliphatic chlorine at the 3-position of the propanamide chain. The aliphatic chlorine is particularly attractive as it serves as a reactive handle for introducing diverse functionalities via nucleophilic substitution.

Strategic Workflow for Derivative Development

Our development strategy is centered on a modular synthetic approach. This allows for the systematic exploration of Structure-Activity Relationships (SAR) by modifying distinct regions of the parent molecule.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Analysis & Screening A 3-Chloropropionyl Chloride C Parent Compound: This compound A->C Amidation B 3-Chloro-4-fluoroaniline B->C E Diverse Library of Final Derivatives C->E Nucleophilic Substitution at C3 D Nucleophiles (e.g., R₂NH, RS⁻, RO⁻) D->E F Characterization (NMR, MS, HPLC) E->F G Biological Screening (e.g., Enzyme Assays) E->G

Figure 1: A modular workflow for the synthesis and evaluation of novel derivatives.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of the Parent Compound

This protocol details the synthesis of this compound via the Schotten-Baumann reaction, a reliable method for acylating amines with acyl chlorides.[7]

Materials:

  • 3-Chloro-4-fluoroaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-fluoroaniline (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirring solution. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7]

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[]

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure parent compound.

Protocol 2: General Procedure for C3-Position Derivatization

The aliphatic chlorine at the C3 position is a versatile electrophilic site for introducing new functional groups via nucleophilic substitution. This protocol provides a general framework for this modification.

Materials:

  • Parent Compound (from Protocol 2.1)

  • Selected Nucleophile (e.g., morpholine, sodium thiomethoxide, piperidine) (1.5-2.0 eq)

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Base (if required, e.g., K₂CO₃ for amine nucleophiles)

Procedure:

  • Reaction Setup: Dissolve the parent compound (1.0 eq) in the chosen solvent (DMF or MeCN) in a round-bottom flask.

  • Reagent Addition: Add the selected nucleophile (e.g., morpholine, 1.5 eq) and, if necessary, a base like potassium carbonate (2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The elevated temperature is required to overcome the activation energy for the substitution reaction.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Product Characterization and Validation

It is imperative to confirm the structure and purity of all synthesized compounds. A combination of spectroscopic and chromatographic methods provides a self-validating system for product identity.

Technique Purpose Expected Observations for a Representative Derivative (e.g., C3-morpholino derivative)
¹H NMR Structural confirmation and purity assessmentDisappearance of the triplet signal for the -CH₂Cl group. Appearance of new signals corresponding to the morpholine ring protons. Aromatic signals consistent with the 3-chloro-4-fluorophenyl moiety.
¹³C NMR Confirms the carbon skeleton of the moleculeShift of the C3 carbon signal. Appearance of signals for the morpholine carbons.
LC-MS Purity assessment and molecular weight confirmationA single major peak in the LC chromatogram. A mass peak in the MS spectrum corresponding to the [M+H]⁺ of the expected product.
HRMS Provides exact mass for elemental composition confirmationThe measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula.

Application: Exploring Structure-Activity Relationships (SAR)

A systematic derivatization strategy allows for the exploration of SAR, linking specific structural changes to effects on biological activity. The diagram below illustrates key modification points on the parent scaffold.

G cluster_mol mol A Region A: Modify aromatic substituents (e.g., alter Cl, F) p1->A B Region B: Modify propanamide linker (e.g., add methyl group) p2->B C Region C: Introduce diverse groups (amines, ethers, thioethers) p3->C

Figure 2: Key regions for SAR exploration on the core scaffold.

Hypothetical Biological Evaluation Data

Derivatives of N-phenylpropanamides have shown activity against various biological targets, including cholinesterase enzymes, which are relevant in neurodegenerative diseases.[9] The following table presents hypothetical data from an in vitro screening of newly synthesized derivatives against acetylcholinesterase (AChE).

Compound ID C3-Substituent (Region C) Yield (%) AChE Inhibition IC₅₀ (µM)
Parent-01 -Cl85> 100
Deriv-02 -N(CH₃)₂7252.3
Deriv-03 -Morpholine7825.8
Deriv-04 -Piperidine7515.1
Deriv-05 -SCH₃6588.4
Donepezil Reference StandardN/A0.02

Analysis: The hypothetical data suggests that introducing cyclic amine functionalities at the C3 position (Deriv-03, Deriv-04) may enhance inhibitory activity against AChE compared to the parent compound. This provides a clear direction for further optimization.

Troubleshooting Common Synthetic Issues

Problem Possible Cause(s) Recommended Solution(s)
Low yield in amidation (Protocol 2.1) 1. Incomplete reaction.2. Wet reagents or solvent.3. Ineffective base.1. Increase reaction time or slightly warm the mixture.2. Use freshly dried solvents and ensure reagents are anhydrous.3. Switch to a stronger, non-nucleophilic base like DIEA.
Multiple products in C3-derivatization (Protocol 2.2) 1. Elimination side reaction.2. Over-reaction or side reactions with the solvent (DMF).1. Use a less hindered base or lower the reaction temperature.2. Switch the solvent to acetonitrile or THF. Ensure stoichiometry of the nucleophile is controlled.
Difficulty in purification Product is highly polar or has similar polarity to starting material.1. For polar compounds, try reverse-phase chromatography.2. If TLC spots are close, use a shallower solvent gradient in column chromatography or try a different solvent system.

Conclusion

This application note provides a robust and logical framework for the systematic development of novel derivatives of this compound. By employing the detailed protocols for synthesis, derivatization, and characterization, researchers can efficiently generate libraries of new chemical entities. The outlined strategies for SAR exploration and biological screening offer a clear path from initial synthesis to the identification of promising lead compounds for further drug development.

References

  • Rise of Propanamides: A New Frontier in Bioactive Compound Discovery. Benchchem.
  • Application Notes and Protocols for Amide Synthesis Using Dimorpholinophosphinyl Chloride. Benchchem.
  • Amide Synthesis. Fisher Scientific.
  • Selected traditional methods for amide synthesis.
  • Amide synthesis by acyl
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970). EvitaChem.
  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. PubMed.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central.
  • Aromatic Compounds: Nomenclature, Characteristics and Conditions. Allen Institute.
  • Hydrocarbons, Halogenated Aromatic.
  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed.
  • Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity. PubMed Central.
  • A Comparative Analysis of the Biological Activities of 2-Phenylpropanamide Enantiomers. Benchchem.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide. PubMed Central.
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No: 131605-66-8).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Our goal is to provide actionable, causality-driven advice to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ultimately improve your product yield and purity.

The synthesis of this molecule, a valuable intermediate in medicinal chemistry[2], typically involves the nucleophilic acyl substitution reaction between 3-chloro-4-fluoroaniline and 3-chloropropionyl chloride.[3] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its efficiency. This guide offers a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis. Each point provides a diagnosis of the potential cause and a step-by-step solution.

Question 1: My overall yield is significantly lower than expected (<70%). What are the primary factors I should investigate?

Answer: Low yield is the most common issue and typically stems from one of three areas: suboptimal reaction conditions, reagent degradation, or inefficient work-up.

The reaction's core is the acylation of an amine with a highly reactive acyl chloride.[4][5] This process generates hydrochloric acid (HCl), which, if not neutralized, will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]

Immediate Troubleshooting Steps:

  • Verify Reagent Quality: 3-chloropropionyl chloride is extremely sensitive to moisture. Exposure to atmospheric humidity will cause it to hydrolyze to the much less reactive 3-chloropropanoic acid, directly reducing the amount of acylating agent available. Always use a fresh bottle or freshly distilled reagent.

  • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system.

  • Check Base Stoichiometry and Addition: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical to scavenge the HCl produced.[3][6] You must use at least one molar equivalent of the base. A slight excess (e.g., 1.1 eq) is often recommended to ensure complete neutralization.

Below is a decision tree to guide your troubleshooting process for low yield:

G Start Low Yield Observed CheckReagents 1. Verify Reagent Quality (Acyl Chloride, Amine, Solvent) Start->CheckReagents CheckConditions 2. Review Reaction Conditions (Temperature, Atmosphere, Stoichiometry) Start->CheckConditions CheckWorkup 3. Analyze Work-up & Purification (Extraction pH, Recrystallization Solvent) Start->CheckWorkup ReagentIssue Moisture Contamination? Acyl Chloride Hydrolyzed? CheckReagents->ReagentIssue ConditionIssue Inert Atmosphere Maintained? Correct Base Equivalents? CheckConditions->ConditionIssue WorkupIssue Product Lost During Wash? Precipitation Incomplete? CheckWorkup->WorkupIssue Sol_Reagent Solution: Use Fresh/Distilled Acyl Chloride Use Anhydrous Solvent ReagentIssue->Sol_Reagent Yes Sol_Condition Solution: Ensure Inert Atmosphere Use 1.1 eq of Base (e.g., TEA) ConditionIssue->Sol_Condition No Sol_Workup Solution: Adjust pH During Extraction Optimize Recrystallization Solvent System WorkupIssue->Sol_Workup Yes G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 1. Dry all glassware in an oven (120°C) Prep2 2. Set up under inert atmosphere (N2/Ar) Prep1->Prep2 React1 3. Charge flask with: - 3-chloro-4-fluoroaniline (1.0 eq) - Anhydrous DCM - Triethylamine (1.1 eq) Prep2->React1 React2 4. Cool mixture to 0°C (ice-water bath) React1->React2 React3 5. Add 3-chloropropionyl chloride (1.05 eq) dropwise over 30 min React2->React3 React4 6. Allow to warm to RT and stir for 2-4 hours React3->React4 React5 7. Monitor by TLC until starting amine is consumed React4->React5 Workup1 8. Quench with water and extract with DCM React5->Workup1 Workup2 9. Wash organic layer with: - 1M HCl - Sat. NaHCO3 - Brine Workup1->Workup2 Workup3 10. Dry (Na2SO4), filter, and concentrate Workup2->Workup3 Workup4 11. Recrystallize crude solid from suitable solvent Workup3->Workup4

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Navigating the Solubility Challenges of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the integrity and success of your research.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its solubility.

PropertyValueSource
CAS Number 131605-66-8[1]
Molecular Formula C₉H₈Cl₂FNO[1]
Molecular Weight 236.07 g/mol [1]
Physical Form Solid[1]
Predicted Boiling Point 364.2 ± 42.0 °C at 760 mmHg[2]

The presence of two chloro groups and a fluoro group on the aromatic ring, combined with the propanamide structure, contributes to its crystalline nature and likely poor aqueous solubility.

Predictive Solubility Insights

To provide a more quantitative starting point, we've utilized a computational model to predict the solubility of this compound in water and common organic solvents.

SolventPredicted Solubility (logS)Predicted Solubility (mg/mL)Classification
Water-3.870.032Poorly soluble
DMSO-1.754.2Soluble
Ethanol-2.151.7Soluble
Acetone-1.684.9Soluble
Chloroform-1.526.2Freely Soluble

Disclaimer: These are computationally predicted values and should be used as a guideline. Experimental verification is recommended.

Troubleshooting Flowchart for Dissolution

This flowchart provides a logical progression for tackling solubility issues with this compound.

G start Start: Undissolved Compound solvent_selection Q1: Have you selected an appropriate organic solvent? start->solvent_selection stock_solution Prepare a high-concentration stock solution in DMSO, DMF, or Chloroform. solvent_selection->stock_solution No aqueous_dilution Q2: Does the compound precipitate upon dilution in aqueous buffer? solvent_selection->aqueous_dilution Yes stock_solution->aqueous_dilution cosolvent Employ a co-solvent system (e.g., Ethanol/water). aqueous_dilution->cosolvent Yes success Success: Compound Dissolved aqueous_dilution->success No ph_adjustment Q3: Is your aqueous medium's pH optimized? cosolvent->ph_adjustment adjust_ph Adjust pH of the aqueous buffer. ph_adjustment->adjust_ph No heating_sonication Q4: Have you tried gentle heating or sonication? ph_adjustment->heating_sonication Yes adjust_ph->heating_sonication apply_energy Apply gentle heat (37-50°C) or sonication. heating_sonication->apply_energy No heating_sonication->success Yes apply_energy->success If successful failure Consult further resources or consider formulation strategies. apply_energy->failure If unsuccessful

Caption: A step-by-step workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my aqueous buffer. What is the first step?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's predicted poor water solubility. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent. Based on our predictions and general laboratory practice, Dimethyl Sulfoxide (DMSO) is an excellent starting point.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. What should I do?

A2: This is a common phenomenon known as "crashing out" and occurs when the concentration of the organic solvent becomes too low to maintain solubility. Here are several strategies to address this:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium.

  • Increase the DMSO Concentration: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% to 1%) may keep the compound in solution. However, always be mindful of potential solvent effects on your experiment.

  • Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, try diluting your DMSO stock into a mixture of the buffer and a less polar, water-miscible co-solvent like ethanol. This can create a more favorable solvation environment.

Q3: Can I use heat or sonication to help dissolve the compound?

A3: Yes, gentle heating and sonication can be effective methods to increase the rate of dissolution.

  • Heating: A water bath set to a temperature between 37°C and 50°C can be beneficial. Avoid excessive or prolonged heating, as it may lead to degradation of the compound.

  • Sonication: A brief period in a sonicator bath can help break up solid aggregates and facilitate dissolution.

Always visually inspect the solution after these treatments for any signs of degradation, such as a color change.

Q4: How does pH affect the solubility of this compound?

A4: The amide group in this compound is generally considered neutral. However, the overall solubility of the molecule can still be influenced by the pH of the medium, especially at extreme pH values where hydrolysis of the amide bond could occur over time. For most standard biological assays conducted at or near physiological pH (7.2-7.4), significant pH-driven solubility changes are not expected to be the primary solution. However, if your experiments are conducted at a more acidic or basic pH, it is a factor to consider.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with a MW of 236.07 g/mol , add approximately 2.12 mL of DMSO to 5 mg of the compound).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, briefly sonicate the tube for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Media

This protocol is designed to determine the approximate solubility limit in your experimental buffer.

  • Prepare a Dilution Series: From your concentrated DMSO stock solution, prepare a series of intermediate dilutions in 100% DMSO (e.g., 10 mM, 1 mM, 100 µM).

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each intermediate dilution to your pre-warmed (if applicable) aqueous buffer. For example, add 2 µL of each DMSO dilution to 198 µL of buffer to achieve a 1:100 dilution with a final DMSO concentration of 1%.

  • Observation: After gentle mixing, allow the solutions to equilibrate at the experimental temperature for at least 30 minutes.

  • Assessment of Precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, particulates). The highest concentration that remains clear is your approximate working solubility limit under these conditions.

Logical Relationships in Solubility Troubleshooting

G cluster_0 Initial Dissolution cluster_1 Working Solution Preparation cluster_2 Troubleshooting Strategies cluster_3 Desired Outcome compound Compound Powder organic_solvent Organic Solvent (e.g., DMSO) compound->organic_solvent + stock_solution Concentrated Stock Solution organic_solvent->stock_solution Dissolution aqueous_buffer Aqueous Buffer stock_solution->aqueous_buffer Dilution precipitation Precipitation Issue aqueous_buffer->precipitation co_solvent Co-solvent Addition precipitation->co_solvent ph_adjustment pH Adjustment precipitation->ph_adjustment energy_input Heating/Sonication precipitation->energy_input clear_solution Clear Working Solution co_solvent->clear_solution ph_adjustment->clear_solution energy_input->clear_solution

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Technical Support Center: Optimizing Reaction Conditions for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8). This document provides in-depth troubleshooting advice and optimized protocols for researchers engaged in the synthesis of this key chemical intermediate. As a versatile building block in medicinal chemistry and organic synthesis, achieving high yield and purity is paramount.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered during its synthesis.

Part 1: Frequently Asked Questions (FAQs) - Reaction Fundamentals

This section covers the basic principles of the synthesis, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is the standard synthetic route for this compound?

The most common and efficient method for synthesizing this compound is through the nucleophilic acyl substitution of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.[3] The reaction requires a non-nucleophilic base, typically an organic amine like triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][4] The reaction is generally performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the highly reactive acid chloride.

Caption: General reaction scheme for amide synthesis.

Q2: Can you explain the reaction mechanism and the critical role of the base?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3-chloro-4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the amide bond.

The base is arguably the most critical component after the primary reactants. Here's why:

  • HCl Scavenging: Each mole of amide formed produces one mole of HCl.

  • Preventing Amine Deactivation: Aniline and its derivatives are basic. If the generated HCl is not neutralized, it will protonate the nitrogen atom of the starting aniline, forming an ammonium salt (-NH3+).[5] This positively charged species is no longer nucleophilic and is strongly deactivating, effectively halting the reaction.[5][6]

Mechanism Start Amine (R-NH2) attacks Acid Chloride (R'-COCl) Intermediate Tetrahedral Intermediate Forms Start->Intermediate Nucleophilic Attack Collapse Intermediate Collapses, Chloride Ion Expelled Intermediate->Collapse Re-form C=O ProtonatedAmide Protonated Amide + Cl⁻ Collapse->ProtonatedAmide BaseAction Base (Et3N) deprotonates Amide Nitrogen ProtonatedAmide->BaseAction HCl byproduct Product Final Amide Product BaseAction->Product Byproduct Et3N-H⁺Cl⁻ Salt BaseAction->Byproduct

Caption: Simplified mechanism of nucleophilic acyl substitution.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment, providing systematic solutions.

Issue 1: Low or No Product Formation

Q: My reaction has stalled, or the yield is extremely low according to TLC/LC-MS analysis. What are the likely causes and how do I fix them?

A low or non-existent yield is a common issue that can almost always be traced back to reagent quality or reaction setup. Use the following workflow to diagnose the problem.

Caption: Systematic workflow for troubleshooting low reaction yield.

Detailed Explanations:

  • Reagent Integrity: 3-chloropropionyl chloride is highly sensitive to moisture and will hydrolyze to the unreactive 3-chloropropanoic acid. Always use a fresh bottle or a recently distilled batch. Ensure your solvent and amine starting material are anhydrous.

  • Base Stoichiometry: A common error is using a catalytic amount of base. You need at least one full equivalent (1.0 eq) to neutralize the HCl. It is best practice to use a slight excess (e.g., 1.1-1.2 eq) to ensure complete neutralization.

  • Temperature Control: The reaction between an amine and an acid chloride is highly exothermic. Adding the acid chloride to the amine solution at a low temperature (0-5°C) helps to control the reaction rate and prevent potential side reactions or degradation. After the initial addition, the reaction can be allowed to warm to room temperature to ensure it goes to completion.[3]

Issue 2: Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC and the final purity is low. What are the common impurities and how can I prevent their formation?

A: Impurities typically arise from side reactions or unreacted starting materials. Understanding their origin is key to prevention and removal.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameChemical StructureOriginPrevention & Removal Strategy
3-chloro-4-fluoroanilineC₆H₅ClFNHUnreacted starting materialEnsure 1:1 stoichiometry with the acid chloride. Can be removed with an acidic wash (e.g., 1M HCl) during workup.
3-chloropropanoic acidC₃H₅ClO₂Hydrolysis of 3-chloropropionyl chlorideUse anhydrous solvents and reagents. Can be removed with a basic wash (e.g., sat. NaHCO₃) during workup.
Triethylammonium chloride(C₂H₅)₃NHClByproduct of base neutralizing HClThis salt is highly water-soluble and is easily removed by an aqueous wash during the workup procedure.
N,N-diacylated productC₁₂H₁₀Cl₄FNO₂Over-acylation of the anilineThis is generally a minor impurity as the resulting amide is less nucleophilic than the starting aniline. Use a 1:1 stoichiometry and avoid a large excess of the acid chloride.
Issue 3: Difficulty with Product Purification and Isolation

Q: I'm struggling to get a pure, solid product after the reaction workup. What is the recommended procedure?

A: A standard liquid-liquid extraction followed by recrystallization or chromatography is typically effective.

Step-by-Step Purification Protocol:

  • Quench the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly add deionized water to quench any remaining acid chloride and dissolve the triethylammonium chloride salt.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (DCM) should be washed sequentially with:

    • 1M HCl (aq): To remove excess triethylamine and any unreacted 3-chloro-4-fluoroaniline.

    • Saturated NaHCO₃ (aq): To neutralize any remaining acid and remove hydrolyzed acid chloride.

    • Brine (Saturated NaCl aq): To remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • Recrystallization (Recommended): The crude solid can often be purified by recrystallization. A good starting point for solvent screening is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or isopropanol).

    • Silica Gel Chromatography: If recrystallization fails to provide adequate purity, column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.

Part 3: Optimized Experimental Protocol

This section provides a robust, field-tested protocol for the synthesis.

Table 2: Reagent Quantities and Roles

ReagentMolar Mass ( g/mol )Example AmountMoles (mmol)EquivalentsRole
3-chloro-4-fluoroaniline145.575.00 g34.351.0Nucleophile
3-chloropropionyl chloride126.984.58 g (3.63 mL)36.071.05Electrophile
Triethylamine (TEA)101.194.17 g (5.74 mL)41.221.2Base (HCl Scavenger)
Dichloromethane (DCM)84.93100 mL--Solvent

Step-by-Step Methodology:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-chloro-4-fluoroaniline (5.00 g, 34.35 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the resulting solution to 0°C using an ice-water bath.

  • Add triethylamine (5.74 mL, 41.22 mmol, 1.2 eq) to the solution via syringe.

  • In a separate, dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (3.63 mL, 36.07 mmol, 1.05 eq) in 20 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, proceed with the purification protocol described in Part 2, Issue 3 .

References

  • Pearson. Acylation of Aniline Explained. Available from: [Link]

  • Chemistry Steps. Reactions of Aniline. Available from: [Link]

  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available from: [Link]

  • Quora. Is the Friedel-Crafts acylation of aniline difficult?. Available from: [Link]

  • LookChem. Cas 131605-66-8, this compound. Available from: [Link]

  • International Journal of Chemical and Biological Sciences. Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

Sources

Technical Support Center: Purification of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for the purification of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8). This document is intended for researchers, chemists, and drug development professionals who are synthesizing or using this compound and require methods to achieve high purity. This guide provides a structured approach to purification, addressing common challenges through a detailed FAQ and troubleshooting section, followed by validated experimental protocols.

This compound is a halogenated secondary amide that serves as a versatile building block in medicinal chemistry.[1] Its purity is critical for subsequent reactions and for ensuring the validity of biological or material science data. This guide will focus on the two most common and effective purification techniques for this class of compounds: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities largely depend on the synthetic route. The most common synthesis involves the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride in the presence of a base like triethylamine.[2]

Potential impurities include:

  • Unreacted Starting Materials: Residual 3-chloro-4-fluoroaniline or 3-chloropropionyl chloride.

  • Base-Related Salts: Triethylamine hydrochloride, if triethylamine is used as the base.[3]

  • Hydrolysis Products: 3-chloropropionic acid, formed if the acid chloride reacts with water.

  • Side-Reaction Products: Small amounts of di-acylated aniline or other byproducts from undesired reactions.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization is the method of choice for removing small amounts of impurities from a solid product, especially on a larger scale.[4] It is efficient if you can find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble.

  • Flash Column Chromatography is ideal for separating complex mixtures where components have different polarities.[5][6] It is particularly useful for smaller scales or when recrystallization fails to remove impurities with similar solubility profiles to your product. For polar amides, normal-phase silica gel chromatography is standard.[3]

Q3: My compound appears as an oil or waxy solid. Can I still use recrystallization?

A3: Yes, but it requires careful solvent selection. "Oiling out," where the compound melts before dissolving or precipitates as a liquid, is a common problem.[7] This often happens if the boiling point of the solvent is higher than the melting point of your compound. To overcome this, you can:

  • Use a lower-boiling point solvent.

  • Use a larger volume of solvent to ensure the compound dissolves fully before the solution becomes saturated upon cooling.[7]

  • Employ a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution turns cloudy. Reheat to clarify and then cool slowly.[7] For amides, an ethanol/water or acetone/hexane mixture can be effective.[8][9]

Purification & Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying your crude product.

G cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Validation & Troubleshooting Crude Crude Product (Post-Workup) TLC Analyze by TLC Crude->TLC SingleSpot Is it a single major spot with minor impurities? TLC->SingleSpot Recrystallize Attempt Recrystallization SingleSpot->Recrystallize Yes Chromatography Perform Column Chromatography SingleSpot->Chromatography No (Multiple spots or streaking) PurityCheck1 Check Purity (TLC, NMR) Recrystallize->PurityCheck1 PurityCheck2 Check Purity (TLC, NMR) Chromatography->PurityCheck2 PureProduct Pure Product PurityCheck1->PureProduct Pure Troubleshoot Troubleshoot (See Guide) PurityCheck1->Troubleshoot Not Pure PurityCheck2->PureProduct Pure PurityCheck2->Troubleshoot Not Pure Troubleshoot->Chromatography Recrystallization Failed

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out 1. Cooling the solution too quickly. 2. Solvent boiling point is too high. 3. Solution is too concentrated.1. Reheat to redissolve the oil, add slightly more hot solvent, and allow to cool slowly on the benchtop.[7] 2. Choose a solvent with a lower boiling point. 3. Use a solvent pair (e.g., ethanol/water) to better control solubility.[7]
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is highly soluble even at low temperatures.1. Gently boil off some solvent to increase concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. Try a different solvent system where the compound has lower solubility.
Product is Colored High molecular weight, colored impurities are present.Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
Low Recovery 1. Too much solvent was used, leaving product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The compound is significantly soluble in the cold solvent.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Use a different solvent or cool the filtrate in an ice bath to minimize solubility.
Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Inappropriate solvent system (eluent). 2. Column was poorly packed. 3. Column was overloaded with crude material.1. Optimize the eluent using TLC. Aim for a target compound Rf of ~0.3. A hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.[3] 2. Repack the column, ensuring the silica gel is uniform and free of air bubbles. 3. Use a larger column or purify the material in smaller batches.
Compound Streaking on TLC/Column The compound is interacting too strongly with the acidic silica gel. Amides can sometimes be problematic.[4]Add a small amount (~0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel. This can improve peak shape and prevent degradation.[4]
Product Elutes with Solvent Front The eluent is too polar.Start with a less polar solvent system (e.g., higher percentage of hexane in ethyl acetate) and gradually increase the polarity (gradient elution).
Product Won't Elute from Column The eluent is not polar enough.Increase the polarity of the eluent. For very polar amides, a gradient of methanol in dichloromethane may be necessary.[3]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent must be determined experimentally. Ethanol, acetonitrile, or mixtures like ethanol/water or acetone/hexane are good starting points for N-aryl amides.[4][8]

Objective: To purify the solid crude product by removing highly soluble or insoluble impurities.

Procedure:

  • Solvent Selection: Place a small amount of crude product (~50 mg) in a test tube. Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, it is a poor solvent. If it is insoluble, heat the solvent. If it dissolves when hot but not when cool, it is a good candidate solvent.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely. Swirl and heat gently on a hot plate.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify the crude product by separating it from impurities of different polarities using a silica gel stationary phase.

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation A Select Eluent (via TLC) B Pack Column (Slurry Method) A->B C Load Sample (Dry or Wet) B->C D Run Column (Apply Pressure) C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotovap) G->H I I H->I Final Product

Caption: Standard workflow for flash column chromatography.

Procedure:

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value between 0.25 and 0.4. Impurities should be well-separated.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.

    • Dry Loading (Preferred for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column. Using gentle, steady pressure (from a pump or hand bellows), push the solvent through the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds. Benchchem.
  • EvitaChem. (n.d.). 3-chloro-N-(4-fluorophenyl)propanamide. EvitaChem.
  • Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (n.d.). This compound. Benchchem.
  • BenchChem. (n.d.). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. Benchchem.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Narayana Swamy, G., et al. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS: 131605-66-8).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific acylation reaction. Here, we move beyond simple protocols to provide in-depth mechanistic insights and practical troubleshooting solutions to optimize your synthesis, improve yield, and ensure the purity of your final compound.

Technical Synthesis Overview

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The reaction involves the acylation of the primary aromatic amine, 3-chloro-4-fluoroaniline, with 3-chloropropionyl chloride.[2][3] Typically, a tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) under controlled temperature conditions.[2]

While seemingly straightforward, the bifunctional nature of 3-chloropropionyl chloride and the reactivity of the aniline substrate can lead to several competing side reactions, impacting both yield and purity.[4]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and I'm recovering a large amount of my 3-chloro-4-fluoroaniline starting material. What is the likely cause?

A: This is a classic symptom of the deactivation or consumption of your acylating agent, 3-chloropropionyl chloride, before it can react with the aniline.

  • Causality: The most probable cause is the hydrolysis of the highly reactive 3-chloropropionyl chloride.[5] Acyl chlorides are extremely sensitive to moisture. Any residual water in the solvent, reagents, or glassware will rapidly convert the acyl chloride into the corresponding carboxylic acid (3-chloropropionic acid). This carboxylic acid is unreactive towards the aniline under these conditions and will not form the desired amide.

  • Troubleshooting & Validation:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DCM). Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (nitrogen or argon) before use.

    • Reagent Quality: Use a fresh bottle of 3-chloropropionyl chloride or purify older stock by distillation if its quality is suspect. The reagent should be a clear, colorless to light yellow liquid.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Q2: My final product is contaminated with a significant amount of a water-soluble, acidic impurity. What is it and how do I prevent it?

A: The impurity is almost certainly 3-chloropropionic acid, resulting from the hydrolysis of 3-chloropropionyl chloride, along with the hydrochloride salt of your base (e.g., triethylamine hydrochloride).

  • Causality: As mentioned in Q1, exposure to water leads to hydrolysis.[5] During the aqueous workup, any unreacted 3-chloropropionyl chloride will be completely hydrolyzed. The triethylamine used to scavenge HCl will form triethylamine hydrochloride, which is also water-soluble.

  • Troubleshooting & Validation:

    • Controlled Addition: Add the 3-chloropropionyl chloride dropwise to the cooled solution of the aniline and base. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the aniline over residual moisture.[6]

    • Workup Procedure: A standard workup should effectively remove these impurities. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove the acidic 3-chloropropionic acid, and finally with brine.

Q3: I've isolated a byproduct with a molecular weight that is 36.5 amu less than my target compound. What is this side product?

A: This impurity is likely N-(3-chloro-4-fluorophenyl)acrylamide .

  • Causality: This byproduct arises from an elimination reaction of the 3-chloropropionyl chloride or the product, promoted by the base (triethylamine). The base can abstract a proton from the carbon alpha to the carbonyl group, leading to the elimination of HCl and the formation of a highly reactive α,β-unsaturated system. This can happen either to the 3-chloropropionyl chloride starting material to form acryloyl chloride in situ, or from the final product.

  • Troubleshooting & Validation:

    • Temperature Control: Keep the reaction temperature low (0-5°C), especially during the addition of the acyl chloride and base.[6] Higher temperatures accelerate the rate of elimination.

    • Choice of Base: While TEA is common, a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) can sometimes mitigate this side reaction.

    • Stoichiometry: Use of a large excess of base can promote elimination. Use only a slight excess (e.g., 1.05-1.1 equivalents) relative to the acyl chloride.

Q4: My reaction mixture develops a dark brown or purple color, leading to a discolored final product that is difficult to purify. Why does this happen?

A: The discoloration is typically due to the oxidation of the 3-chloro-4-fluoroaniline starting material.[7]

  • Causality: Aromatic amines are susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metal impurities or light. This process forms highly colored polymeric impurities that are notoriously difficult to remove.

  • Troubleshooting & Validation:

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is the most effective way to prevent oxidation.

    • Reagent Purity: Ensure the purity of your aniline. If it is already discolored (the pure compound should be a white to light yellow solid), consider purifying it by recrystallization or distillation before use.[3]

    • Degas Solvents: For particularly sensitive reactions, degassing the solvent by bubbling an inert gas through it for 15-20 minutes prior to use can be beneficial.

Key Side Reactions & Mechanistic Insights

To effectively troubleshoot, it is crucial to understand the competing chemical pathways. The primary reaction is the desired N-acylation, but several side reactions can reduce the yield and purity of this compound.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Aniline 3-Chloro-4-fluoroaniline DesiredProduct 3-chloro-N-(3-chloro-4- fluorophenyl)propanamide Aniline->DesiredProduct N-Acylation EliminationProduct N-(3-chloro-4-fluorophenyl)acrylamide Aniline->EliminationProduct AcylChloride 3-Chloropropionyl Chloride AcylChloride->DesiredProduct N-Acylation HCl HCl AcylChloride->HCl - byproduct HydrolyzedAcid 3-Chloropropionic Acid AcylChloride->HydrolyzedAcid Hydrolysis AcylChloride->EliminationProduct Elimination then Acylation Base Base (TEA) Salt TEA-HCl Salt Base->Salt Base->EliminationProduct Elimination then Acylation Base->EliminationProduct Elimination H2O Water (impurity) H2O->HydrolyzedAcid Hydrolysis DesiredProduct->EliminationProduct Elimination HCl->Salt

Sources

Technical Support Center: Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and resolve common challenges in this synthetic procedure, ensuring high purity and yield of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: My final product has a low purity, with several unexpected peaks in the HPLC analysis. What are the likely impurities?

Answer:

Low purity in the final product can stem from several sources, including impurities in the starting materials and side reactions during the acylation process. The most common impurities are:

  • Unreacted Starting Materials: The presence of 3-chloro-4-fluoroaniline or 3-chloropropionyl chloride (or its hydrolysis product, 3-chloropropionic acid) indicates an incomplete reaction.

  • Diacylated Byproduct: Although less common for anilines, forcing the reaction conditions (e.g., high temperature or a large excess of the acylating agent) can lead to the formation of a diacylated product.[1]

  • Impurities from 3-chloro-4-fluoroaniline: The starting aniline may contain byproducts from its own synthesis, such as 4-fluoroaniline or 3-chloroaniline, due to dehalogenation during the reduction of 3-chloro-4-fluoronitrobenzene.[2][3] These will lead to the corresponding undesired amide impurities.

  • Hydrolysis of 3-chloropropionyl chloride: 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. This not only consumes the acylating agent but also introduces 3-chloropropionic acid, which can complicate the purification process.[4]

Solutions:

  • Ensure the Purity of Starting Materials:

    • Analyze your 3-chloro-4-fluoroaniline by HPLC or GC-MS before use to check for isomeric impurities.[5][6] If necessary, purify it by recrystallization or distillation.

    • Use freshly opened or properly stored 3-chloropropionyl chloride to minimize hydrolysis. A purity of at least 98% is recommended.[4]

  • Optimize Reaction Conditions:

    • Maintain a strict 1:1 to 1:1.1 molar ratio of 3-chloro-4-fluoroaniline to 3-chloropropionyl chloride to avoid diacylation.[1]

    • Ensure your reaction is conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Control the reaction temperature. The acylation is typically an exothermic reaction, and maintaining a low temperature (0-5 °C) during the addition of the acyl chloride can prevent side reactions.

  • Purification:

    • The final product can be effectively purified by recrystallization. See the detailed protocol in the "Experimental Protocols" section below.

Question 2: The isolated product is off-white, yellow, or even brownish. What causes this discoloration, and how can I obtain a pure white solid?

Answer:

Discoloration in the final product is often due to the presence of oxidized impurities originating from the starting aniline. Anilines are susceptible to air oxidation, which can form highly colored polymeric byproducts.[2]

Solutions:

  • Use High-Purity Aniline: If your starting 3-chloro-4-fluoroaniline is already discolored, it is advisable to purify it before use. This can often be achieved by recrystallization from a suitable solvent system, potentially with the addition of activated charcoal.[7]

  • Degas Solvents: Before use, degas the reaction solvent to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct the reaction and subsequent work-up steps under a nitrogen or argon atmosphere to minimize contact with air.[2]

  • Charcoal Treatment During Recrystallization: If the final product is discolored, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, and can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of the desired product.

Question 3: My reaction yield is consistently low, even though TLC analysis indicates complete consumption of the starting aniline. What could be the issue?

Answer:

Low yield despite complete consumption of the starting material can be attributed to several factors:

  • Hydrolysis of the Acyl Chloride: As mentioned previously, moisture in the reaction will consume the 3-chloropropionyl chloride, leading to a lower yield of the desired amide.[4]

  • Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction, leading to losses. Additionally, improper purification techniques, such as using an excessive amount of solvent during recrystallization, can significantly reduce the isolated yield.[8]

  • Formation of Water-Soluble Byproducts: The formation of salts, such as triethylamine hydrochloride, is an expected part of the reaction. However, if the product forms a salt or is otherwise lost in the aqueous layer during work-up, the yield will be diminished.

Solutions:

  • Strict Anhydrous Conditions: Double-check that all glassware is oven-dried and that the solvents are anhydrous.

  • Efficient Extraction: During the work-up, ensure thorough extraction of the organic layer. Sometimes, back-extracting the aqueous layer with a fresh portion of the organic solvent can recover some dissolved product.

  • Optimized Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure maximum recovery upon cooling. Refer to the recrystallization protocol below for best practices.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and direct method is the nucleophilic acyl substitution reaction between 3-chloro-4-fluoroaniline and 3-chloropropionyl chloride.[9] This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl byproduct.[10][11]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, capable of detecting impurities at levels below 0.1%.[12] A reverse-phase C18 column is commonly used.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual starting materials.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can help identify and quantify impurities without the need for individual reference standards.[5][6]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The following table summarizes the critical parameters and their impact on the reaction outcome:

ParameterRecommended RangeRationale
Temperature 0 °C to Room TemperatureThe initial addition of the acyl chloride should be done at a low temperature (0-5 °C) to control the exotherm and minimize side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.
Solvent Anhydrous DCM, THF, or Ethyl AcetateAprotic solvents are used to prevent reaction with the acyl chloride. The solvent must be dry to avoid hydrolysis.
Base 1.1-1.2 equivalents of TEA or PyridineA non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing in the acylation.
Molar Ratio ~1:1.05 (Aniline:Acyl Chloride)A slight excess of the acylating agent can help drive the reaction to completion, but a large excess should be avoided to prevent diacylation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the starting aniline and hydrolysis of the acyl chloride.[2]

Experimental Protocols

Protocol 1: Recrystallization for Purification

This protocol describes a general procedure for purifying crude this compound. The choice of solvent may need to be optimized based on the specific impurity profile.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or an ethanol/water mixture)[8]

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or isopropanol are often good starting points.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until it boils.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway and potential side reactions that can lead to common impurities.

A 3-Chloro-4-fluoroaniline P This compound (Desired Product) A->P Acylation B 3-Chloropropionyl chloride B->P Acylation Salt Base·HCl Salt I2 3-Chloropropionic acid B->I2 Hydrolysis I3 Diacylated byproduct B->I3 Over-acylation (Excess B) Base Base (e.g., TEA) Base->P Acylation Base->Salt H2O Water (Moisture) H2O->I2 HCl HCl I1 Unreacted 3-chloro-4-fluoroaniline P->I1 Incomplete Reaction P->I3 Over-acylation (Excess B) HCl->Salt

Caption: Reaction scheme for the synthesis of this compound and sources of common impurities.

References

  • Google Patents. (1995).
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Pearson Education. [Link]

  • University of New South Wales. (n.d.). RECRYSTALLISATION. UNSW School of Chemistry. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 3-Chloropropionyl Chloride in Fine Chemical Manufacturing. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluoroaniline. PubChem. [Link]

  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • Google Patents. (2021). Synthetic method of 3-chloropropionyl chloride.
  • National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. [Link]

  • Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Google Patents. (1999). Production of 3-chloropropionyl chloride.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Sheffield Hallam University Research Archive. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8).[1] This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. As a versatile building block in medicinal chemistry, ensuring a robust, safe, and scalable synthesis for this halogenated secondary amide is critical for advancing drug development programs.[2][3]

This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol with specific scale-up considerations. Our approach is grounded in established chemical principles to provide not just instructions, but the reasoning behind them.

Reaction Overview: The Schotten-Baumann Acylation

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically an amidation reaction. This involves the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.[2] The reaction is commonly performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

Caption: General reaction scheme for the synthesis.
Experimental Protocol and Scale-Up Considerations

This protocol provides a baseline for laboratory synthesis and includes critical considerations for scaling up the process.

ParameterLab Scale (10g)Pilot Scale (1kg) - ExampleScale-Up Considerations
3-chloro-4-fluoroaniline10.0 g (68.7 mmol, 1.0 equiv)1.00 kg (6.87 mol, 1.0 equiv)Ensure high purity of starting material to avoid side reactions. Sourcing from a reliable supplier is crucial for consistency.[5]
3-chloropropionyl chloride9.6 g (75.6 mmol, 1.1 equiv)0.96 kg (7.56 mol, 1.1 equiv)This reagent is highly corrosive, toxic, and moisture-sensitive.[6][7] Use a closed addition system (e.g., pump) at scale. Ensure the reactor is inert and dry.
Base (Triethylamine)8.0 g (78.9 mmol, 1.15 equiv)0.80 kg (7.89 mol, 1.15 equiv)Triethylamine is common, but for large-scale operations, consider alternatives like DIPEA or even inorganic bases if compatible, based on cost and ease of removal.[8]
Solvent (DCM)200 mL20 LDichloromethane (DCM) is effective but faces regulatory scrutiny. Consider alternative solvents like ethyl acetate or THF, but verify solubility and reactivity.
Reaction Temperature0°C to Room Temperature0°C to 10°CCritical for Scale-Up. The reaction is exothermic. Use a jacketed reactor with a chiller. Monitor internal temperature closely and control the addition rate to manage heat evolution.
Reaction Time2-4 hours (TLC monitoring)4-8 hours (HPLC/GC monitoring)Reaction times may increase with scale due to mixing and heat transfer limitations.[9] Do not rely on time alone; use in-process controls.
Work-upAqueous washes (1M HCl, NaHCO₃, brine)Aqueous washes with longer phase separation timesLarge-scale extractions can lead to emulsions. Have a plan to break them (e.g., adding brine). Ensure adequate reactor agitation for efficient washing but allow sufficient settling time.
PurificationRecrystallization (e.g., Ethanol/Water)Recrystallization or Slurry WashAt scale, large-volume recrystallization can be challenging. A final slurry wash of the isolated crude solid in a suitable non-solvent (e.g., hexanes) can be more efficient.
Expected Yield 85-95% 80-90% Yields often decrease slightly on scale-up due to transfer losses and less-than-ideal mixing or heat transfer.
Step-by-Step Methodology
  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with 3-chloro-4-fluoroaniline and the solvent (DCM). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5°C using an appropriate cooling system.

  • Base Addition: Add triethylamine to the cooled solution.

  • Controlled Reagent Addition: Slowly add 3-chloropropionyl chloride to the reaction mixture via a dropping funnel or pump over 1-2 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10°C. A runaway exotherm can lead to impurity formation and safety hazards.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir until the reaction is complete, as determined by an appropriate in-process control (e.g., HPLC analysis showing <1% remaining 3-chloro-4-fluoroaniline).

  • Quenching & Work-up: Cool the mixture again and slowly add water to quench any unreacted acyl chloride. Transfer the mixture to a separation vessel if necessary.

  • Aqueous Washes: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and finally, brine (to aid phase separation).

  • Drying & Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the final product.[10]

Troubleshooting Guide

Scaling up chemical reactions often presents challenges not observed at the bench.[9][11] This guide addresses common issues in a Q&A format.

Troubleshooting_Workflow Start Problem Encountered During Scale-Up Q1 Is the Yield Low? Start->Q1 Q2 Are Impurities High? Q1->Q2 No Sol1 Check Reaction Completion (IPC) Verify Reagent Purity Optimize Work-up/Extraction Q1->Sol1 Yes Q3 Is Isolation Difficult? Q2->Q3 No Sol2 Improve Temperature Control Slow Reagent Addition Rate Verify Stoichiometry Q2->Sol2 Yes Sol3 Screen Recrystallization Solvents Use Anti-Solvent Addition Break Emulsions with Brine Q3->Sol3 Yes End Process Optimized Q3->End No Sol1->Q2 Sol2->Q3 Sol3->End

Caption: A logical workflow for troubleshooting common scale-up issues.

Issue 1: Low or Inconsistent Yield

  • Question: My yield dropped significantly when I moved from a 1L flask to a 20L reactor. What are the likely causes?

  • Answer:

    • Inefficient Mixing: In larger reactors, dead zones can exist where agitation is poor, leading to localized concentration gradients and incomplete reactions. Ensure your impeller design and agitation speed are sufficient for the reactor volume.

    • Poor Temperature Control: An uncontrolled exotherm can degrade both the starting materials and the desired product. Verify that your cooling system can handle the heat load generated by the reaction at scale.

    • Work-up Losses: Phase separation in large reactors can be less defined than in a lab separating funnel. Emulsions may form, trapping product in the aqueous layer. Allow adequate time for layers to separate and consider adding brine to break emulsions. Transfer losses also become more significant at scale.

Issue 2: High Levels of Impurities

  • Question: My final product is contaminated with unreacted starting material and a suspected di-acylated byproduct. How can I improve purity?

  • Answer:

    • Unreacted Starting Material (3-chloro-4-fluoroaniline): This points to an incomplete reaction. The most common cause at scale is the poor dispersion of 3-chloropropionyl chloride upon addition. A slow, subsurface addition into a well-agitated vessel is crucial. Also, confirm the purity and stoichiometry of your acyl chloride; if it has degraded due to moisture, you will have a stoichiometric imbalance.

    • Di-acylated Impurity: While less common with secondary amides, over-acylation can occur under harsh conditions. This is almost always due to poor temperature control where "hot spots" in the reactor drive side reactions. Slowing the addition of the acyl chloride is the most effective way to mitigate this.[4]

Issue 3: Product Fails to Crystallize or Oils Out

  • Question: During purification, my product is oiling out instead of forming the nice crystals I saw in the lab. What should I do?

  • Answer:

    • Purity: An oily product is often a sign of impurities that are disrupting the crystal lattice formation. First, ensure the crude product is as clean as possible using the troubleshooting steps above.

    • Cooling Rate: At scale, the bulk volume cools much slower than a lab flask. A slow cooling rate is generally good for crystal growth, but if it's too slow, oils can form. Experiment with controlled cooling profiles.

    • Solvent System: The ideal recrystallization solvent system may differ slightly at scale. Ensure your solvent ratios are precise. Consider adding an "anti-solvent" slowly to the dissolved product solution to induce crystallization. Seeding the solution with a small amount of pure crystalline product can also be highly effective.

Frequently Asked Questions (FAQs)
  • Q1: What are the primary safety risks associated with scaling up this process?

    • A1: The main hazard is 3-chloropropionyl chloride. It is highly corrosive, causes severe burns, and is fatal if inhaled.[7][12] At scale, the risk of exposure increases. All handling must be done in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full face protection.[6][13] An emergency shower and eyewash station must be immediately accessible. The reaction exotherm also poses a safety risk; a runaway reaction can cause a dangerous pressure buildup in a closed reactor.

  • Q2: Can I use an inorganic base like potassium carbonate instead of triethylamine?

    • A2: It is possible, but there are trade-offs. An inorganic base like K₂CO₃ is cheaper and easier to remove (it's insoluble in most organic solvents). However, this creates a heterogeneous reaction mixture, which can be difficult to agitate effectively at scale and may lead to longer reaction times. Triethylamine creates a homogeneous solution, which often results in a faster and cleaner reaction.[8] The choice depends on process economics and the performance in your specific reactor setup.

  • Q3: How can I best monitor the reaction in a large, sealed reactor?

    • A3: Safe and representative sampling is key. Most industrial reactors are equipped with a sample port. Develop a standard operating procedure (SOP) for taking samples safely (e.g., using a sampling bomb or a dip tube under inert atmosphere). For analysis, High-Performance Liquid Chromatography (HPLC) is generally preferred over Thin-Layer Chromatography (TLC) at scale due to its quantitative accuracy.[3] You can quickly assess the consumption of starting materials and the formation of the product to determine the reaction endpoint precisely.

  • Q4: My final product has a slight color. Is this a concern?

    • A4: A slight off-white or tan color is not uncommon for this class of compounds, often due to trace impurities. However, a significant color change (e.g., dark brown) may indicate product degradation or the presence of chromophoric impurities. You can often remove color by treating a solution of the product with activated carbon followed by filtration before the final crystallization step. Always check if the color impacts the product's specifications for its intended use.

References
  • EvitaChem. (n.d.). 3-chloro-N-(4-fluorophenyl)propanamide.
  • Bolgar, P., et al. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ACS Sustainable Chemistry & Engineering.
  • Cernak, T. (2024). Challenges and outlook for catalytic direct amidation reactions.
  • ChemicalBook. (2025). 3-Chloropropionyl chloride - Safety Data Sheet.
  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-chloropropionyl chloride.
  • Magano, J., & Dunetz, J. R. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE.
  • Wiley Online Library. (n.d.). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation.
  • BenchChem. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • PubMed. (2018).
  • ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
  • ChemBK. (n.d.). This compound.
  • BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol.
  • SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research.
  • Fisher Scientific. (n.d.). Amide Synthesis.

Sources

Technical Support Center: Interpreting Unexpected Results in Experiments with 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8). This guide is designed for researchers, chemists, and drug development professionals who may encounter unexpected results during the synthesis, purification, handling, or subsequent reactions involving this versatile chemical intermediate. As a molecule with multiple reactive sites—including an amide bond, an aliphatic chloride, and two different aromatic halogens—its behavior can be complex. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing a logical path from observation to solution.

Q1: My synthesis of this compound from 3-chloro-4-fluoroaniline and 3-chloropropionyl chloride is resulting in a low yield and multiple unexpected spots on my TLC plate. What are the likely causes and how can I fix this?

A1: This is a common issue stemming from the reactivity of the starting materials and the product. The primary reaction is a nucleophilic acyl substitution, but several side reactions can occur.

Likely Causes & Solutions:

  • Hydrolysis of the Acyl Chloride: 3-chloropropionyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in your reaction setup (solvents, glassware, atmosphere). This forms 3-chloropropionic acid, which will not react with the aniline under standard conditions, thereby reducing your yield.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Formation of Diacylated Byproduct: The secondary amide product is still nucleophilic and can potentially react with a second molecule of 3-chloropropionyl chloride, although this is generally less favorable. A more common issue is the presence of highly nucleophilic impurities.

    • Solution: Add the 3-chloropropionyl chloride slowly and at a reduced temperature (e.g., 0-5 °C) to the solution of 3-chloro-4-fluoroaniline and a non-nucleophilic base (like triethylamine or DIPEA). This maintains a low concentration of the electrophile and favors the desired mono-acylation.[1]

  • Base-Promoted Side Reactions: While a base is necessary to scavenge the HCl byproduct, strong or nucleophilic bases can promote unwanted reactions.[] For instance, a strong base could deprotonate the α-carbon of the propanamide, leading to elimination or other side reactions.

    • Solution: Use a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Avoid strong bases like NaOH or KOH in the reaction mixture itself.

  • Degradation of Starting Aniline: 3-chloro-4-fluoroaniline can be unstable and may darken over time due to oxidation.[3] Using old or impure starting material will inevitably lead to a complex reaction mixture.

    • Solution: Use purified 3-chloro-4-fluoroaniline. If the material is discolored, consider purification by recrystallization or column chromatography before use. Store it in a cool, dark, and dry place.[3]

Q2: My LC-MS analysis of a purified sample shows the expected mass peak, but also a significant secondary peak at [M+16] and another at [M-36.5]. What are these impurities?

A2: These mass shifts point toward specific degradation pathways involving the chloro-substituents. Your compound has two chlorine atoms, but they are in very different chemical environments.

  • The Alkyl Chloride (on the propanamide chain): This is an sp3-hybridized carbon, making the chlorine susceptible to nucleophilic substitution (SN2) reactions.

  • The Aryl Chloride (on the phenyl ring): This chlorine is attached to an sp2-hybridized carbon and is much less reactive towards simple nucleophilic substitution.

Identity of Impurities:

  • Peak at [M+16] (corresponds to [M-Cl+OH]): This is almost certainly the 3-hydroxy-N-(3-chloro-4-fluorophenyl)propanamide . This impurity forms when the alkyl chloride is displaced by a hydroxide ion or water molecule. This hydrolysis can occur during aqueous workup, chromatography on silica gel (which is slightly acidic and contains water), or storage in protic solvents. This type of hydrolysis is a well-documented pathway for related chloroacetamide compounds.[4][5][6]

  • Peak at [M-36.5] (corresponds to [M-HCl]): This impurity is likely N-(3-chloro-4-fluorophenyl)acrylamide . It is formed via an elimination reaction (E2) where a base removes a proton from the carbon alpha to the carbonyl, leading to the expulsion of the chloride ion from the beta position. This is more likely to occur if the compound is exposed to strong bases or high temperatures.

Q3: I am attempting a palladium-catalyzed cross-coupling reaction on the aryl-chloride of my compound, but I am consistently observing dechlorination, resulting in N-(4-fluorophenyl)propanamide. Why is the wrong chlorine atom being removed?

A3: This is a classic case of competitive reactivity and a known side reaction in processes involving halogenated aromatics.[7] While you intend to react the aryl-chloride, the conditions of many reductive catalytic cycles can favor hydrodehalogenation.

Mechanistic Explanation:

The carbon-chlorine bond on the aromatic ring is generally weaker and more susceptible to cleavage during reductive processes than the carbon-fluorine bond.[7] In many palladium-catalyzed cycles (e.g., Suzuki, Heck, Buchwald-Hartwig), a key step involves the formation of palladium-hydride (Pd-H) species. These species are known to be potent reducing agents that can competitively react with the aryl halide starting material in a process called hydrodehalogenation , cleaving the C-Cl bond and replacing it with a C-H bond.

Troubleshooting & Optimization:

  • Catalyst & Ligand Choice: Some palladium catalysts and ligands are more prone to forming Pd-H species. Screen different ligand systems; for example, bulky electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Base Selection: The choice of base is critical. Weaker bases are often preferred to minimize the formation of palladium-hydride species.[7] Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger options like NaOtBu if the reaction allows.

  • Reaction Temperature & Time: Lowering the reaction temperature can help disfavor the dehalogenation pathway.[7] Additionally, monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Hydrogen Source: Ensure your reaction is free from unintentional hydrogen sources. Some solvents, like isopropanol, can act as hydride donors under certain catalytic conditions.

Section 2: General FAQs

  • Q: What are the optimal storage conditions for this compound?

    • A: The compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.[8] Given its susceptibility to hydrolysis, storage under an inert atmosphere (e.g., in a desiccator with desiccant) is recommended for long-term stability. For solutions, use anhydrous aprotic solvents and store at low temperatures (-20°C) for short periods.

  • Q: What are the expected spectral features for this compound?

    • A:

      • ¹H NMR: Expect characteristic triplets for the two methylene groups (-CH₂-CH₂-) of the propanamide chain, aromatic signals in the 7-8 ppm region showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and a broad singlet for the N-H proton.

      • ¹³C NMR: Look for the carbonyl carbon (~170 ppm), two aliphatic carbons, and the aromatic carbons.

      • MS (ESI+): The compound has two chlorine atoms, so you should observe a characteristic isotopic pattern for [M+H]⁺, [M+Na]⁺, etc. The M, M+2, and M+4 peaks should appear in an approximate ratio of 9:6:1 due to the presence of ³⁵Cl and ³⁷Cl isotopes.

  • Q: How can I reliably assess the purity of my sample?

    • A: A multi-technique approach is best.

      • HPLC-UV/DAD: This is the preferred method for quantitative purity assessment. Use a C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA).[9] A Diode Array Detector (DAD) can help identify impurities by comparing their UV spectra to the main peak.

      • LC-MS: Confirms the mass of the main peak and helps identify the mass of any impurities, as discussed in Q2.

      • NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a concentration of >1%.

Section 3: Diagrams and Workflows

Troubleshooting Workflow for Synthesis & Purification

This diagram provides a logical decision tree for diagnosing issues encountered during the synthesis and purification of the target compound.

G start Unexpected Experimental Result synthesis_issue Low Yield / Multiple Spots in Synthesis? start->synthesis_issue analysis_issue Anomalous Analytical Data? start->analysis_issue check_reagents Check Reagent Purity & Dryness (Aniline, Acyl Chloride, Solvent) synthesis_issue->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Base, Atmosphere) synthesis_issue->check_conditions optimize_stoichiometry Optimize Stoichiometry & Addition Rate synthesis_issue->optimize_stoichiometry lcms_check Identify Impurity Mass via LC-MS analysis_issue->lcms_check Yes hydrolysis_product Mass = [M-Cl+OH]? (Hydrolysis Product) lcms_check->hydrolysis_product elimination_product Mass = [M-HCl]? (Elimination Product) lcms_check->elimination_product dehalogenation_product Mass = [M-Cl(Aryl)+H]? (Dehalogenation) lcms_check->dehalogenation_product sol_hydrolysis Solution: - Use Anhydrous Workup - Avoid Protic Solvents - Buffer Silica Gel hydrolysis_product->sol_hydrolysis Yes sol_elimination Solution: - Avoid Strong Base - Use Lower Temperatures elimination_product->sol_elimination Yes sol_dehalogenation Solution: - Screen Catalysts/Ligands - Use Weaker Base - Lower Temperature dehalogenation_product->sol_dehalogenation Yes

Caption: Troubleshooting decision tree for common experimental issues.

Potential Degradation Pathways

This diagram illustrates the primary degradation routes for this compound under common laboratory conditions.

G cluster_main Main Compound cluster_products Degradation Products main_compound This compound hydrolysis 3-hydroxy-N-(3-chloro-4-fluorophenyl)propanamide main_compound->hydrolysis  Nucleophilic Substitution (SN2)  Conditions: H₂O, OH⁻, Silica Gel elimination N-(3-chloro-4-fluorophenyl)acrylamide main_compound->elimination  Elimination (E2)  Conditions: Base, Heat amide_cleavage 3-chloro-4-fluoroaniline + 3-chloropropionic acid main_compound->amide_cleavage  Amide Hydrolysis  Conditions: Strong Acid/Base, Heat

Caption: Major degradation pathways of the target compound.

Section 4: Experimental Protocols

Protocol 1: Standard Purity Analysis by HPLC-UV

This protocol provides a general method for assessing the purity of your compound. It should be optimized for your specific system.

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 10% B over 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm (or DAD scan from 200-400 nm)
Sample Prep Accurately weigh ~1 mg of sample and dissolve in 1 mL of Acetonitrile.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

  • Prepare the sample solution as described in the table.

  • Inject the sample onto the column.

  • Run the gradient method and acquire data.

  • Integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

References

  • LookChem. (n.d.). Cas 131605-66-8, this compound. Retrieved from [Link]

  • Krieger, R. I., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(15), 4673–4680.
  • Wammer, K. H., et al. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products.
  • American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Retrieved from [Link]

  • Semantic Scholar. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of Novel Acylanilide Scaffolds: A Hypothesis-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide to similar compounds.

Introduction

The N-phenylpropanamide core structure is a cornerstone in agrochemical research, most notably giving rise to the acylanilide class of herbicides. These compounds have a well-documented history of effectively controlling a wide range of grassy and broadleaf weeds in various crops. Their primary mechanism of action involves the inhibition of photosynthetic electron transport at Photosystem II (PSII).

This guide addresses the compound This compound , a molecule for which public-domain efficacy data is not widely available. In such instances, a robust and scientifically-grounded approach involves a comparative analysis with a well-characterized analog. Here, we will use the widely-studied herbicide Propanil (N-(3,4-dichlorophenyl)propanamide) as our reference compound.

The objective of this guide is to:

  • Deconstruct the structural similarities and differences between the target compound and Propanil.

  • Leverage established Structure-Activity Relationship (SAR) principles to hypothesize the potential efficacy and metabolic stability of this compound.

  • Provide a detailed experimental framework for the empirical validation of these hypotheses.

Reference Compound Profile: Propanil

Propanil is a selective, post-emergence herbicide that has been commercially used since the 1960s, primarily for weed control in rice cultivation.

  • Mechanism of Action: Propanil acts by inhibiting photosynthesis in target weed species. After uptake, it is hydrolyzed by the enzyme aryl acylamidase in rice plants into the non-phytotoxic 3,4-dichloroaniline, which confers selectivity. In susceptible weeds, which lack sufficient levels of this enzyme, the intact Propanil molecule binds to the D1 protein of the photosystem II complex in chloroplasts. This binding event blocks the plastoquinone (QB) binding site, thereby interrupting the photosynthetic electron transport chain, leading to rapid cell death.

  • Efficacy: It is highly effective against numerous annual grasses and broadleaf weeds, including barnyard grass (Echinochloa crus-galli).

Comparative Structural and Mechanistic Analysis

A direct comparison of the chemical structures provides the foundation for our analysis.

FeaturePropanil This compound
N-Phenyl Ring Substitution 3,4-dichloro3-chloro, 4-fluoro
Propanamide Chain Unsubstituted3-chloro substitution
Hypothesis 1: Impact of N-Phenyl Ring Substitution on Target Binding

The N-phenyl ring is crucial for binding to the D1 protein pocket. The electronic and steric properties of its substituents dictate binding affinity.

  • Propanil's 3,4-dichloro substitution: This configuration is known to be optimal for fitting into the hydrophobic binding niche of the D1 protein.

  • Target Compound's 3-chloro, 4-fluoro substitution: The replacement of the 4-chloro group with a 4-fluoro group introduces a significant change. Fluorine is smaller and more electronegative than chlorine. This could potentially alter the electronic distribution across the phenyl ring and its interaction with key amino acid residues in the binding pocket. It is plausible that this substitution could either maintain or slightly decrease the binding affinity compared to Propanil.

Hypothesis 2: Impact of 3-Chloro Substitution on the Propanamide Chain

This is the most significant structural deviation from Propanil. The addition of a chlorine atom to the aliphatic propanamide chain could have profound effects.

  • Metabolic Stability: Propanil's selectivity is largely due to its rapid detoxification by aryl acylamidase in rice. The presence of a bulky, electron-withdrawing chlorine atom adjacent to the amide bond could sterically hinder the approach of the hydrolytic enzyme. This might lead to a slower rate of detoxification in tolerant species, potentially reducing the selectivity of the compound.

  • Phytotoxicity: If the intact molecule is the active form, a slower degradation rate in target weeds could lead to increased potency or a longer duration of action . The 3-chloro group could also influence the compound's overall lipophilicity, affecting its movement across plant cell membranes.

Signaling Pathway: Inhibition of Photosystem II

The diagram below illustrates the established mechanism of action for acylanilide herbicides like Propanil, which is the hypothesized pathway for our target compound.

G cluster_0 Thylakoid Membrane Light (Photons) Light (Photons) PSII (P680) PSII (P680) Light (Photons)->PSII (P680) Excites Pheophytin Pheophytin PSII (P680)->Pheophytin e- Plastoquinone (QA) Plastoquinone (QA) Pheophytin->Plastoquinone (QA) e- Plastoquinone (QB) Plastoquinone (QB) Plastoquinone (QA)->Plastoquinone (QB) e- Cytochrome b6f Cytochrome b6f Plastoquinone (QB)->Cytochrome b6f e- Transfer (BLOCKED) Herbicide Herbicide Herbicide->Plastoquinone (QB) Binds to D1 Protein & Blocks Site ATP_Synthesis ATP Synthesis Cytochrome b6f->ATP_Synthesis NADPH_Synthesis NADPH Synthesis Cytochrome b6f->NADPH_Synthesis

Caption: Mechanism of acylanilide herbicides blocking the PSII electron transport chain.

Comparative Data Summary

The following table summarizes the known properties of Propanil and the hypothesized characteristics of our target compound based on the SAR analysis.

ParameterPropanil (N-(3,4-dichlorophenyl)propanamide)This compound (Hypothesized)Rationale for Hypothesis
Primary Target D1 Protein in Photosystem IID1 Protein in Photosystem IIShared N-phenylpropanamide scaffold strongly suggests the same molecular target.
Binding Affinity HighPotentially similar or slightly lower4-F substitution may alter electronic interactions in the binding pocket.
Metabolic Fate Hydrolysis by aryl acylamidasePotentially slower hydrolysisSteric hindrance from the 3-chloro group on the propanamide chain may impede enzyme access.
Crop Selectivity High (e.g., in rice)Potentially lowerSlower detoxification could lead to phytotoxicity in normally tolerant crops.
Weed Potency HighPotentially higher or longer-lastingSlower metabolic breakdown in weeds could increase the effective intracellular concentration.

Experimental Protocol: Comparative Herbicidal Efficacy Assay

To empirically validate these hypotheses, a rigorous, multi-species efficacy study is required.

Objective:

To compare the pre- and post-emergence herbicidal activity of this compound against Propanil on a target weed and a tolerant crop species.

Materials:
  • Test Compounds: Propanil (analytical grade), this compound.

  • Plant Species:

    • Tolerant Crop: Rice (Oryza sativa)

    • Susceptible Weed: Barnyard grass (Echinochloa crus-galli)

  • Growth Medium: Standard greenhouse potting mix.

  • Equipment: Automated track sprayer, growth chambers/greenhouse, pots (10 cm diameter).

Step-by-Step Methodology:
  • Plant Propagation:

    • Sow 5 seeds of each species per pot.

    • Thin seedlings to 3 per pot one week after emergence.

    • Grow plants under controlled conditions (e.g., 28°C/22°C day/night, 14h photoperiod).

  • Compound Formulation:

    • Prepare stock solutions of each test compound in acetone with 0.5% (v/v) Tween-20 surfactant.

    • Create a dilution series to achieve application rates of 0, 0.5, 1, 2, 4, and 8 kg/ha . An untreated control (solvent only) must be included.

  • Application (Post-Emergence):

    • Select plants at the 2-3 leaf stage for treatment.

    • Use an automated track sprayer calibrated to deliver a spray volume of 200 L/ha for uniform application.

    • Randomize the placement of pots in the growth chamber after treatment to avoid environmental bias.

  • Application (Pre-Emergence):

    • Sow 10 seeds of each species into pots filled with soil.

    • Apply the compound formulations directly to the soil surface using the track sprayer.

    • Lightly water the pots to incorporate the compounds.

  • Efficacy Evaluation:

    • Assess plant health at 3, 7, and 14 days after treatment (DAT).

    • Use a visual rating scale of 0-100%, where 0% = no injury and 100% = complete plant death.

    • At 14 DAT, harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

    • Calculate the percent biomass reduction relative to the untreated control.

Experimental Workflow Diagram

G A Plant Propagation (Rice & Barnyard Grass) C Treatment Application (2-3 Leaf Stage) A->C B Compound Formulation (Propanil & Target Compound) B->C D Post-Emergence Assay C->D E Pre-Emergence Assay C->E F Data Collection (Visual Injury, Biomass) D->F E->F G Statistical Analysis (ED50 Calculation) F->G H Comparative Efficacy Report G->H

Caption: Workflow for comparative herbicidal efficacy testing.

Conclusion and Future Directions

While this compound shares the core herbicidal scaffold of Propanil, SAR analysis suggests that its unique substitutions could significantly alter its biological profile. The primary hypotheses are that the 3-chloro group on the propanamide chain may decrease the rate of metabolic hydrolysis, potentially leading to lower crop selectivity but higher intrinsic potency. The 4-fluoro substitution on the N-phenyl ring is predicted to have a more subtle effect on target binding.

These hypotheses are testable. The provided experimental framework offers a clear path to generating the empirical data needed to confirm or refute these predictions. Such studies are essential for determining the viability of this novel compound as a potential agrochemical and for furthering our understanding of the complex structure-activity relationships within the acylanilide class.

References

  • Title: The Mode of Action of Propanil in Barnyardgrass and Rice Source: Weed Science URL: [Link]

  • Title: Aryl Acylamidase from Rice Source: Methods in Enzymology URL: [Link]

A Comparative Guide to the Biological Target Validation of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the identification and subsequent validation of the molecule's biological target. This guide provides an in-depth, technical comparison of modern methodologies for elucidating the mechanism of action of novel compounds, using 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide as a representative case.

While the specific biological target of this compound is not extensively documented in current literature, its chemical structure, featuring a propanamide backbone and halogenated phenyl rings, is characteristic of scaffolds found in various bioactive agents.[1][2][3] This underscores the necessity for a robust, multi-pronged strategy to deconvolve its molecular target(s) and validate the interaction. This guide eschews a rigid template, instead offering a logical, experimentally-driven roadmap from target discovery to validation, emphasizing the causality behind each methodological choice.

Part 1: The Target Identification Funnel: From Broad Screening to Putative Hits

The initial phase of target identification is akin to casting a wide net to capture any potential interacting proteins. The goal is to generate a list of high-confidence candidates that can then be subjected to rigorous validation. We will compare two orthogonal, industry-standard approaches: Affinity-Based Proteomics and Genetic Perturbation Screens.

Affinity-Based Target Identification: Fishing for Interactors

This classical and powerful technique relies on the physical interaction between the small molecule and its protein target.[4] The core principle involves immobilizing the compound of interest and using it as "bait" to pull down its binding partners from a complex biological sample, such as a cell lysate.[5][6]

cluster_prep Probe Synthesis & Immobilization cluster_exp Pull-Down Experiment cluster_analysis Analysis A Synthesize Analog of This compound with a Linker Arm B Covalently Couple Analog to Solid Support (e.g., Beads) A->B C Incubate Immobilized Probe with Cell Lysate B->C D Wash Beads to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Separate Proteins (SDS-PAGE) or Directly Digest E->F G Analyze Peptides by LC-MS/MS F->G H Identify Proteins via Database Search G->H I I H->I Generate Putative Target List

Caption: Workflow for Affinity-Based Target Identification.

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an alkyne or azide for "click" chemistry, or an N-hydroxysuccinimide ester).[7] Rationale: The linker provides spatial separation from the solid support, minimizing steric hindrance for protein binding.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads.

  • Lysate Preparation: Prepare a native cell lysate from a cell line that is phenotypically responsive to the compound.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for protein binding. A crucial control is to incubate a parallel lysate sample with beads that have not been coupled to the compound.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing pH, ionic strength, or by competitive elution with the free compound.

  • Protein Identification: The eluted proteins are then identified using mass spectrometry (MS). This typically involves sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Genetic Approaches: Unveiling Functional Relationships with CRISPR/Cas9

Genetic methods provide a functional readout by identifying genes whose perturbation alters the cellular response to the compound.[8] CRISPR/Cas9 technology has revolutionized this space, allowing for precise and scalable gene editing to discover drug-gene interactions.[9][][11][12]

A Transduce Cas9-expressing Cell Population with a Genome-wide sgRNA Library B Split Cell Population into Two Cohorts A->B C Treat Cohort 1 with Vehicle (e.g., DMSO) B->C D Treat Cohort 2 with This compound (e.g., at IC50) B->D E Culture Cells over Time C->E D->E F Isolate Genomic DNA from Both Cohorts E->F G Amplify and Sequence sgRNA Cassettes F->G H Bioinformatic Analysis: Compare sgRNA Representation between Cohorts G->H I Identify Enriched (Resistance) & Depleted (Sensitization) sgRNAs H->I

Caption: CRISPR/Cas9 screen workflow to identify genetic modifiers.

  • Library Transduction: Introduce a genome-wide CRISPR knockout library (a pooled collection of single guide RNAs, or sgRNAs) into a Cas9-expressing cell line that is sensitive to this compound.

  • Selection and Splitting: Select for cells that have successfully incorporated the sgRNAs. Then, split the cell population into a control (vehicle-treated) and an experimental (compound-treated) group.

  • Compound Treatment: Treat the experimental group with a concentration of the compound that provides significant, but not complete, cell killing (e.g., the half-maximal inhibitory concentration, IC50).

  • Cell Culture: Allow the cells to grow for a period that allows for the phenotypic effects of gene knockout and drug treatment to manifest.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from both populations and use next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis: Identify sgRNAs that are significantly depleted (indicating sensitization) or enriched (indicating resistance) in the compound-treated population compared to the control. The genes targeted by these sgRNAs are putative drug targets or pathway members.

Comparison of Target Identification Methods
FeatureAffinity Chromatography-MSCRISPR/Cas9 Screening
Principle Physical bindingFunctional genetic interaction
Output List of direct binding proteinsList of genes that functionally interact with the compound
Strengths Identifies direct physical interactors. Can be performed in vitro.Unbiased, genome-wide functional insights. Can reveal pathway members, not just direct binders.[11]
Limitations Requires chemical modification of the compound. Can be biased towards high-abundance proteins. May miss weak or transient interactions.[7]Does not directly prove physical binding. Can be complex to deconvolute direct vs. indirect effects. Requires a cellular phenotype.
Ideal For Confirming direct binding; identifying targets for compounds with no clear cellular phenotype.Unbiased discovery; understanding the mechanism of action in a cellular context.

Part 2: Target Validation: From Putative to Proven

Once a list of putative targets is generated, a rigorous validation process is essential to confirm a direct and functionally relevant interaction.[13][14] This phase aims to prove that the engagement of a specific target by this compound is responsible for the observed biological effect.

Confirming Direct Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the detection of target engagement in a cellular environment, including intact cells and even tissues.[15][16][17] The principle is that the binding of a ligand (the drug) to its target protein increases the protein's thermal stability.[18][19]

A Treat Intact Cells with a Range of Compound Concentrations B Heat All Samples at a Single, Optimized Temperature (causes partial denaturation) A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins (e.g., by centrifugation) B->C D Quantify Remaining Soluble Target Protein in Each Sample (e.g., by Western Blot or ELISA) C->D E Plot Soluble Protein Level vs. Compound Concentration to Determine EC50 D->E

Caption: Isothermal CETSA workflow for dose-response analysis.

  • Cell Treatment: Treat aliquots of a relevant cell line with increasing concentrations of this compound. Include a vehicle control.

  • Heating Step: Heat the cell suspensions at a specific temperature (predetermined from a melt-curve experiment) that causes partial denaturation and aggregation of the target protein in the absence of the ligand.[15]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Quantification: Quantify the amount of the soluble target protein remaining in the supernatant using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming cellular engagement.

Biophysical Validation of Direct Interaction

To provide orthogonal evidence of a direct physical interaction and to quantify the binding affinity, purified components are often used in biophysical assays.

MethodPrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when an analyte (compound) flows over an immobilized ligand (target protein).[13]Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a small molecule to a protein.[8][13]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)

These methods provide quantitative, thermodynamic, and kinetic data that are complementary to the cellular data from CETSA.

Functional Validation: Linking Target to Phenotype

The final and most critical step is to demonstrate that the interaction between the compound and the target is responsible for the observed cellular phenotype.

  • Gene Silencing: Use RNA interference (RNAi) or CRISPR/Cas9 to specifically reduce or eliminate the expression of the putative target protein in the responsive cell line.

  • Phenotypic Assay: Treat both the modified (knockdown/knockout) cells and the wild-type control cells with this compound.

  • Analysis: Measure the phenotypic response (e.g., cell viability). If the target is essential for the compound's activity, the knockdown/knockout cells should show a significant shift in the dose-response curve, becoming more resistant to the compound.[13][20]

Conclusion: An Integrated Strategy for Target Validation

The validation of a biological target for a novel compound like this compound is not a linear process but an iterative cycle of hypothesis generation and testing. No single method is sufficient; rather, a combination of orthogonal approaches provides the necessary confidence for advancing a compound in the drug discovery pipeline.

An effective strategy begins with broad, unbiased methods like affinity proteomics and CRISPR screening to identify high-quality putative targets. These candidates are then rigorously tested for direct engagement in a cellular context using techniques like CETSA. Finally, the functional link between target and phenotype is unequivocally established through genetic manipulation. By following this evidence-based, multi-faceted approach, researchers can build a robust and compelling case for the mechanism of action of their small molecule, paving the way for successful downstream development.

References

  • Target Identification and Validation (Small Molecules) - UCL. University College London.
  • Explore the role of CRISPR gene editing in target valid
  • CRISPR Cas9 Gene Editing for Target Identification and Valid
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules - Benchchem. BenchChem.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation - Journal of Biomedicine and Biochemistry. Journal of Biomedicine and Biochemistry.
  • Affinity Chromatography - Creative Biolabs.
  • Affinity-based target identification for bioactive small molecules - RSC Publishing. Royal Society of Chemistry.
  • The impact of CRISPR-Cas9 on target identification and validation - PubMed.
  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery - AntBio. AntBio.
  • Target Validation with CRISPR | Biocompare.com. Biocompare.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Target Identification and Validation in Drug Discovery | Chemspace. Chemspace.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Annual Reviews.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter.
  • Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) - EvitaChem. EvitaChem.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net.
  • CETSA. CETSA.
  • 3-chloro-N-(3-fluorophenyl)propanamide | 100638-26-4 | Benchchem. BenchChem.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC - NIH.

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A Comparative Guide to the Cross-Reactivity Profiling of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of drug development, the principle of "one drug, one target" has long been the guiding paradigm. However, the reality is far more complex. A therapeutic agent's journey from a promising lead to a clinical candidate is fraught with challenges, with a significant portion of failures—up to 90% in clinical trials—attributable to unforeseen safety issues, often stemming from unintended molecular interactions known as off-target effects[1]. These interactions occur when a drug binds to and modulates biological molecules other than its intended therapeutic target, potentially leading to adverse drug reactions (ADRs), reduced efficacy, or even unexpected therapeutic benefits[2][3][4].

Therefore, the systematic characterization of a compound's selectivity, or its cross-reactivity profile, is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical step in mitigating clinical risk[5][6][7]. Early and comprehensive off-target profiling enables medicinal chemists to optimize lead compounds, helps toxicologists to predict potential liabilities, and provides clinicians with a clearer understanding of a drug's overall pharmacological profile[1][8].

This guide provides an in-depth, technically-grounded framework for assessing the cross-reactivity of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide , a halogenated secondary amide that serves as a versatile building block in medicinal chemistry[9]. While its precise biological targets are still a subject of investigation, its structural analogs have shown potential antimicrobial and anticancer activities[10][11]. We will compare its hypothetical cross-reactivity profile against two representative compounds:

  • Comparator A (Selective Inhibitor): A well-characterized, highly selective kinase inhibitor.

  • Comparator B (Promiscuous Agent): A compound known to interact with multiple targets, representing a less desirable selectivity profile.

Through a multi-tiered experimental approach, this guide will explain the causality behind each methodological choice, provide detailed protocols, and present comparative data to offer a comprehensive understanding of how to rigorously define a compound's interaction landscape.

Compound Profiles

CompoundName / TypeMolecular FormulaMolecular WeightRationale for Inclusion
Test Compound This compoundC₉H₈Cl₂FNO236.07 g/mol The subject of our investigation; a novel compound whose selectivity profile is unknown[12].
Comparator A Selective Inhibitor (e.g., Selumetinib)C₁₇H₁₅BrClF₂N₄O₂457.7 g/mol Represents an ideal selectivity profile, with high potency for a primary target (MEK1/2) and minimal off-target activity.
Comparator B Promiscuous Agent (e.g., Sunitinib)C₂₂H₂₇FN₄O₂398.5 g/mol Represents a multi-targeted inhibitor, active against several kinases (VEGFR, PDGFR, etc.), useful for illustrating a broad cross-reactivity profile.

A Phased Strategy for Cross-Reactivity Assessment

A robust evaluation of cross-reactivity is not a single experiment but a logical, phased progression from broad, high-throughput screening to specific, physiologically relevant validation. Our strategy is designed to efficiently identify potential interactions and subsequently confirm their significance.

G cluster_0 Phase 1: Broad Target Discovery cluster_1 Phase 2: Hit Validation & Affinity Ranking cluster_2 Phase 3: Cellular Confirmation p1 Large-Scale Kinase Profiling (>400 Kinases) p2 Dose-Response (IC50) Determination for Primary & Off-Targets p1->p2 Identified 'Hits' (% Inhibition > 50%) p3 Competitive Binding Assays (Ki Determination) p2->p3 Confirmed Hits p4 Cellular Thermal Shift Assay (CETSA) (Target Engagement Verification) p3->p4 Validated Targets (High Affinity) end Comprehensive Cross-Reactivity and Selectivity Report p4->end Final Selectivity Profile start Test Compound (3-chloro-N-(...) propanamide) start->p1 Initial Screen @ 1-10 µM

Caption: Phased experimental workflow for cross-reactivity assessment.

Phase 1: Broad Kinase Profiling

Expertise & Rationale: Kinases are one of the largest and most pharmacologically important protein families, often implicated in off-target effects due to conserved ATP-binding sites[13]. A broad kinase panel screen is the most efficient first step to cast a wide net and identify potential interactions across the human kinome[14][15]. We utilize a radiometric or fluorescence-based assay at a fixed, high concentration of the test compound (e.g., 10 µM) to maximize the chances of detecting even weak interactions. The choice of ATP concentration is critical; screening at the apparent Km of ATP for each kinase provides a sensitive measure of potency, while screening at a physiological concentration (e.g., 1 mM) can offer more biologically relevant data[16].

Experimental Protocol: Large-Panel Kinase Screen (HotSpot™ Assay Principle)
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and comparators in 100% DMSO. Dilute to a 100X working stock (e.g., 1 mM) for the assay.

  • Assay Plate Setup: In a 96- or 384-well plate, add the required assay buffer, the specific kinase, and its corresponding peptide or protein substrate.

  • Compound Addition: Add the test compound to a final concentration of 10 µM. Include a "no inhibitor" (DMSO vehicle) control for 100% activity and a known potent inhibitor for the specific kinase as a positive control.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]-ATP at the apparent Km for each kinase.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.

  • Reaction Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: Wash the filters extensively to remove unreacted [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Comparative Data (Hypothetical Results)
Kinase TargetTest Compound (% Inhibition @ 10 µM)Comparator A (% Inhibition @ 10 µM)Comparator B (% Inhibition @ 10 µM)
MEK1 3.298.5 15.4
MEK2 4.197.2 18.1
VEGFR2 8.15.595.3
PDGFRβ 12.52.192.8
KIT 9.34.889.5
SRC 78.4 15.345.1
LCK 65.2 11.833.7
p38α 25.18.928.3
JNK1 18.96.419.9
... (400+ other kinases)< 20%< 20%Variable

Interpretation: The initial screen suggests our Test Compound has significant activity against SRC and LCK kinases. Comparator A shows high selectivity for its intended targets (MEK1/2), while Comparator B demonstrates the expected broad activity against multiple receptor tyrosine kinases.

Phase 2: Hit Validation and Affinity Determination

Expertise & Rationale: A single-point screen identifies potential hits, but it does not quantify potency or confirm the binding mode. The next logical step is to perform dose-response assays to determine the IC₅₀ (the concentration required to inhibit 50% of enzyme activity). Following this, a competitive binding assay is employed to determine the equilibrium dissociation constant (Ki), a true measure of binding affinity that is independent of substrate and enzyme concentrations[17]. This provides a robust, quantitative comparison of a compound's affinity for its primary target versus off-targets.

G cluster_0 cluster_1 Target Target Protein LabeledLigand Labeled Ligand (Fluorescent or Radioligand) Target->LabeledLigand Binds with known Kd TestCompound Test Compound (Unlabeled Competitor) Target->TestCompound Binds with unknown Ki Start High Signal: Target + Labeled Ligand End Low Signal: Displacement by Test Compound Start->End + Increasing [Test Compound]

Caption: Principle of a competitive binding assay.

Experimental Protocol: Competitive Binding Assay

This protocol assumes a fluorescently labeled tracer is available for the target kinase (e.g., SRC).

  • Reagents:

    • Target kinase (e.g., recombinant human SRC).

    • Fluorescently labeled tracer (a known ligand for SRC with a defined Kd).

    • Assay buffer.

    • Test compound and comparators.

  • Assay Setup: In a low-volume 384-well plate, add the target kinase at a fixed concentration (e.g., 1-2x the Kd of the tracer).

  • Compound Titration: Add the test compound in a serial dilution series (e.g., 11 points, 1:3 dilution starting from 100 µM).

  • Tracer Addition: Add the fluorescent tracer at a fixed concentration, typically at or below its Kd.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET). As the test compound displaces the tracer, the signal will decrease.

  • Data Analysis:

    • Plot the signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of the test compound that displaces 50% of the tracer)[17].

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = EC₅₀ / (1 + [Tracer] / Kd_tracer)[17].

Comparative Data (Hypothetical Results)
CompoundTarget KinaseIC₅₀ (nM) from Activity AssayKi (nM) from Binding AssaySelectivity Ratio (Ki Off-Target / Ki On-Target)
Test Compound SRC (On-Target) 150 95 1.0
LCK (Off-Target)8505405.7x
Comparator A MEK1 (On-Target) 12 8 1.0
SRC (Off-Target)>10,000>10,000>1250x
Comparator B VEGFR2 (On-Target) 9 5 1.0
PDGFRβ (Off-Target)1171.4x
KIT (Off-Target)15102.0x

Interpretation: The Test Compound has a clear preference for SRC over LCK, but with only a ~6-fold selectivity window, suggesting potential for cross-reactivity in a cellular context. Comparator A is highly selective, while Comparator B confirms its multi-targeted nature with similar affinities for several kinases.

Phase 3: Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: Biochemical and binding assays are performed in idealized, cell-free systems. It is crucial to confirm that a compound can enter a cell and engage its target in the complex intracellular environment[18]. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues[19][20]. The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm)[21][22]. Observing a thermal shift provides definitive evidence of target engagement in a physiological setting.

G cluster_0 cluster_1 cluster_2 cluster_3 Treat Treat intact cells with Vehicle (DMSO) or Compound Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Cell Lysis & Centrifugation to separate soluble vs. aggregated proteins Heat->Lyse Detect Quantify soluble target protein (e.g., Western Blot, ELISA) Lyse->Detect Plot Plot soluble protein vs. Temperature to generate melt curves Detect->Plot Shift Compound-bound protein shows a shift to a higher melting temp (Tm) Plot->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing SRC) to ~80% confluency. Treat cells with a high concentration of the test compound (e.g., 20 µM) or DMSO vehicle for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., SRC) and a control protein (e.g., GAPDH) using Western Blot or an ELISA-based method.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Normalize the intensity to the 40°C sample (representing 100% soluble protein).

    • Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples to generate melt curves.

    • Determine the shift in the melting temperature (ΔTm). A significant positive shift indicates target engagement.

Comparative Data (Hypothetical Results)
CompoundTarget ProteinCell LineTm (Vehicle)Tm (Compound)ΔTm (°C) Interpretation
Test Compound SRC HT-2952.1°C56.5°C+4.4 Strong cellular engagement
LCKJurkat49.5°C50.8°C+1.3Weak/borderline engagement
Comparator A MEK1 A37558.3°C65.1°C+6.8 Very strong engagement
SRCHT-2952.2°C52.3°C+0.1No engagement
Comparator B VEGFR2 HUVEC54.0°C58.2°C+4.2 Strong cellular engagement
KITGIST-T155.6°C59.1°C+3.5 Strong cellular engagement

Interpretation: The CETSA results confirm that the Test Compound robustly engages SRC in a cellular environment, as shown by the significant thermal stabilization. The engagement with LCK is minimal, suggesting the ~6-fold biochemical selectivity translates to preferential target engagement in cells. Comparator A and Comparator B perform as expected, validating their respective selective and multi-targeted profiles at the cellular level.

Conclusion and Strategic Outlook

This comprehensive, multi-phase comparison guide demonstrates a rigorous and logical approach to defining the cross-reactivity profile of a novel compound, this compound. Our hypothetical results paint a picture of a promising but imperfect lead compound.

  • Summary of Findings: The test compound was identified as a potent inhibitor of the SRC kinase with a biochemical affinity (Ki) of 95 nM. This interaction was confirmed in a cellular context, where it demonstrated strong target engagement. However, the initial screen and subsequent validation revealed a secondary, weaker interaction with the related kinase LCK, with a selectivity ratio of approximately 6-fold.

  • Comparison to Alternatives:

    • Compared to the highly selective Comparator A , our test compound has a less ideal profile. The narrow selectivity window between SRC and LCK could pose a risk of off-target effects related to LCK inhibition, which would need to be carefully monitored in preclinical safety studies[6][23].

    • Compared to the promiscuous Comparator B , our test compound is significantly more selective, which is a desirable trait for minimizing widespread, unintended biological consequences.

Future Directions: Based on this profile, the next steps in development would be to:

  • Assess Functional Selectivity: Determine if the biochemical cross-reactivity with LCK translates to functional inhibition of LCK-dependent signaling pathways in relevant cell models.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to modify the compound's structure to improve selectivity for SRC over LCK, while maintaining on-target potency.

  • Broader Safety Profiling: Conduct broader safety pharmacology screens (e.g., against GPCRs, ion channels) to uncover any other potential off-target liabilities before committing to extensive in vivo toxicology studies[24].

By systematically de-risking a compound through this phased approach to cross-reactivity profiling, research and development teams can make more informed decisions, ultimately increasing the probability of advancing safer and more effective medicines to the clinic[25].

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • MassiveBio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of off-target effect. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]

  • Springer Nature Experiments. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]

  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

  • MDPI. (n.d.). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Retrieved from [Link]

  • ScienceDirect. (n.d.). Preclinical Safety Assessment: General and Genetic Toxicology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • PubMed. (n.d.). The design and analysis of experiments for the assessment of drug interactions. Retrieved from [Link]

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  • Direct MS. (2003, September 12). Cross-Reactivity With Drugs at the T Cell Level. Retrieved from [https://www.direct-ms.org/pdf/Allergy Immunology/Cross-Reactivity T-cell.pdf]([Link] Immunology/Cross-Reactivity T-cell.pdf)

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • ResearchGate. (2025, June 28). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

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  • ChemBK. (n.d.). This compound. Retrieved from [Link]

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Navigating the Structure-Activity Landscape of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of scaffolds explored, halogenated N-phenylpropanamides have emerged as a promising class of compounds with diverse biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide and its analogs, with a particular focus on their potential as anticancer agents. By synthesizing available data and elucidating the underlying experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these intriguing molecules.

The Therapeutic Potential of Halogenated N-Phenylpropanamides

The introduction of halogen atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound core structure, characterized by its distinct halogenation pattern on both the propanamide chain and the phenyl ring, has been the subject of preliminary investigations into its therapeutic potential. Initial studies have suggested that compounds bearing this scaffold may exhibit antimicrobial and anticancer properties, making them attractive starting points for further optimization.[1]

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient method involves the reaction of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. This reaction is generally carried out in the presence of a mild base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of an anhydrous solvent, like dichloromethane (DCM) or tetrahydrofuran (THF), is crucial to prevent hydrolysis of the acid chloride. The reaction is often initiated at a reduced temperature (0 °C) and then allowed to proceed at room temperature.

Comparative Analysis of Biological Activity: A Focus on Anticancer Efficacy

While comprehensive SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from comparing the parent compound with structurally related molecules that share the key 3-chloro-4-fluorophenylamino moiety. This section will focus on the anticancer activity, drawing comparisons with a notable analog, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, to highlight the impact of structural modifications on biological outcomes.

Cytotoxicity Profile

Preliminary investigations have indicated that this compound possesses the ability to inhibit the proliferation of cancer cells, with specific mentions of activity against leukemia and breast cancer cell lines.[1] A closely related analog, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (let's denote it as DW-8 for this guide), has demonstrated significant and selective anticancer efficacy in colorectal cancer (CRC) cell lines.[2]

CompoundCancer Cell LineIC50 (µM)Selectivity Index
This compound Leukemia & Breast CancerData not publicly availableData not publicly available
DW-8 HCT116 (Colon)8.50 ± 2.53>1.65
HT29 (Colon)5.80 ± 0.92>2.42
SW620 (Colon)6.15 ± 0.37>2.28
CRL1459 (Non-cancerous colon)14.05 ± 0.37-

Table 1: Comparative cytotoxic activity of this compound and its analog, DW-8. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. The selectivity index is the ratio of the IC50 in non-cancerous cells to that in cancer cells, with a higher value indicating greater selectivity. Data for DW-8 is sourced from a 2021 study.[2]

The data for DW-8 reveals a promising therapeutic window, as it is more potent against colon cancer cells than non-cancerous colon cells.[2] This highlights the importance of the 3-chloro-4-fluorophenyl moiety in conferring anticancer activity. The addition of the 6,7-dimethoxyquinazoline core in DW-8 appears to enhance this activity and selectivity in the context of colorectal cancer.

Mechanism of Action

Understanding the mechanism by which these compounds exert their cytotoxic effects is paramount for rational drug design.

Some studies suggest that derivatives of this compound may interact with the epidermal growth factor receptor (EGFR).[1] EGFR is a transmembrane protein that plays a critical role in cell proliferation, and its overactivation is a hallmark of many cancers. Inhibition of EGFR signaling can thus be an effective anticancer strategy.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Analog Propanamide Analog Analog->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Postulated mechanism of action via EGFR inhibition.

For the analog DW-8, a more detailed mechanism has been elucidated. This compound was found to induce apoptosis in colon cancer cells through the intrinsic pathway.[2] This process is characterized by cell cycle arrest at the G2 phase, activation of caspase-9 and the executioner caspases-3 and 7, and an increase in reactive oxygen species (ROS).[2]

Apoptosis_Pathway cluster_cell_cycle Cell Cycle cluster_apoptosis Intrinsic Apoptosis DW8 DW-8 Analog G2_Arrest G2 Phase Arrest DW8->G2_Arrest ROS Increased ROS DW8->ROS Casp9 Caspase-9 Activation ROS->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Intrinsic apoptosis pathway induced by DW-8.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of these compounds.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HT29, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The available evidence suggests that the this compound scaffold is a valuable starting point for the development of novel anticancer agents. The presence of the 3-chloro-4-fluorophenylamino moiety appears to be a key determinant of activity. Future research should focus on a systematic exploration of the structure-activity relationships by:

  • Varying the acyl chain: Modifying the length and substitution of the propanamide chain to probe the binding pocket of the target protein.

  • Exploring diverse aromatic substitutions: Introducing a range of substituents on the N-phenyl ring to optimize electronic and steric properties.

  • Investigating alternative heterocyclic replacements: Replacing the N-phenyl ring with various heterocycles to improve potency, selectivity, and pharmacokinetic properties.

References

  • PubChem. This compound. [Link]

  • Wu, X., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(15), 4417. [Link]

  • Tiwari, R. K., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 26(15), 4417. [Link]

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A Comparative Guide to the Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities with high purity and efficiency is paramount. 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comprehensive comparative analysis of the primary synthesis routes to this valuable compound, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound serves as a critical building block in medicinal chemistry. Its halogenated phenyl ring and reactive chloropropanamide moiety make it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications. The efficiency and scalability of its synthesis directly impact the overall cost and timeline of drug development projects. Therefore, a thorough understanding of the available synthetic routes is essential for researchers and process chemists.

Comparative Analysis of Synthesis Routes

Two principal synthetic strategies have emerged for the preparation of this compound: the classical acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride, and an alternative approach utilizing peptide coupling agents. This section will delve into a detailed comparison of these methods, supported by experimental data.

ParameterRoute 1: Acylation with 3-chloropropionyl chlorideRoute 2: Amide Coupling with 3-chloropropionic acid
Reagents 3-chloro-4-fluoroaniline, 3-chloropropionyl chloride, Triethylamine3-chloro-4-fluoroaniline, 3-chloropropionic acid, EDC, HOBt, DIPEA
Typical Yield >85%[1]65-72%[1]
Reaction Time Short (typically 1-4 hours)Long (typically 12-18 hours)[1]
Purity of Crude Product High (>98% with HPLC)[1]Lower, requires extensive purification
Key Advantages High yield, fast reaction, high purityAvoids use of highly corrosive and toxic 3-chloropropionyl chloride
Key Disadvantages Use of hazardous 3-chloropropionyl chlorideLower yield, long reaction time, difficult purification of byproducts
Green Chemistry Profile Use of a hazardous reagent, potential for solvent wasteAvoids a highly hazardous reagent, but uses more reagents overall, leading to a lower atom economy.
Cost-Effectiveness Potentially more cost-effective at scale due to higher yield and shorter reaction time, despite the cost of the acid chloride.Reagent costs for coupling agents can be higher, and longer reaction times increase operational costs.

In-Depth Analysis of Synthesis Routes

Route 1: Acylation via 3-chloropropionyl chloride

This is the most direct and widely employed method for the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution where the amino group of 3-chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

Reaction Mechanism:

Acylation Mechanism aniline 3-chloro-4-fluoroaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic attack acid_chloride 3-chloropropionyl chloride acid_chloride->intermediate base Triethylamine (Base) salt Triethylammonium chloride base->salt Neutralization product This compound intermediate->product Chloride leaves hcl HCl intermediate->hcl hcl->salt

Caption: Mechanism of Acylation.

Experimental Protocol:

A detailed protocol for this route is as follows:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-chloro-4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0-5°C.

  • Addition of Acylating Agent: Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product as a white to off-white solid.

Expertise & Experience Insights:

The use of triethylamine is crucial to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1] Maintaining a low temperature during the addition of the acid chloride is critical to control the exothermic reaction and prevent the formation of side products. The choice of an anhydrous solvent is necessary as 3-chloropropionyl chloride is highly reactive towards water.

Trustworthiness:

This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity. The high yield and purity typically achieved with this method make it a reliable and reproducible process.

Route 2: Amide Coupling via Carbodiimide Activation

This alternative route avoids the use of the hazardous 3-chloropropionyl chloride by activating the carboxylic acid group of 3-chloropropionic acid using a coupling agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).

Reaction Workflow:

Coupling_Agent_Workflow start Start: 3-chloropropionic acid + 3-chloro-4-fluoroaniline activation Activation with EDC/HOBt in DMF start->activation coupling Amide Bond Formation (12-18 hours) activation->coupling workup Aqueous Work-up coupling->workup purification Chromatographic Purification workup->purification product Final Product: This compound purification->product

Caption: Workflow for the Coupling Agent Route.

Experimental Protocol:

A representative protocol for this route is as follows:

  • Reaction Setup: To a stirred solution of 3-chloropropionic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add EDC (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add 3-chloro-4-fluoroaniline (1.0 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product typically requires purification by column chromatography on silica gel to remove urea byproducts and unreacted starting materials.

Expertise & Experience Insights:

The primary advantage of this method is the avoidance of the highly corrosive and moisture-sensitive 3-chloropropionyl chloride. However, this comes at the cost of longer reaction times and more challenging purification. The urea byproduct formed from EDC can be difficult to remove completely from the desired product, often requiring chromatographic purification, which can be less desirable for large-scale synthesis.

Trustworthiness:

While this method is a valid alternative, the lower yields and purification challenges make it less reliable for producing large quantities of the target compound with high purity. The reaction's success is highly dependent on the efficiency of the coupling agents and the careful execution of the purification process.

Safety and Green Chemistry Considerations

Safety:

  • 3-chloropropionyl chloride: This reagent is highly corrosive, a lachrymator, and toxic upon inhalation.[2][3][4][5] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • EDC and HOBt: These reagents are generally less hazardous than 3-chloropropionyl chloride but can be skin and eye irritants. Standard laboratory safety precautions should be followed.

Green Chemistry:

From a green chemistry perspective, both routes have their drawbacks.

  • Route 1 (Acylation): The primary concern is the use of the hazardous reagent 3-chloropropionyl chloride. The use of chlorinated solvents like DCM also contributes to the environmental impact, although alternative, greener solvents could be explored.

  • Route 2 (Coupling Agent): While it avoids a highly hazardous reagent, this route has a lower atom economy due to the use of multiple reagents (EDC, HOBt, DIPEA) that are not incorporated into the final product. The use of DMF as a solvent, which is a substance of very high concern (SVHC), and the need for chromatographic purification, which consumes large amounts of solvent, are also significant environmental drawbacks.

Recent advances in microwave-assisted coupling using polymer-supported carbodiimide catalysts have shown promise in reducing reaction times and simplifying purification, offering a potentially greener alternative.[1]

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and yield are critical, and appropriate safety measures can be strictly implemented, the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride (Route 1) remains the superior choice. Its speed, efficiency, and the high purity of the resulting product make it a more practical and reliable method for most research applications.

The amide coupling route (Route 2) may be considered in situations where the handling of 3-chloropropionyl chloride is not feasible or for the synthesis of small, specialized batches where yield is not the primary concern. However, researchers must be prepared for longer reaction times and more intensive purification procedures.

For large-scale industrial production, a thorough process optimization of Route 1, potentially exploring greener solvents and continuous flow technologies, would be the most economically viable and efficient approach. The development of more sustainable catalytic methods for amide bond formation will be a key area of future research to improve the green credentials of this important transformation.

References

  • VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • CATO Research Chemical Inc. (2025, January 4). SAFETY DATA SHEETS: 3-Chloropropionyl chloride. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Activity of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, a halogenated N-arylpropanamide. While direct and extensive research on this specific molecule is emerging, this document synthesizes the available information and draws logical comparisons with structurally similar compounds that have been extensively studied. We will delve into its potential therapeutic applications, supported by established experimental protocols for in vitro and in vivo evaluation, to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's profile.

Introduction to this compound

This compound belongs to the N-arylpropanamide class of compounds, which are characterized by a propanamide backbone linked to an aromatic ring. The presence of halogen atoms, specifically chlorine and fluorine, on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the physicochemical properties of a molecule. This structural motif is found in a variety of biologically active compounds, suggesting that this compound may possess interesting pharmacological properties.

The synthesis of this compound is typically achieved through the reaction of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. The mechanism of action for this class of compounds is thought to involve the inhibition of specific enzymes or receptors. For instance, in bacteria, it has been suggested that these compounds may interfere with cell wall synthesis, although the precise molecular targets are an active area of investigation.

Comparative In Vitro Activity

While specific quantitative in vitro data for this compound is not extensively published, we can infer its potential activities by examining its structural analogs. The N-arylpropanamide scaffold is a versatile pharmacophore that has been incorporated into compounds with a wide range of biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous N-arylpropanamide derivatives have demonstrated significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of essential cellular processes in microorganisms.

To assess the antimicrobial efficacy of this compound, a standard method is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][2][3]

Table 1: Hypothetical In Vitro Antimicrobial Activity Profile

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compoundStaphylococcus aureusData not availableVancomycin1
This compoundEscherichia coliData not availableCiprofloxacin0.015
This compoundCandida albicansData not availableFluconazole0.5
Analog A (e.g., a published N-arylpropanamide)Staphylococcus aureus[Published Value]Vancomycin1
Analog B (e.g., a published N-arylpropanamide)Escherichia coli[Published Value]Ciprofloxacin0.015

Note: This table is illustrative. Published MIC values for close structural analogs should be inserted where available.

Anticancer Activity

The N-arylpropanamide scaffold is also present in several compounds investigated for their anticancer potential.[4] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for such compounds can be diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics.

The cytotoxic effects of this compound against cancer cell lines can be evaluated using the MTT assay, which measures cell viability.[5][6][7]

Table 2: Hypothetical In Vitro Anticancer Activity Profile

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compoundMCF-7 (Breast)Data not availableDoxorubicin0.5
This compoundHCT116 (Colon)Data not available5-Fluorouracil5
This compoundA549 (Lung)Data not availableCisplatin3
Analog C (e.g., a published N-arylpropanamide)MCF-7 (Breast)[Published Value]Doxorubicin0.5
Analog D (e.g., a published N-arylpropanamide)HCT116 (Colon)[Published Value]5-Fluorouracil5

Note: This table is illustrative. Published IC50 values for close structural analogs should be inserted where available.

Comparative In Vivo Activity

Antimicrobial Efficacy in Animal Models

To assess the in vivo antimicrobial activity, mouse models of bacterial infection are commonly used.[8][9] These models help determine the compound's ability to reduce the bacterial load in various organs and improve survival rates.

Anticancer Efficacy in Xenograft Models

For evaluating anticancer potential, xenograft mouse models are the standard.[4] In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

Table 3: Hypothetical In Vivo Efficacy Overview

Study TypeAnimal ModelCompound AdministrationKey EndpointsExpected Outcome for an Active Compound
Antimicrobial Murine thigh infection model with S. aureusIntraperitoneal injectionBacterial load (CFU/g of tissue), survival rateReduction in bacterial load, increased survival
Anticancer Nude mouse xenograft with HCT116 cellsOral gavageTumor volume, body weightInhibition of tumor growth, minimal toxicity

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of this compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_bacteria Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the bacterial suspension prep_bacteria->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is for assessing the cytotoxic effect of a compound on a cancer cell line.[5][6][7]

Workflow for MTT Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere add_compound Add varying concentrations of this compound seed_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vivo Efficacy Study: Murine Xenograft Model

This protocol outlines a general procedure for assessing the anticancer efficacy of a compound in a xenograft mouse model.

Workflow for In Vivo Xenograft Study

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint implant_cells Subcutaneously implant human cancer cells into immunocompromised mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_compound Administer this compound (e.g., daily via oral gavage) randomize->administer_compound monitor_tumor Measure tumor volume and body weight regularly (e.g., 2-3 times/week) administer_compound->monitor_tumor euthanize Euthanize mice when tumors reach a predetermined size or at study end monitor_tumor->euthanize collect_tissues Collect tumors and other organs for further analysis (e.g., histology, biomarker analysis) euthanize->collect_tissues

Caption: Workflow for an in vivo anticancer xenograft study.

Potential Signaling Pathways

The biological activity of N-arylpropanamides can be attributed to their interaction with various cellular signaling pathways.

Antimicrobial Mechanism

In bacteria, these compounds may disrupt cell wall biosynthesis by inhibiting key enzymes. This leads to loss of cell integrity and ultimately cell death.

Hypothesized Antimicrobial Signaling Disruption

Compound This compound Enzyme Bacterial Cell Wall Synthesis Enzyme Compound->Enzyme Inhibition CellWall Cell Wall Integrity Enzyme->CellWall Maintains Lysis Bacterial Cell Lysis Enzyme->Lysis Inhibition leads to CellWall->Lysis Prevents

Caption: Potential mechanism of antimicrobial action.

Anticancer Mechanism

In cancer cells, N-arylpropanamides may induce apoptosis through the modulation of key signaling pathways such as the MAPK or PI3K/Akt pathways. These pathways are often dysregulated in cancer and are critical for cell survival and proliferation.

Hypothesized Anticancer Signaling Pathway

Compound This compound Pathway MAPK / PI3K/Akt Signaling Pathway Compound->Pathway Modulates Proliferation Cell Proliferation Compound->Proliferation Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Pathway->Proliferation Promotes Pathway->Apoptosis Inhibits

Caption: Potential mechanism of anticancer action.

Conclusion

This compound represents a promising chemical scaffold with the potential for significant biological activity, particularly in the areas of antimicrobial and anticancer research. While direct experimental data on this specific compound is limited, the extensive research on its structural analogs provides a strong rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a solid framework for researchers to systematically evaluate its therapeutic potential. Future studies should focus on generating robust in vitro and in vivo data to fully characterize the pharmacological profile of this compound.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

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  • Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. [Link]

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  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. (2021-09-27). [Link]

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  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PMC - NIH. [Link]

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A Senior Application Scientist's Guide to Assessing the Specificity of Novel Bioactive Compounds: A Case Study with 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent bioactive compound is merely the first step. The true challenge lies in understanding its specificity. A promiscuous compound, one that interacts with multiple unintended targets, can lead to unforeseen side effects, toxicity, and a high rate of failure in clinical trials. Conversely, a highly specific compound offers a cleaner pharmacological profile and a clearer path to therapeutic efficacy. This guide provides a comprehensive framework for assessing the specificity of a novel compound, using the hypothetical case of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (hereafter referred to as Compound X), a molecule with known chemical properties but an uncharted biological profile.[1][2][3]

This document is not a rigid protocol but a strategic guide for fellow researchers, scientists, and drug development professionals. We will explore a multi-pronged approach, explaining the rationale behind each experimental choice and providing detailed methodologies to ensure scientific rigor and trustworthiness. We will compare and contrast three powerful techniques: broad-scale in-vitro kinase profiling, cellular target engagement via Cellular Thermal Shift Assay (CETSA), and unbiased whole-genome CRISPR-Cas9 screening for target deconvolution.

Part 1: Initial Characterization and Hypothesis Generation for Compound X

Compound X (CAS: 131605-66-8) is a halogenated secondary amide.[1][3] While its specific biological targets are unknown, its structural motifs are present in many existing kinase inhibitors. The presence of chloro and fluoro groups on the phenyl ring can influence metabolic stability and binding interactions.[4] Therefore, a logical starting hypothesis is that Compound X may exhibit activity against one or more protein kinases.

To provide a robust comparative analysis, we will assess Compound X alongside two well-characterized kinase inhibitors with differing specificity profiles:

  • Comparator A: Staurosporine - A potent but notoriously non-selective kinase inhibitor, serving as a positive control for broad kinase activity.

  • Comparator B: Lapatinib - A dual tyrosine kinase inhibitor targeting EGFR and HER2, representing a more selective inhibitor profile.

The overarching goal is to build a comprehensive specificity profile for Compound X, moving from broad, in-vitro screening to nuanced, cell-based validation.

Part 2: The Three-Tiered Approach to Specificity Assessment

Our experimental workflow is designed as a funnel, starting with a broad screen to identify potential targets and progressively narrowing down to confirm on-target engagement and uncover off-target effects in a physiologically relevant context.

G cluster_0 Tier 1: Broad Target Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Off-Target Discovery T1 In-Vitro Kinome Profiling (>400 Kinases) T2 Cellular Thermal Shift Assay (CETSA) for Putative Targets T1->T2 Identifies high-affinity binding partners T3 Whole-Genome CRISPR-Cas9 Screen T2->T3 Confirms on-target binding & informs off-target search

Caption: A three-tiered workflow for assessing compound specificity.

Tier 1: In-Vitro Kinome Profiling

The most direct way to test our kinase hypothesis is to screen Compound X against a large panel of purified protein kinases. This provides a broad, albeit artificial, view of the compound's inhibitory potential across the kinome.

Rationale: Kinase profiling services offer a cost-effective and high-throughput method to quickly identify potential targets and assess initial selectivity.[5][6][7][8] Performing the assay at both a low (Km) and a high (1 mM) ATP concentration can provide valuable insights. The Km ATP concentration reveals maximum inhibitor potency, while the more physiologically relevant 1 mM ATP concentration gives a better prediction of cellular activity.[9]

Experimental Protocol: Radiometric Kinase Activity Assay

  • Compound Preparation: Prepare stock solutions of Compound X, Staurosporine, and Lapatinib in 100% DMSO. Create a dilution series for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate peptide, and [γ-³³P]ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a suitable acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will not.

  • Washing: Wash the membrane extensively to remove unbound [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Kinome Profiling Data

CompoundPutative Primary Target(s)IC50 (nM) @ Km ATPIC50 (nM) @ 1mM ATPNumber of Kinases Inhibited >50% at 1µM
Compound X Hypothetical: Kinase A, Kinase B[Experimental Data][Experimental Data][Experimental Data]
Staurosporine Broad Spectrum5150>200
Lapatinib EGFR, HER210, 15300, 4505

This table presents hypothetical data for illustrative purposes.

Tier 2: Cellular Thermal Shift Assay (CETSA)

An in-vitro binding event does not guarantee target engagement within the complex milieu of a living cell. CETSA is a powerful technique to confirm that a compound binds to its intended target in a more physiologically relevant setting.[10][11]

Rationale: CETSA relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[12] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly assess target engagement.[10][11] This method does not require compound modification and accounts for cell permeability and intracellular competition.[10]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the putative targets of Compound X) to ~80% confluency. Treat the cells with Compound X, comparators, or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[12]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing in liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use a suitable secondary antibody and chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative soluble protein amount against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with Compound or Vehicle B Aliquot cells and apply heat gradient A->B C Lyse cells (Freeze-Thaw) B->C D Centrifuge to separate soluble vs. aggregated protein C->D E Collect supernatant (soluble fraction) D->E F Analyze by Western Blot E->F

Caption: The experimental workflow for a CETSA experiment.

Data Presentation: Comparative CETSA Data

CompoundTarget ProteinΔTm (°C)
Compound X Hypothetical: Kinase A[Experimental Data]
Compound X Hypothetical: Kinase B[Experimental Data]
Lapatinib EGFR+5.2

This table presents hypothetical data for illustrative purposes. ΔTm represents the shift in the melting temperature.

Tier 3: Whole-Genome CRISPR-Cas9 Screening

While CETSA confirms engagement with hypothesized targets, it doesn't reveal unexpected off-targets. CRISPR-based screens are a powerful, unbiased approach to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to on-target and off-target pathways.[14]

Rationale: A pooled, genome-wide CRISPR-Cas9 knockout screen can identify all genes that modulate a cell's response to Compound X.[14] If knocking out a specific gene rescues cells from Compound X-induced toxicity, that gene is likely the direct target or a critical downstream effector. Conversely, genes that sensitize cells to the compound upon knockout may represent compensatory pathways or off-targets that contribute to toxicity.

Experimental Protocol: CRISPR-Cas9 Knockout Screen for Drug Resistance

  • Library Transduction: Transduce a population of Cas9-expressing cells with a pooled lentiviral sgRNA library targeting every gene in the genome at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Initial Cell Population: Collect a sample of the cell population to serve as the baseline (T0) representation of sgRNAs.

  • Drug Selection: Culture the remaining cells in the presence of Compound X at a concentration that is toxic but not immediately lethal (e.g., EC80).

  • Population Expansion: Allow the cells to grow for several population doublings, continuously applying drug pressure. Cells with sgRNAs that knock out the drug's target or essential pathway components will survive and proliferate.

  • Harvesting and gDNA Extraction: Harvest the surviving cell population and extract genomic DNA.

  • sgRNA Sequencing: Use PCR to amplify the sgRNA sequences from the genomic DNA of both the T0 and the drug-treated populations.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries to determine the frequency of each sgRNA in both populations.

  • Data Analysis: Compare the sgRNA representation in the drug-treated sample to the T0 sample. sgRNAs that are significantly enriched in the treated population are considered "hits." The genes targeted by these sgRNAs are candidates for the drug's mechanism of action.

Data Presentation: Hypothetical CRISPR Screen Hits for Compound X

Gene HitsgRNA Enrichment Score (log2 Fold Change)Putative Role
Kinase A 8.5On-Target
Transporter Z 5.2Drug Efflux
Kinase C 4.1Off-Target

This table presents hypothetical data for illustrative purposes.

Part 3: Synthesizing the Data for a Complete Specificity Profile

The true power of this three-tiered approach lies in the synthesis of the data.

  • Corroboration: Do the top hits from the kinome screen (Tier 1) show a thermal shift in CETSA (Tier 2) and appear as top hits in the CRISPR screen (Tier 3)? This triangulation of evidence provides high confidence in the on-target activity of Compound X.

  • Divergence: Does CETSA fail to show engagement with a top in-vitro hit? This could indicate poor cell permeability or that the in-vitro result was an artifact. Does the CRISPR screen identify a resistance gene that was not a high-affinity binder in the kinome scan? This might point to an indirect mechanism of action or a non-kinase target.

  • Off-Target Identification: The kinome screen provides a direct look at off-target kinase activity. The CRISPR screen offers an unbiased view of any gene that affects the drug's action, potentially identifying non-kinase off-targets that would otherwise be missed.

By integrating these datasets, we can construct a detailed and reliable specificity profile for Compound X, moving it from a chemical entity to a well-characterized pharmacological tool. This rigorous, multi-faceted assessment is essential for making informed decisions in the long and arduous journey of drug development.

References

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]

  • LookChem. (n.d.). Cas 131605-66-8, this compound. Retrieved from [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(3), 135-147. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. Methods in Enzymology, 601, 1-19. Retrieved from [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]

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A Comparative Guide to 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide and its Structurally Related Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, a halogenated aromatic propanamide, and its structurally related analogs. While direct peer-reviewed studies on the biological activity of the title compound are limited, its chemical scaffold is present in a variety of molecules with demonstrated antimalarial, anticancer, and herbicidal activities, as well as utility as modulators of metabotropic glutamate receptor 4 (mGluR4). This guide will, therefore, focus on a comparative analysis of these analogs to infer the potential applications and guide future research directions for this compound.

Chemical Profile of this compound

This compound is a chemical compound with the molecular formula C₉H₈Cl₂FNO.[1][2] It serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules.[1]

Chemical Structure:

This compound mol Cl-CH2-CH2-CO-NH-Ph(-Cl)(-F)

Caption: Chemical structure of this compound.

Synthesis:

The primary synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution where the amine group of the aniline attacks the carbonyl carbon of the acyl chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Synthesis cluster_reactants Reactants cluster_conditions Conditions reactant1 3-chloro-4-fluoroaniline reaction reactant1->reaction reactant2 3-chloropropionyl chloride reactant2->reaction solvent Anhydrous DCM or THF solvent->reaction Solvent base Triethylamine or Pyridine base->reaction Base product This compound reaction->product

Caption: General synthesis scheme for this compound.

Safety Information:

This compound is classified as a hazardous chemical. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Appropriate personal protective equipment should be worn when handling this compound, including safety goggles, protective gloves, and impervious clothing.[4] Work should be conducted in a well-ventilated area.[4]

Comparative Analysis of Biological Activities

The N-(3-chloro-4-fluorophenyl) moiety is a key structural feature in several biologically active compounds. The following sections compare the performance of these analogs, providing available experimental data and protocols.

Antimalarial Activity

Several analogs of this compound have demonstrated potent antimalarial activity. A notable example is a series of 4'-fluoro and 4'-chloro analogues of amodiaquine, which have shown efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[5]

Key Structural Analogs and Performance:

Compound/AnalogTarget/StrainIC50/EC50Reference
4'-Fluoro-N-tert-butylamodiaquineP. falciparum (chloroquine-sensitive)Potent (specific values not provided in abstract)[5]
4'-Fluoro-N-tert-butylamodiaquineP. falciparum (chloroquine-resistant)Potent (specific values not provided in abstract)[5]
3-hydroxypropanamidine derivativesP. falciparum 3D75 nM[6]
3-hydroxypropanamidine derivativesP. falciparum Dd212 nM[6]

Experimental Protocol: In Vitro Antimalarial Assay

The in vitro antimalarial activity is commonly assessed using a [³H]-hypoxanthine incorporation assay.[7]

  • Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 for chloroquine-sensitive and Dd2 for chloroquine-resistant) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[4][7]

  • Drug Dilution: Test compounds are serially diluted in culture medium and added to 96-well plates.[7]

  • Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1.0%.[6]

  • Incubation: Plates are incubated for 42-48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[6][7]

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.[7]

  • Harvesting and Measurement: Parasite DNA is harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.[7] The IC50 values are then calculated by comparing the radioactivity in treated wells to untreated controls.

Antimalarial_Assay start Start culture Culture P. falciparum start->culture add_parasites Add synchronized parasites culture->add_parasites prepare_plates Prepare drug dilution plates prepare_plates->add_parasites incubate1 Incubate (42-48h) add_parasites->incubate1 add_radiolabel Add [3H]-hypoxanthine incubate1->add_radiolabel incubate2 Incubate (24h) add_radiolabel->incubate2 harvest Harvest and measure radioactivity incubate2->harvest calculate_ic50 Calculate IC50 harvest->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro antimalarial activity assay.

Anticancer Activity

The N-phenylacetamide scaffold, closely related to the propanamide structure of the title compound, has been explored for anticancer properties.[8][9]

Key Structural Analogs and Performance:

Compound/AnalogCell LineIC50Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52 µM[8][9]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80 µM[8][9]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100 µM[8][9]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideHuman cancer-derived cellsOrally active at low doses[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

  • Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10][11]

  • Compound Treatment: The test compounds are dissolved in DMSO and then serially diluted in culture medium. The cells are then treated with various concentrations of the compounds and incubated for a further 24-72 hours.[10][11]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[10]

MTT_Assay start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize measure_absorbance Measure absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

mGluR4 Positive Allosteric Modulator (PAM) Activity

Analogs containing the N-phenylamide scaffold have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4), a potential therapeutic target for Parkinson's disease.[3][12]

Key Structural Analogs and Performance:

Compound/AnalogAssay TypeEC50Reference
VU0155041Calcium mobilization (human mGluR4)750 ± 200 nM[3]
VU0155041Thallium flux (rat mGluR4)560 ± 100 nM[3]
PHCCCCalcium mobilization (human mGluR4)>10 µM[3]
PHCCCThallium flux (rat mGluR4)4.9 ± 1.3 µM[3]

Experimental Protocol: mGluR4 PAM Assays

The activity of mGluR4 PAMs can be assessed using cell-based assays that measure downstream signaling events, such as calcium mobilization or ion flux.[3][13]

  • Calcium Mobilization Assay:

    • Cell Line: A CHO cell line stably co-expressing human mGluR4 and a promiscuous G-protein (Gqi5) is used.[3]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.[13]

    • Compound Addition: Test compounds are added to the cells.

    • Agonist Stimulation: After a short pre-incubation with the test compound, a sub-maximal (EC₂₀) concentration of glutamate is added to stimulate the receptor.[3][13]

    • Fluorescence Measurement: Changes in intracellular calcium are measured using a kinetic imaging plate reader.[3] Potentiation of the glutamate response by the test compound indicates PAM activity.

  • Thallium Flux Assay:

    • Cell Line: A cell line co-expressing the mGluR4 receptor and a G-protein-activated inwardly rectifying potassium (GIRK) channel is used.[13]

    • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.[13]

    • Compound and Agonist Addition: Test compounds and a sub-maximal concentration of glutamate are added.[13]

    • Thallium Addition: A thallium-containing buffer is added. Activation of the GIRK channel by the mGluR4 receptor allows thallium to enter the cell, causing an increase in fluorescence.

    • Fluorescence Measurement: The change in fluorescence is measured to determine the potentiation of the glutamate response.[13]

mGluR4_PAM_Assay cluster_ca_assay Calcium Mobilization Assay cluster_tl_assay Thallium Flux Assay ca_start Start ca_cells Use mGluR4/Gqi5 expressing cells ca_start->ca_cells ca_dye Load with calcium-sensitive dye ca_cells->ca_dye ca_compound Add test compound ca_dye->ca_compound ca_agonist Add EC20 glutamate ca_compound->ca_agonist ca_measure Measure fluorescence ca_agonist->ca_measure ca_end End ca_measure->ca_end tl_start Start tl_cells Use mGluR4/GIRK expressing cells tl_start->tl_cells tl_dye Load with thallium-sensitive dye tl_cells->tl_dye tl_compound Add test compound and glutamate tl_dye->tl_compound tl_thallium Add thallium buffer tl_compound->tl_thallium tl_measure Measure fluorescence tl_thallium->tl_measure tl_end End tl_measure->tl_end Herbicidal_Assay start Start prepare_plates Prepare petri dishes with treated filter paper start->prepare_plates plant_seeds Place weed seeds on filter paper prepare_plates->plant_seeds incubate Incubate in growth chamber plant_seeds->incubate measure Measure germination, root, and shoot length incubate->measure analyze Compare to control measure->analyze end End analyze->end

Caption: Workflow for herbicidal activity bioassay.

Structure-Activity Relationship (SAR) Insights and Future Directions

The diverse biological activities of N-(3-chloro-4-fluorophenyl) amides highlight the importance of this scaffold in medicinal and agricultural chemistry. While a comprehensive SAR analysis would require more data on a wider range of analogs, some preliminary observations can be made. The nature of the acyl group (propanamide vs. acetamide) and substitutions on this group, as well as modifications to other parts of the molecule, can significantly influence the biological activity.

For researchers working with this compound, this guide provides a starting point for exploring its potential applications. The comparative data and detailed protocols for evaluating related compounds can inform the design of future studies. It is recommended that the biological activity of this compound be directly assessed in the assays described herein to determine its specific profile and potential as a lead compound for drug discovery or agrochemical development.

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  • Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC - National Institutes of Health (NIH). [Link]

  • (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - Wiley Online Library. [Link]

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  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi - Malaria Journal. [Link]

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Comparative Benchmarking of a Novel IDO1 Inhibitor: 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1][2] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This dual mechanism suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby allowing tumors to evade immune destruction.[2][5][6]

Given its central role in tumor immune escape, the development of small molecule inhibitors of IDO1 is an area of intense research.[1][3] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (hereafter referred to as Compound X), against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Navoximod .

Our objective is to provide researchers, scientists, and drug development professionals with a data-centric comparison, complete with detailed experimental methodologies, to objectively assess the potential of this new chemical entity. The narrative will delve into the causality behind experimental choices, ensuring a robust and self-validating evaluation process.

Standard Inhibitors for Benchmarking

A meaningful comparison requires well-validated standard compounds. We have selected:

  • Epacadostat (INCB024360): A potent, selective, and reversible competitive inhibitor of IDO1 with an IC50 of approximately 10 nM in biochemical assays.[7][8][9] It has been extensively studied in clinical trials, making it a crucial benchmark.[7][10]

  • Navoximod (GDC-0919): A potent, orally bioavailable IDO1 pathway inhibitor with a Ki of 7 nM and a cellular EC50 of 75 nM.[11][12][13] It exhibits non-competitive inhibition kinetics with respect to tryptophan.[13]

Comparative Analysis of Inhibitor Potency and Cellular Activity

The initial assessment of a novel inhibitor involves determining its intrinsic potency against the target enzyme and its efficacy in a cellular context.

Biochemical Potency: Direct Enzyme Inhibition

Rationale: A direct enzymatic assay is the foundational experiment to determine if Compound X physically interacts with and inhibits the IDO1 enzyme. This cell-free system allows for the precise measurement of the half-maximal inhibitory concentration (IC50), providing a primary measure of potency that is unconfounded by cellular uptake, metabolism, or efflux.

Data Summary:

CompoundTargetIC50 / Ki (nM)Assay Conditions
Compound X holo-IDO115Recombinant human IDO1, colorimetric assay
Epacadostat IDO110[8]Cell-free enzymatic assay
Navoximod IDO17 (Ki)[12]Cell-free enzymatic assay

Fictional, plausible data is presented for Compound X for illustrative purposes.

Cellular Activity: Inhibition of Kynurenine Production

Rationale: Moving from a cell-free to a cell-based assay is a critical step to evaluate a compound's ability to cross the cell membrane and inhibit IDO1 in a more physiologically relevant context. Here, we measure the downstream consequence of IDO1 activity—the production of kynurenine—in a cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[14][15]

Data Summary:

CompoundCell LineIC50 (nM)Endpoint
Compound X HT-2925Kynurenine Production
Epacadostat HeLa7.4[16]Kynurenine Production
Navoximod Cell-based75[17]Kynurenine Production

Fictional, plausible data is presented for Compound X for illustrative purposes.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

Protocol 1: Recombinant IDO1 Enzymatic Assay

Objective: To determine the biochemical IC50 of Compound X against purified human IDO1 enzyme.

Methodology:

  • Reagents: Recombinant human IDO1, L-tryptophan (substrate), assay buffer (50 mM potassium phosphate, pH 6.5), methylene blue, ascorbic acid, catalase.[8][15]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.

    • Add 20 nM of recombinant IDO1 enzyme to the wells of a 96-well plate.

    • Add serial dilutions of Compound X, Epacadostat, or Navoximod to the wells. Include a DMSO vehicle control.

    • Initiate the enzymatic reaction by adding 2 mM L-tryptophan.

    • Incubate at room temperature for 15-30 minutes.

    • Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm using a microplate reader.[8][18]

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagent Mix (Buffer, Ascorbate, Methylene Blue) A1 Dispense IDO1 Enzyme into 96-well plate P2 Serially Dilute Test Compounds A2 Add Diluted Compounds & Vehicle Control P2->A2 A1->A2 A3 Initiate Reaction with L-Tryptophan A2->A3 A4 Incubate at RT A3->A4 R1 Measure Absorbance at 321 nm A4->R1 R2 Calculate % Inhibition R1->R2 R3 Determine IC50 (Non-linear Regression) R2->R3

Caption: Workflow for biochemical IC50 determination of IDO1 inhibitors.

Protocol 2: Cell-Based Kynurenine Assay

Objective: To determine the cellular IC50 of Compound X by measuring the inhibition of IFN-γ-induced kynurenine production in HT-29 human colon adenocarcinoma cells.[19][20]

Methodology:

  • Cell Line: HT-29 human colorectal adenocarcinoma cell line.[21][22][23]

  • Procedure:

    • Seed HT-29 cells at a density of 3 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

    • The next day, treat the cells with 100 ng/mL of human IFN-γ to induce IDO1 expression.[14]

    • Simultaneously, add serial dilutions of Compound X, Epacadostat, or Navoximod. Include a DMSO vehicle control and a non-IFN-γ-stimulated control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, collect 140 µL of the cell culture supernatant.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to the supernatant, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15][24]

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the clarified supernatant to a new plate and add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[14][15]

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 480 nm.[14][24]

    • Use a kynurenine standard curve to quantify the concentration in each sample.

    • Calculate the IC50 value based on the reduction in kynurenine production.

Experimental Workflow: Cellular Kynurenine Assay

cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_detection Kynurenine Detection cluster_analysis Analysis C1 Seed HT-29 Cells in 96-well plate C2 Overnight Incubation C1->C2 T1 Induce IDO1 with IFN-γ C2->T1 T2 Add Serial Dilutions of Inhibitors T1->T2 T3 Incubate for 48-72h T2->T3 D1 Collect Supernatant T3->D1 D2 TCA Hydrolysis D1->D2 D3 Add Ehrlich's Reagent D2->D3 D4 Measure Absorbance at 480 nm D3->D4 A1 Quantify Kynurenine (Standard Curve) D4->A1 A2 Calculate Cellular IC50 A1->A2

Caption: Workflow for cell-based IDO1 activity measurement.

Functional Impact: Reversing T-Cell Suppression

Rationale: The ultimate goal of an IDO1 inhibitor is to restore anti-tumor immunity. A co-culture assay, which models the interaction between cancer cells and immune cells, is essential to determine if inhibiting IDO1 can reverse the suppression of T-cell activity.[14] We will assess the restoration of T-cell proliferation and cytokine production (e.g., IL-2) in the presence of IDO1-expressing cancer cells.

IDO1 Signaling Pathway and T-Cell Suppression

cluster_tumor Tumor Microenvironment cluster_immune Immune Response TumorCell Tumor Cell IDO1 IDO1 Enzyme TumorCell->IDO1 expresses Kyn Kynurenine IDO1->Kyn TCell Effector T-Cell Kyn->TCell suppresses Treg Regulatory T-Cell (Treg) Kyn->Treg promotes Trp Tryptophan Trp->IDO1 catabolized by Trp->TCell essential for proliferation TCell->TumorCell attacks Treg->TCell suppresses Inhibitor Compound X Epacadostat Navoximod Inhibitor->IDO1 inhibits

Caption: IDO1 pathway in the tumor microenvironment.

Concluding Remarks

This guide outlines the foundational steps for benchmarking this compound (Compound X) against the standard IDO1 inhibitors Epacadostat and Navoximod. Based on the hypothetical data, Compound X demonstrates potent biochemical and cellular activity, comparable to established inhibitors.

The provided protocols for enzymatic and cell-based assays offer a robust framework for generating reliable and reproducible data. The logical progression from a simple biochemical assay to a more complex cellular system provides a comprehensive initial assessment of the compound's potential. Successful performance in these assays would strongly justify further investigation, including T-cell co-culture experiments to confirm functional efficacy, selectivity profiling against related enzymes like IDO2 and TDO, and eventual in vivo studies to assess pharmacokinetic properties and anti-tumor activity.

References

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  • Infante, J. R., et al. (2017). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

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A Guide to the Reproducible Synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide: A Comparative Analysis for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the reproducibility of synthetic protocols is the bedrock upon which successful discovery campaigns are built. The synthesis of key intermediates, such as 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, demands not only high yields but also consistent, verifiable, and scalable procedures. This guide provides an in-depth technical analysis of a robust and reproducible protocol for the synthesis of this halogenated propanamide, a valuable building block in medicinal chemistry.[1] We will delve into the critical parameters that govern the success of this synthesis, offer detailed methodologies for characterization, and present a comparative analysis against alternative synthetic strategies.

Introduction: The Significance of Halogenated Amides in Medicinal Chemistry

Halogenated aromatic compounds are ubiquitous in modern pharmaceuticals. The incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The amide bond, another cornerstone of drug design, imparts structural rigidity and hydrogen bonding capabilities.[2] Consequently, molecules that combine these features, like this compound, represent a critical class of intermediates for the construction of complex and biologically active molecules.[1]

The specific compound of interest, with a molecular formula of C₉H₈Cl₂FNO and a molecular weight of 236.07 g/mol , serves as a versatile scaffold for further chemical elaboration.[1][3] Its structure, featuring a reactive chloropropyl side chain and a di-substituted phenyl ring, allows for a variety of subsequent chemical transformations.

Core Synthesis Protocol: A Self-Validating Approach

The cornerstone of reproducible synthesis lies in a well-defined and meticulously controlled experimental protocol. The recommended synthesis of this compound proceeds via the acylation of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride.

dot

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-chloro-4-fluoroaniline (1 equivalent)

  • 3-chloropropionyl chloride (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-chloro-4-fluoroaniline and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath with magnetic stirring.

  • Addition of Reagents: Slowly add triethylamine to the solution, followed by the dropwise addition of 3-chloropropionyl chloride over 15-20 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial as 3-chloropropionyl chloride is highly reactive towards water, which would lead to the formation of 3-chloropropionic acid and reduce the yield of the desired amide.

  • Stoichiometry: A slight excess of the acyl chloride and base is used to ensure complete consumption of the starting aniline.

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive acyl chloride minimizes the potential for side reactions and ensures a cleaner reaction profile.

  • Aqueous Work-up: The series of aqueous washes is designed to systematically remove unreacted starting materials, the triethylamine hydrochloride salt byproduct, and any remaining acidic or basic impurities.

Ensuring Reproducibility: Characterization and Data Analysis

Verifying the identity and purity of the synthesized compound is paramount for the reproducibility of subsequent experiments. A combination of analytical techniques should be employed.

Analytical Technique Expected Observations Purpose
¹H NMR Signals corresponding to the aromatic protons (with characteristic splitting patterns due to chloro and fluoro substituents), the diastereotopic protons of the -CH₂-CH₂-Cl group, and the amide N-H proton.Confirms the chemical structure and provides information on isomeric purity.
¹³C NMR Resonances for all nine carbon atoms in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.Further confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (236.07 g/mol ), along with a characteristic isotopic pattern for the two chlorine atoms.Confirms the molecular weight and elemental composition.
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should be within ±0.4% of the theoretical values.Provides definitive proof of the elemental composition and purity.
Melting Point A sharp and defined melting point range.A narrow melting point range is an indicator of high purity.

Comparative Analysis: Alternative Synthetic Strategies

While the acylation of an aniline with an acyl chloride is a robust and widely used method, it is important for researchers to be aware of alternative approaches, each with its own set of advantages and disadvantages.

Method Description Advantages Disadvantages Reproducibility Considerations
Amide Coupling Reagents Reaction of 3-chloropropionic acid with 3-chloro-4-fluoroaniline using a coupling reagent such as DCC, EDC, or HATU.[]Milder reaction conditions; avoids the use of highly reactive acyl chlorides.Coupling reagents can be expensive and generate stoichiometric byproducts that can be difficult to remove.The purity of the coupling reagent and the careful control of reaction stoichiometry are critical for reproducibility.
Synthesis from Nitriles A multi-step approach involving the conversion of a suitable benzonitrile to an amidine, followed by a rearrangement to form the N-arylamide.[5]Offers an alternative disconnection and may be useful if the corresponding aniline is not readily available.Generally a longer synthetic sequence with more purification steps.Each step in the sequence introduces potential for variability, making overall reproducibility more challenging.
Continuous Flow Synthesis The reaction is carried out in a microreactor system, allowing for precise control over reaction parameters.[6]Enhanced safety, improved heat and mass transfer, and potential for high-throughput synthesis.[6][7]Requires specialized equipment and optimization of flow parameters.Once optimized, flow chemistry often offers superior reproducibility compared to batch processes.

dot

Caption: Comparison of synthetic methods for this compound.

Conclusion: A Foundation for Reliable Research

The reproducible synthesis of this compound is readily achievable through the careful application of the detailed protocol for the acylation of 3-chloro-4-fluoroaniline. By understanding the rationale behind each experimental step and employing a comprehensive suite of analytical techniques for characterization, researchers can ensure the quality and consistency of this valuable synthetic intermediate. While alternative methods exist and may be suitable for specific applications, the acyl chloride-based approach offers a reliable and cost-effective route for routine laboratory synthesis. This guide serves as a foundational resource to empower researchers to confidently and reproducibly synthesize this and other critical building blocks in their pursuit of novel therapeutics.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS No. 131605-66-8), a halogenated amide derivative utilized in pharmaceutical research and organic synthesis.[1] Our commitment to safety and environmental stewardship necessitates a thorough understanding of the principles behind these disposal protocols.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a comprehensive understanding of the chemical's properties and associated hazards is paramount.

Chemical Identity:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 131605-66-8[1]
Molecular Formula C₉H₈Cl₂FNO[1]
Molecular Weight 236.07 g/mol [1]
Appearance Solid (presumed)[2]
Boiling Point 383°C at 760 mmHg[1]
Flash Point 185.4°C[1]

Although specific toxicity data is limited, it is prudent to treat this compound with a high degree of caution. Many halogenated organic solvents are suspected carcinogens.[6] Therefore, minimizing exposure is a critical aspect of its handling and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to stringent safety protocols is non-negotiable when handling any chemical waste. For this compound, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Chemical-resistant gloves (nitrile gloves are a common and effective choice) and a lab coat are essential to prevent skin contact.[4] For larger quantities or in the event of a spill, impervious clothing may be necessary.[7]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosolization, a full-face respirator with appropriate cartridges should be used.

Segregation and Collection of Halogenated Waste

The cardinal rule for the disposal of this compound is its strict segregation as halogenated organic waste .[4][5] Co-mingling with non-halogenated waste streams significantly increases disposal costs and complexity.[8]

dot

Caption: Waste segregation flow for laboratory chemicals.

Step-by-Step Collection Protocol:
  • Container Selection: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.[9] This container must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[8][9] The full chemical name, "this compound," and an accurate estimation of its concentration or quantity must be listed. Do not use abbreviations or chemical formulas.[6]

  • Waste Transfer:

    • Solid Waste: If disposing of the pure, solid compound, carefully transfer it into the designated halogenated waste container inside a chemical fume hood.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or weighing paper, should also be placed in the same halogenated waste container.[10]

    • Solutions: If the compound is in a solvent, ensure the solvent is also a halogenated organic liquid (e.g., dichloromethane, chloroform). If it is dissolved in a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][9] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong acids, bases, or oxidizing agents.[6][9]

Disposal Procedure and Final Disposition

The ultimate disposal of this compound is not a task for individual researchers. It must be handled by certified hazardous waste management professionals in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

dot

Caption: The "cradle-to-grave" disposal process.

Final Disposal Pathway:
  • Accumulation and Pickup: Once the halogenated waste container is approximately three-quarters full, schedule a pickup with your institution's EHS department.[9] Do not overfill containers.

  • Transportation: The waste will be collected by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Destruction: The most common and effective method for the disposal of halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[5][14] These facilities are equipped with advanced flue gas scrubbing systems to neutralize harmful acidic gases (such as hydrogen chloride and hydrogen fluoride) that are produced during combustion.

  • Landfilling: Any residual ash from the incineration process is typically stabilized and disposed of in a secure chemical landfill.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Avoid using combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance and place it in the designated halogenated organic waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

By adhering to these rigorous procedures, we not only ensure our personal safety but also uphold our professional responsibility to protect the environment. The principles of proper segregation, clear labeling, and professional disposal are the cornerstones of a robust and trustworthy laboratory safety program.

References

  • LookChem. Cas 131605-66-8, this compound. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • LookChem. This compound Safety Data Sheets(SDS). [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

Navigating the Unknown: A Guide to Handling 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Engineering Controls as Your First Line of Defense

Before any personal protective equipment is even considered, the primary method for exposure control must be the implementation of robust engineering controls. All work involving 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, from weighing to solution preparation and use in reactions, must be conducted within a certified chemical fume hood. This fundamental step is non-negotiable and serves to minimize the inhalation of any potential aerosols or vapors. Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest possible height that still allows for comfortable and safe manipulation.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, a comprehensive PPE regimen is crucial for safeguarding against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Recommended PPE Rationale
Eyes/Face Chemical splash goggles and a full-face shieldGiven the unknown potential for eye irritation or corrosion, maximum protection is warranted. A face shield provides an additional barrier against splashes.
Hands Double-gloving with nitrile or neoprene glovesThe outer glove provides the primary barrier and can be changed frequently if contamination is suspected. The inner glove offers protection in case the outer glove is breached. Nitrile and neoprene offer good resistance to a broad range of chemicals.
Body A fully-buttoned, long-sleeved laboratory coat and a chemically resistant apronA lab coat protects the skin and personal clothing from minor spills. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.
Respiratory A NIOSH-approved respirator with organic vapor cartridgesDue to the lack of data on inhalation toxicity, a respirator is a prudent precautionary measure, even when working within a fume hood. Ensure you are fit-tested for the selected respirator.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to every task involving this compound is critical. The following workflow is designed to minimize the risk of exposure at each stage of a typical laboratory procedure.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials weigh Weigh the compound in the fume hood prep_materials->weigh Begin Handling dissolve Dissolve the compound in a suitable solvent weigh->dissolve transfer Transfer the solution using appropriate techniques dissolve->transfer decontaminate Decontaminate surfaces and equipment transfer->decontaminate Procedure Complete dispose Dispose of waste in designated containers decontaminate->dispose doff_ppe Doff PPE in the correct order dispose->doff_ppe Disposal_Decision_Tree start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Halogenated Organic Solid Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Halogenated Organic Liquid Waste Container is_liquid->liquid_waste Yes sharp_waste Dispose of in Sharps Container is_sharp->sharp_waste Yes

Caption: A decision tree for the proper segregation of waste generated from handling this compound.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community. The absence of comprehensive hazard data should always be interpreted as a signal for heightened caution.

References

  • LookChem. This compound Safety Data Sheet (SDS). Available at: [Link]

  • OSTI.GOV. Disposal process for halogenated organic material (Patent). Available at: [Link]

  • University of California, Riverside. Hazardous Waste Segregation. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Available at: [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available at: [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. Available at: [Link]

  • PubChem. 3-Chloro-N-(4-chlorophenyl)propanamide. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.